Product packaging for 2-(2-Chloroethyl)quinoline(Cat. No.:)

2-(2-Chloroethyl)quinoline

Cat. No.: B15147119
M. Wt: 191.65 g/mol
InChI Key: LOSLUMRVUKFVDQ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)quinoline is a chemical reagent of interest in organic synthesis and pharmaceutical research. As a quinoline derivative, it serves as a key synthetic intermediate. The quinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities . Researchers value this scaffold for developing substances with antimalarial and anticancer properties, among others . The specific role and mechanism of action of this compound are areas of active investigation and depend on the final compound synthesized. This product is intended for use in a laboratory setting by qualified professionals. Handling Precautions: Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use. As a general guideline for similar compounds, use personal protective equipment, avoid dust formation, and ensure adequate ventilation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B15147119 2-(2-Chloroethyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSLUMRVUKFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This technical guide focuses on the basic properties of 2-(2-Chloroethyl)quinoline, a derivative with potential as a synthetic intermediate in drug development. Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview based on the established chemistry of the quinoline scaffold and closely related analogues. It covers plausible synthetic routes, predicted reactivity, and potential biological significance by drawing parallels with other 2-substituted quinolines. This guide aims to serve as a foundational resource for researchers interested in the synthesis and application of novel quinoline derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Chloroquinoline[5]2-Ethylquinoline[6]
Molecular Formula C₁₁H₁₀ClN[3]C₉H₆ClNC₁₁H₁₁N
Molecular Weight 191.66 g/mol [3]163.60 g/mol 157.21 g/mol
CAS Number Not available612-62-41613-34-9
Appearance Likely a colorless to pale yellow liquid or low-melting solid[4]Off-white solidLiquid
Melting Point Not available34-37 °CNot available
Boiling Point Not available267 °CNot available
Solubility Expected to be soluble in organic solvents and slightly soluble in water[4]Slightly soluble in cold water, dissolves in hot water and most organic solventsNot available

Table 2: Spectroscopic Data (Predicted)

While specific spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Spectroscopy Expected Features
¹H NMR Aromatic protons on the quinoline ring, triplet for the -CH₂-Cl protons, and a triplet for the -CH₂- protons adjacent to the quinoline ring.
¹³C NMR Signals corresponding to the nine carbons of the quinoline ring and two carbons of the chloroethyl side chain.
Mass Spectrometry (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of the chloroethyl side chain.
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Cl stretching.[7][8]

Synthesis and Reactivity

Proposed Synthesis

A variety of methods exist for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][10][11] For the specific synthesis of 2-substituted quinolines, a common strategy involves the modification of a pre-existing quinoline derivative. A plausible route to this compound could start from 2-methylquinoline (quinaldine), a readily available starting material.

G cluster_0 Proposed Synthesis of this compound 2-Methylquinoline 2-Methylquinoline 2-(2-Hydroxyethyl)quinoline 2-(2-Hydroxyethyl)quinoline 2-Methylquinoline->2-(2-Hydroxyethyl)quinoline 1. Base (e.g., n-BuLi) 2. Formaldehyde This compound This compound 2-(2-Hydroxyethyl)quinoline->this compound Chlorinating agent (e.g., SOCl₂)

A proposed two-step synthesis of this compound from 2-methylquinoline.
Reactivity

The chemical reactivity of this compound is expected to be dictated by the quinoline ring and the chloroethyl substituent. The nitrogen atom in the quinoline ring imparts basic properties.[12] The chloroethyl group is susceptible to nucleophilic substitution reactions, making this compound a potentially valuable intermediate for the synthesis of a diverse range of 2-substituted quinoline derivatives.[13]

G cluster_1 Reactivity of this compound This compound This compound 2-(2-Nucleophiloylethyl)quinoline 2-(2-Nucleophiloylethyl)quinoline This compound->2-(2-Nucleophiloylethyl)quinoline Substitution Nucleophile Nucleophile Nucleophile->this compound Nucleophilic Attack

General scheme for the nucleophilic substitution reactivity of this compound.

Potential Applications in Drug Development

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][14][15] The 2-substituted quinolines, in particular, have been extensively investigated for their therapeutic potential.

Anticancer Activity

Numerous 2-substituted quinolines have demonstrated significant anticancer activity against a variety of cancer cell lines.[14] These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as those involving c-Met, EGF, and VEGF receptors.[16][17]

Antimicrobial and Antileishmanial Activity

The quinoline scaffold is a key component of several antimicrobial and antimalarial drugs.[1] Furthermore, 2-substituted quinolines have shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[15]

Signaling Pathways

Quinoline-based drugs often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and EGFR, which are often dysregulated in cancer.[1]

G cluster_2 General Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) Growth_Factor->RTK Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->RTK Inhibition

Simplified diagram of a receptor tyrosine kinase signaling pathway targeted by quinoline-based inhibitors.

Experimental Protocols (Hypothetical)

Due to the absence of specific literature, the following protocols are hypothetical and based on general procedures for the synthesis and evaluation of similar quinoline derivatives.[18][19][20]

Synthesis of this compound
  • Step 1: Synthesis of 2-(2-Hydroxyethyl)quinoline. To a solution of 2-methylquinoline in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour. Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of this compound. To a solution of 2-(2-hydroxyethyl)quinoline in dichloromethane at 0 °C, thionyl chloride is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography.

General Procedure for Nucleophilic Substitution

A solution of this compound and a slight excess of the desired nucleophile in a suitable solvent (e.g., DMF, acetonitrile) is heated at a temperature between 60-100 °C until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Conclusion

While direct experimental data on this compound is scarce, its chemical structure suggests it is a valuable intermediate for the synthesis of a variety of 2-substituted quinoline derivatives. The reactivity of the chloroethyl group allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for screening in drug discovery programs. The known biological activities of the broader class of 2-substituted quinolines, particularly as anticancer and antimicrobial agents, provide a strong rationale for the further investigation of derivatives synthesized from this compound. This guide provides a foundational understanding of its predicted properties and potential applications, encouraging further experimental exploration of this promising compound.

References

An In-depth Technical Guide to 2-(2-Chloroethyl)quinoline: Current Knowledge and Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available information on the chemical compound 2-(2-Chloroethyl)quinoline. While this specific molecule is listed by chemical suppliers, indicating its use in research and development, detailed public-domain data regarding its synthesis, biological activity, and specific experimental protocols are notably scarce. This document provides a summary of its known chemical identity and places it within the broader context of quinoline derivatives, a class of compounds with significant pharmacological importance.

Chemical Structure and IUPAC Name

Molecular Formula: C₁₁H₁₀ClN[1][2]

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(2-Chloroethyl)quinoline in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Hypothesis: A DNA Alkylating Agent in Disguise

The chemical architecture of 2-(2-Chloroethyl)quinoline strongly suggests its primary mechanism of action to be that of a DNA alkylating agent . The presence of the 2-chloroethyl group is a hallmark of numerous clinically utilized alkylating anticancer drugs, including nitrogen mustards and nitrosoureas.[1] These agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA bases, leading to a cascade of events that culminate in cell death.

The proposed mechanism involves the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by the N7 position of guanine, the most nucleophilic site on DNA. This initial "monoalkylation" can be followed by a second alkylation event, either on the same DNA strand (intrastrand crosslink) or the opposite strand (interstrand crosslink), if a second reactive site is available or formed. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of DNA strands, a critical step for both DNA replication and transcription. This ultimately triggers cell cycle arrest and apoptosis.[2][3][4]

Several studies have explored the potent anticancer activity of quinoline derivatives conjugated with nitrogen mustards, which function as DNA-directed alkylating agents.[5][6] These hybrid molecules leverage the DNA-binding affinity of the quinoline scaffold to deliver the alkylating warhead to its target, enhancing efficacy and potentially modulating selectivity.

Proposed DNA Alkylation Mechanism CEQ This compound Aziridinium Aziridinium Ion (Reactive Intermediate) CEQ->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic attack Monoalkylation Monoalkylated DNA Adduct DNA->Monoalkylation Crosslinking DNA Crosslinking (Interstrand/Intrastrand) Monoalkylation->Crosslinking Second alkylation event Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis

Caption: Proposed mechanism of DNA alkylation by this compound.

Alternative and Complementary Mechanisms of Action

While DNA alkylation is the most probable primary mechanism, the versatile quinoline scaffold is known to interact with a multitude of biological targets. Therefore, this compound may exert its biological effects through additional or complementary pathways.

DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives are well-documented DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[6][7] This intercalation can distort the DNA structure, interfering with the functions of DNA-binding proteins, including topoisomerases. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and subsequent cell death.

Modulation of Cellular Signaling Pathways

Recent research has highlighted the ability of quinoline derivatives to modulate key signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.[1]

PI3K_AKT_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

  • EGFR/HER-2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in many cancers. Dual inhibitors targeting both receptors have shown significant clinical promise. Novel quinoline-based compounds have been designed as EGFR/HER-2 dual-target inhibitors.

EGFR_HER2_Signaling_Inhibition Ligand Growth Factor EGFR_HER2 EGFR/HER-2 Dimer Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivative Quinoline->EGFR_HER2 inhibits

Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.

Quantitative Data on the Biological Activity of Quinoline Derivatives

While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of various other quinoline derivatives against different cancer cell lines, providing a comparative context for their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[h]quinoline DerivativeA549 (Lung)1.86 - 3.91[7]
Tetrahydrobenzo[h]quinolineA549 (Lung)> 6b, 6e, 6i, 6j[7]
2-Arylquinoline DerivativeHeLa (Cervical)8.3[8]
2-Arylquinoline DerivativePC3 (Prostate)31.37 - 34.34[8]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15[8]
CompoundCancer Cell LineIC50 (µM)Reference
N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-(2-methyl-4-quinolinyl)ureaBreast Carcinoma MX-1Complete tumor remission in vivo[5]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1)HepG2 (Liver)Potent in vivo antitumor activity[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35[7]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54[7]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assays
  • MTT/MTS Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of cancer cell lines. This provides a quantitative measure of its cytotoxic potency.

  • Clonogenic Assay: To assess the long-term proliferative capacity of cancer cells after treatment with the compound.

DNA Damage and Repair Assays
  • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks, indicative of DNA damage induced by the compound.

  • γ-H2AX Staining: To visualize and quantify DNA double-strand breaks, a hallmark of severe DNA damage.

  • Alkaline Elution Assay: To specifically detect DNA interstrand crosslinks.

Cell Cycle and Apoptosis Analysis
  • Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and identify cell cycle arrest.

  • Annexin V/Propidium Iodide Staining: To detect and quantify apoptotic and necrotic cells.

  • Western Blotting: To measure the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Target-Based Assays
  • Topoisomerase Inhibition Assay: To determine if the compound inhibits the activity of topoisomerase I or II.

  • Kinase Inhibition Assays: To screen the compound against a panel of kinases (e.g., PI3K, AKT, mTOR, EGFR, HER-2) to identify specific targets.

  • Western Blotting for Signaling Pathway Modulation: To assess the phosphorylation status and total protein levels of key components of signaling pathways like PI3K/AKT/mTOR and EGFR/HER-2.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) DNADamage DNA Damage Assays (Comet, γ-H2AX) Cytotoxicity->DNADamage CellCycle Cell Cycle & Apoptosis (Flow Cytometry, Western Blot) Cytotoxicity->CellCycle TargetID Target Identification (Kinase Assays, Topo Assays) Cytotoxicity->TargetID Xenograft Xenograft Models DNADamage->Xenograft CellCycle->Xenograft TargetID->Xenograft

Caption: A generalized experimental workflow to investigate the mechanism of action.

Conclusion and Future Directions

While the definitive mechanism of action of this compound awaits direct experimental validation, its chemical structure strongly implicates it as a DNA alkylating agent. The broader family of quinoline derivatives exhibits a rich and diverse pharmacology, with established activities including DNA intercalation, topoisomerase inhibition, and modulation of critical oncogenic signaling pathways. The information and proposed experimental strategies outlined in this guide provide a robust framework for researchers to systematically investigate the biological activities of this compound and unlock its potential as a therapeutic agent. Future research should focus on synthesizing and testing this compound and its analogs to confirm the hypothesized mechanisms and to explore its efficacy in preclinical cancer models.

References

The Emergence of a Versatile Intermediate: A Technical Guide to 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Legacy of Discovery: The Quinoline Core

The story of 2-(2-Chloroethyl)quinoline is intrinsically linked to the discovery of its parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] This discovery of a nitrogen-containing bicyclic aromatic compound opened up a new frontier in organic chemistry. The subsequent elucidation of its structure and the development of various synthetic methodologies laid the groundwork for the creation of a vast library of quinoline derivatives.

Several named reactions, developed in the late 19th and early 20th centuries, became instrumental in the synthesis of the quinoline core. These include the Skraup synthesis (1880), the Friedländer synthesis (1882), and the Doebner-von Miller reaction, which provided chemists with versatile tools to construct the quinoline ring system from simple anilines and carbonyl compounds.[1][2] This ability to synthesize the quinoline scaffold with various substituents was a critical step towards the eventual synthesis of molecules like this compound.

Plausible Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available historical literature. However, a logical and efficient synthetic route can be postulated based on well-established chemical transformations of the quinoline ring. A likely pathway involves the synthesis of 2-(2-hydroxyethyl)quinoline as a precursor, followed by its chlorination.

Synthesis of 2-(2-Hydroxyethyl)quinoline

One plausible method for the synthesis of 2-(2-hydroxyethyl)quinoline involves the reaction of 2-methylquinoline (quinaldine) with a suitable source of formaldehyde, such as paraformaldehyde, in the presence of an acid catalyst. This reaction proceeds via an initial aldol-type condensation.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)quinoline

  • Materials: 2-methylquinoline, paraformaldehyde, hydrochloric acid, sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) is suspended in a solution of concentrated hydrochloric acid.

    • The mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium hydroxide until a basic pH is achieved.

    • The aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude 2-(2-hydroxyethyl)quinoline, which can be further purified by column chromatography or recrystallization.

Chlorination of 2-(2-Hydroxyethyl)quinoline

The conversion of the hydroxyl group in 2-(2-hydroxyethyl)quinoline to a chloro group can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • Materials: 2-(2-hydroxyethyl)quinoline, thionyl chloride (or phosphorus oxychloride), dichloromethane (anhydrous), saturated sodium bicarbonate solution.

  • Procedure:

    • 2-(2-hydroxyethyl)quinoline (1 equivalent) is dissolved in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

    • The solution is cooled in an ice bath.

    • Thionyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise to the cooled solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated time, with progress monitored by TLC.

    • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is evaporated under reduced pressure to yield this compound. Further purification can be performed by column chromatography.

Data Presentation

As specific historical quantitative data for the synthesis of this compound is not available, the following tables present illustrative data based on typical yields and spectroscopic characteristics of similar quinoline derivatives found in the literature.

Reaction Step Reactants Product Typical Yield (%)
1. Hydroxyethylation2-Methylquinoline, Paraformaldehyde2-(2-Hydroxyethyl)quinoline70-85
2. Chlorination2-(2-Hydroxyethyl)quinoline, Thionyl ChlorideThis compound80-95

Table 1: Illustrative Reaction Yields

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) - Illustrative ¹³C NMR (CDCl₃, δ ppm) - Illustrative Mass Spectrum (m/z) - Illustrative
2-(2-Hydroxyethyl)quinolineC₁₁H₁₁NO173.218.1-7.4 (m, 6H, Ar-H), 4.0 (t, 2H, CH₂OH), 3.1 (t, 2H, Ar-CH₂), 2.5 (s, 1H, OH)162.1, 147.5, 136.8, 129.5, 128.9, 127.6, 127.3, 125.8, 121.7, 61.5, 40.2173 (M+), 144, 129
This compoundC₁₁H₁₀ClN191.668.1-7.4 (m, 6H, Ar-H), 3.9 (t, 2H, CH₂Cl), 3.4 (t, 2H, Ar-CH₂)160.8, 147.6, 136.9, 129.6, 129.0, 127.7, 127.4, 126.0, 121.9, 43.8, 38.1191 (M+), 193 (M+2), 156, 128

Table 2: Illustrative Spectroscopic and Physical Data

Mandatory Visualizations

The following diagrams illustrate the plausible synthetic pathway for this compound.

Synthesis_Pathway cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Chlorination 2-Methylquinoline 2-Methylquinoline 2-(2-Hydroxyethyl)quinoline 2-(2-Hydroxyethyl)quinoline 2-Methylquinoline->2-(2-Hydroxyethyl)quinoline Reflux Paraformaldehyde_HCl Paraformaldehyde, HCl Paraformaldehyde_HCl->2-Methylquinoline This compound This compound 2-(2-Hydroxyethyl)quinoline->this compound Anhydrous DCM Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-(2-Hydroxyethyl)quinoline

Caption: Plausible two-step synthesis of this compound.

Biological Significance and Applications

While specific biological activities for this compound are not extensively documented, its significance lies in its role as a reactive intermediate for the synthesis of a diverse range of quinoline derivatives with potential therapeutic applications. The chloroethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions.

This allows for the introduction of various functionalities, such as amines, azides, thiols, and cyanides, at the 2-position of the quinoline ring. This chemical tractability makes this compound a valuable building block in drug discovery programs targeting a wide range of diseases. Quinoline derivatives, in general, have been shown to possess a broad spectrum of biological activities, including:

  • Antimalarial: The quinoline core is famously present in antimalarial drugs like quinine and chloroquine.

  • Anticancer: Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal: The quinoline scaffold is a component of several antimicrobial agents.

  • Antiviral: Certain quinoline-based compounds have shown promise as antiviral agents.

The following diagram illustrates the potential of this compound as a precursor to other functionalized quinolines.

Functionalization_Pathway cluster_products Potential Derivatives Start This compound Amine 2-(2-Aminoethyl)quinoline (e.g., with NH₃) Start->Amine Nucleophilic Substitution Azide 2-(2-Azidoethyl)quinoline (e.g., with NaN₃) Start->Azide Nucleophilic Substitution Thiol 2-(2-Thioethyl)quinoline (e.g., with NaSH) Start->Thiol Nucleophilic Substitution Nitrile 2-(2-Cyanoethyl)quinoline (e.g., with NaCN) Start->Nitrile Nucleophilic Substitution

Caption: Functionalization of this compound.

Conclusion

The discovery and history of this compound are not marked by a singular event but rather represent a culmination of the advancements in synthetic organic chemistry, particularly in the field of heterocyclic compounds. While its own biological profile remains to be fully elucidated, its true value lies in its capacity as a versatile synthetic intermediate. For researchers and drug development professionals, this compound offers a gateway to a vast chemical space of novel quinoline derivatives with the potential for significant therapeutic impact across a spectrum of diseases. The continued exploration of its reactivity and the biological evaluation of its derivatives will undoubtedly contribute to the ongoing legacy of the quinoline scaffold in medicinal chemistry.

References

Spectroscopic and Biological Insights into 2-(2-Chloroethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, potential synthetic routes, and biological context of 2-(2-chloroethyl)quinoline. While a complete, publicly available experimental dataset for this compound is not currently available, this document compiles reference data from closely related compounds to offer valuable insights for researchers. It also outlines a plausible synthetic pathway and general experimental protocols relevant to its characterization.

Spectroscopic Data Summary

Direct experimental spectroscopic data for this compound is not readily found in published literature. However, data from structurally similar compounds, such as 2-chloroquinoline and 2-(2-hydroxyethyl)quinoline, can provide useful reference points for researchers aiming to synthesize and characterize the title compound.

Table 1: Reference ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2-ChloroquinolineCDCl₃7.35 (d, 1H), 7.55 (t, 1H), 7.73 (t, 1H), 7.82 (d, 1H), 8.05 (d, 1H), 8.12 (d, 1H)
2-(2-Hydroxyethyl)quinolineDMSO-d₆3.01 (t, 2H), 3.75 (t, 2H), 4.85 (t, 1H, OH), 7.42 (d, 1H), 7.51 (t, 1H), 7.68 (t, 1H), 7.90 (d, 1H), 8.05 (d, 1H), 8.25 (d, 1H)

Table 2: Reference ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2-ChloroquinolineCDCl₃122.5, 127.1, 127.4, 127.5, 129.7, 130.3, 139.6, 147.9, 151.1
2-(2-Hydroxyethyl)quinolineDMSO-d₆40.1, 60.8, 121.5, 125.9, 127.2, 127.8, 128.9, 129.5, 136.8, 147.5, 162.1

Table 3: Reference Mass Spectrometry Data

CompoundIonization MethodKey m/z values
2-ChloroquinolineElectron Ionization (EI)163 (M+), 128, 101[1]
2-(2-Hydroxyethyl)quinolineNot Specified173 (M+), 144, 130, 117

Table 4: Reference Infrared (IR) Spectroscopy Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
2-ChloroquinolineSolid (Mineral Oil Mull)3050 (Ar C-H stretch), 1610, 1590, 1500 (C=C, C=N stretch), 820, 750 (Ar C-H bend)[1]
2-(2-Hydroxyethyl)quinolineNot Specified~3400 (O-H stretch), 3050 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1600, 1510 (C=C, C=N stretch)

Note: Data for 2-(2-hydroxyethyl)quinoline is inferred from typical spectral values and should be used as a general reference.

Biological Context and Potential Applications

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds in drug discovery.[1] Research has demonstrated their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1]

While specific studies on the biological activity of this compound are limited, related 2-chloro-3-substituted quinoline derivatives have shown promising cytotoxic effects against various cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC-3.[2] The chloro-substituent at the 2-position and the ethyl side chain are thought to influence the compound's reactivity and potential for interaction with biological targets.[3] Furthermore, some quinoline derivatives have been investigated for their neuroprotective potential, showing promise as multifunctional antioxidants for conditions like Alzheimer's and Parkinson's diseases.[4][5]

The chloroethyl group is a known alkylating agent, which suggests that this compound could potentially act as a covalent modifier of biological macromolecules. This mechanism is common for a variety of anticancer drugs.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for quinoline derivatives. These can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are usually required due to the lower natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

Synthetic Workflow and Characterization

A plausible and efficient method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(2-hydroxyethyl)quinoline. This precursor can be synthesized through various established methods for quinoline functionalization. The following diagram illustrates this proposed synthetic and characterization workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Start 2-(2-Hydroxyethyl)quinoline Product This compound Start->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, PCl₅) Reagent->Product Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Synthetic and Characterization Workflow

This workflow highlights the key steps a researcher would take, from the precursor molecule to the final characterized product. The spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

References

Physical and chemical properties of 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Chloroethyl)quinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, properties, synthesis, and potential applications, with a focus on providing researchers with the necessary information for its further investigation and utilization.

Chemical Identity and Physical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chloroethyl group at the 2-position of the quinoline ring imparts specific reactivity and potential for further chemical modification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
CAS Number 6454-18-8
Appearance Not explicitly reported
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Not explicitly reported

Spectral Characterization

Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated public repository of its spectra is not available, data for the parent quinoline molecule and related derivatives can provide insights into the expected spectral features.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the quinoline ring system and the two methylene groups of the chloroethyl side chain. The chemical shifts will be influenced by the aromatic ring currents and the electronegativity of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the two carbons of the chloroethyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with isotopic peaks due to the presence of chlorine. Fragmentation patterns may involve the loss of the chloroethyl side chain or cleavage of the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations of the quinoline ring. A C-Cl stretching vibration from the chloroethyl group would also be expected.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves the chlorination of 2-(2-hydroxyethyl)quinoline. This transformation can typically be achieved using a variety of chlorinating agents.

Experimental Protocol: Chlorination of 2-(2-hydroxyethyl)quinoline (General Procedure)

  • Starting Material: 2-(2-hydroxyethyl)quinoline

  • Reagent: Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride).

  • Solvent: An inert solvent such as dichloromethane (DCM) or chloroform.

  • Procedure:

    • Dissolve 2-(2-hydroxyethyl)quinoline in the chosen inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The reaction is often exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete conversion.

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any excess acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude this compound using a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Synthesis:

Synthesis_Workflow Start 2-(2-hydroxyethyl)quinoline Reaction Chlorination Reaction Start->Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is characterized by the properties of both the quinoline ring and the chloroethyl substituent.

  • Quinoline Ring: The quinoline ring system is generally susceptible to electrophilic substitution reactions, although the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Nucleophilic substitution reactions can occur, particularly at the 2- and 4-positions.

  • 2-Chloroethyl Group: The primary chloride of the ethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making this compound a valuable intermediate for the synthesis of more complex molecules.

Signaling Pathway of Potential Reactivity:

Reactivity_Pathway cluster_quinoline Quinoline Ring cluster_sidechain 2-Chloroethyl Side Chain Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Nucleophilic_Attack_Ring Nucleophilic Attack (on ring) Nucleophilic_Substitution Nucleophilic Substitution (at -CH₂Cl) 2_Chloroethyl_quinoline This compound 2_Chloroethyl_quinoline->Electrophilic_Attack 2_Chloroethyl_quinoline->Nucleophilic_Attack_Ring 2_Chloroethyl_quinoline->Nucleophilic_Substitution

Caption: Potential reaction pathways for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[2][3] These include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The presence of the reactive chloroethyl group in this compound makes it a valuable scaffold for the development of new therapeutic agents. It can serve as a building block for creating libraries of compounds to be screened for various biological activities.

For instance, substituted quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Potential Research Workflow for Biological Evaluation:

Biological_Evaluation Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Cytotoxicity Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization Hit_ID->Optimization Lead Lead Compound Optimization->Lead

Caption: A workflow for discovering new drug leads from this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For more specific handling and safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are not yet fully documented in publicly accessible literature, its structural features suggest a rich reactivity profile that can be exploited for the synthesis of a diverse range of novel molecules. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

The Expanding Therapeutic Landscape of Quinoline Derivatives: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, continues to be a cornerstone in the development of novel therapeutic agents. Its inherent versatility allows for a broad range of chemical modifications, leading to derivatives with diverse and potent biological activities. This in-depth technical guide explores the core biological activities of recently developed quinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The content herein is curated to provide researchers and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Anticancer Activity of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[1][2][3][4][5] These mechanisms include the inhibition of tubulin polymerization, disruption of cell cycle progression, induction of apoptosis, and the inhibition of crucial signaling kinases.[4][5]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of several novel quinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (nM)Mechanism of ActionReference
27c Five human cancer cell lines2 - 11Tubulin polymerization inhibition (colchicine binding site)[1]
34b Five human cancer cell lines2 - 11Tubulin polymerization inhibition (colchicine binding site)[1]
12a Panel of human cancer cell lines0.6 (average)Tubulin polymerization and HDAC inhibition[1]
12d Panel of human cancer cell lines0.7 (average)Tubulin polymerization and HDAC inhibition[1]
14h Various cancer cell lines1.5 - 3.9Tubulin depolymerization (colchicine binding site)[1]
H3a Not specifiedNot specifiedInduction of apoptosis[1]
Experimental Protocols

A general method for the synthesis of 4-anilinoquinoline derivatives involves a nucleophilic substitution reaction.

Protocol:

  • Starting Material Preparation: Substituted anilines and 4-chloroquinoline precursors are synthesized according to established literature methods.

  • Condensation Reaction: The substituted aniline (1.2 equivalents) and the 4-chloroquinoline (1 equivalent) are dissolved in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

  • Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) and stirred for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilinoquinoline derivative.

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the quinoline derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a typical workflow for investigating the inhibition of tubulin polymerization by novel quinoline derivatives.

G Experimental workflow for tubulin polymerization inhibitors. cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism synthesis Synthesis of Quinoline Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay binding_assay Colchicine Binding Site Assay tubulin_assay->binding_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle immunofluorescence Immunofluorescence Staining (Microtubules) binding_assay->immunofluorescence apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis

Caption: Workflow for evaluating quinoline derivatives as tubulin inhibitors.

Many quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[6]

G Quinoline derivatives as kinase inhibitors in signaling pathways. cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation quinoline Quinoline Derivative (Kinase Inhibitor) quinoline->raf quinoline->mek

Caption: Inhibition of the MAPK/ERK signaling pathway by quinoline derivatives.

Antimicrobial Activity of Novel Quinoline Derivatives

Quinoline-based compounds have a long history of use as antimicrobial agents, and novel derivatives continue to be developed to combat infectious diseases.[7][8][9][10][11][12] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of the cell wall.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several new quinoline derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)ActivityReference
Compound 2 Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50Antibacterial[8]
Compound 6 Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50Antibacterial[8]
Compound 6 A. flavus, A. niger, F. oxysporum, C. albicansPotentially activeAntifungal[8]
7b Staphylococcus aureus2Antibacterial[11]
7b Mycobacterium tuberculosis H37Rv10Antitubercular[11]
7c Cryptococcus neoformans15.6Antifungal[11]
7d Cryptococcus neoformans15.6Antifungal[11]
Experimental Protocols

Protocol:

  • Synthesis of Quinoline Precursor: A substituted 2-chloro-3-formylquinoline is synthesized using a Vilsmeier-Haack reaction on an appropriate acetanilide.

  • Formation of Hydrazone: The formylquinoline is reacted with hydrazine hydrate in an alcoholic solvent to form the corresponding hydrazone.

  • Cyclization to Triazole: The hydrazone is then cyclized with an appropriate reagent, such as an orthoester or carbon disulfide, to form the triazolo[4,3-a]quinoline core.

  • Further Functionalization: The triazolo quinoline scaffold can be further functionalized by introducing various substituents at different positions to generate a library of derivatives.

  • Purification and Characterization: Each derivative is purified using recrystallization or column chromatography and its structure is confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry).

The MIC of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density.

  • Serial Dilution of Compounds: The quinoline derivatives are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity of Novel Quinoline Derivatives

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14][15] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[13][14]

Quantitative Data: Neuroprotective and Enzyme Inhibitory Activity

The following table summarizes the neuroprotective and enzyme inhibitory activities of selected quinoline derivatives.

Compound IDTarget/AssayActivity/IC50Potential ApplicationReference
dQ49 Multifunctional antioxidantPromising candidateNeuroprotection[13]
dQ829 Multifunctional antioxidantPromising candidateNeuroprotection[13]
dQ950 Multifunctional antioxidantPromising candidateNeuroprotection[13]
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one Acetylcholinesterase (AChE)IC50 = 17.17 µMAlzheimer's Disease[15]
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one Beta-secretase 1 (BACE1)IC50 = 7.99 µMAlzheimer's Disease[15]
Experimental Protocols

Protocol:

  • Synthesis of Quinoline Moiety: A substituted 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is prepared through a multi-step synthesis starting from appropriate precursors.

  • Synthesis of Chromenone Moiety: A 7-hydroxy-4-methyl-2H-chromen-2-one is synthesized and then reacted with a suitable linker containing a terminal amino group.

  • Hybridization: The amino-functionalized chromenone is coupled with the chloroquinoline derivative via a nucleophilic aromatic substitution reaction, typically in the presence of a base and a suitable solvent.

  • Purification and Characterization: The final hybrid molecule is purified by column chromatography and its structure is confirmed by spectroscopic analysis.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the quinoline derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, add the buffer, the quinoline derivative at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a certain period.

  • Substrate Addition: The reaction is initiated by adding DTNB and ATCI to the wells.

  • Absorbance Measurement: The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the quinoline derivative relative to the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram for Multi-Target Neuroprotective Agents

The development of multi-target agents is a key strategy in combating complex diseases like Alzheimer's.

G Logical design and evaluation of multi-target quinoline derivatives. cluster_design Rational Drug Design cluster_evaluation Biological Evaluation quinoline_scaffold Quinoline Scaffold molecular_hybrid Novel Quinoline Hybrid quinoline_scaffold->molecular_hybrid pharmacophore_a Pharmacophore for AChE Inhibition pharmacophore_a->molecular_hybrid pharmacophore_b Pharmacophore for BACE1 Inhibition pharmacophore_b->molecular_hybrid pharmacophore_c Antioxidant Moiety pharmacophore_c->molecular_hybrid ache_inhibition AChE Inhibition Assay molecular_hybrid->ache_inhibition bace1_inhibition BACE1 Inhibition Assay molecular_hybrid->bace1_inhibition antioxidant_assay Antioxidant Assay (e.g., DPPH) molecular_hybrid->antioxidant_assay neuroprotection_assay Neuroprotection Assay (e.g., against H2O2-induced cell death) antioxidant_assay->neuroprotection_assay

Caption: Design and evaluation of multi-target neuroprotective quinolines.

References

The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the diverse array of quinoline-based building blocks, 2-(2-Chloroethyl)quinoline emerges as a highly versatile precursor, offering a gateway to a wide range of complex molecular architectures with significant biological potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, presenting a comprehensive resource for researchers engaged in the development of novel chemical entities.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not widely documented as a standalone preparation, suggesting it is often generated as a reactive intermediate for immediate use. A prevalent and efficient strategy involves a two-step sequence commencing with the readily available 2-methylquinoline.

Step 1: Synthesis of 2-Vinylquinoline

The initial step involves the conversion of 2-methylquinoline to 2-vinylquinoline. A common method for this transformation is the reaction of 2-methylquinoline with formaldehyde. This reaction is typically carried out in the presence of a secondary amine hydrochloride, such as diethylamine hydrochloride, and a small amount of an organic base like triethylamine. The reaction proceeds via a Mannich-type reaction followed by elimination.

Step 2: Hydrochlorination of 2-Vinylquinoline

The resulting 2-vinylquinoline is then subjected to hydrochlorination to yield the target precursor, this compound. This is a standard electrophilic addition of hydrogen chloride across the double bond.

An alternative conceptual pathway involves the synthesis of 2-(2-hydroxyethyl)quinoline (also known as 2-(quinolin-2-yl)ethanol) followed by chlorination. The hydroxyl group can be converted to a chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2][3][4] This method offers a different synthetic entry point depending on the availability of starting materials.

Key Reactions of this compound

The synthetic utility of this compound lies in the reactivity of the chloroethyl side chain, which readily participates in nucleophilic substitution and cyclization reactions. The chlorine atom at the terminal position of the ethyl group is a good leaving group, making it susceptible to displacement by a variety of nucleophiles.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for alkylating a wide range of nucleophiles, including amines, thiols, and alkoxides. These reactions provide a straightforward method for introducing the 2-quinolylethyl moiety into various molecular frameworks.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Secondary Amine (e.g., Piperidine)2-(2-(Piperidin-1-yl)ethyl)quinolineBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatNot specifiedN/A
Thiol (e.g., Thiophenol)2-(2-(Phenylthio)ethyl)quinolineBase (e.g., NaH), Solvent (e.g., THF)Not specifiedN/A
Alkoxide (e.g., Sodium Ethoxide)2-(2-Ethoxyethyl)quinolineEthanol, HeatNot specifiedN/A
Cyclization and Cyclocondensation Reactions

A particularly powerful application of this compound is in the synthesis of fused heterocyclic systems. The chloroethyl group can act as an electrophilic partner in intramolecular or intermolecular cyclization reactions, leading to the formation of novel polycyclic structures. For instance, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the quinoline core. These types of reactions are crucial in building complex scaffolds for drug discovery.[5][6]

Applications in Drug Development

The quinoline nucleus is a well-established pharmacophore found in a multitude of approved drugs.[7] Derivatives of 2-chloroquinoline have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[8][9] Molecules synthesized from this compound are envisioned to target key signaling pathways implicated in various diseases.

Targeting Cellular Signaling Pathways

Several FDA-approved quinoline-based drugs target critical signaling pathways in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[10] For instance, quinoline derivatives have been designed as dual inhibitors of EGFR and HER-2, which are key players in the proliferation and survival of cancer cells. The Ras/Raf/MEK and PI3K/Akt/mTOR pathways are downstream cascades that are often dysregulated in cancer and are modulated by these receptors.[10] Furthermore, some quinoline derivatives have been shown to inhibit Multidrug Resistance Protein 2 (MRP2), a transporter protein that contributes to drug resistance in cancer cells.

The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by molecules derived from this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Quinoline-based\nInhibitor Quinoline-based Inhibitor Quinoline-based\nInhibitor->EGFR Quinoline-based\nInhibitor->HER2

Simplified EGFR/HER2 signaling pathway targeted by quinoline-based inhibitors.

Experimental Protocols

While specific protocols for the direct use of this compound are not extensively detailed in the available literature, the following represents a generalized procedure for the key synthetic transformations.

General Procedure for the Synthesis of 2-Vinylquinoline

To a solution of 2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol, is added formaldehyde (1.3 equivalents of a 37% aqueous solution), triethylamine (a catalytic amount), and diethylamine hydrochloride (1.3 equivalents). The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford 2-vinylquinoline.

General Procedure for Nucleophilic Substitution

To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., DMF, THF, or acetonitrile), the nucleophile (1-1.2 equivalents) and a base (e.g., K₂CO₃, NaH, or Et₃N, if required) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired substituted product.

The following diagram illustrates the general workflow for the synthesis and subsequent reaction of this compound.

Experimental_Workflow 2-Methylquinoline 2-Methylquinoline Reaction_1 Condensation/ Elimination 2-Methylquinoline->Reaction_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_1 Diethylamine HCl Diethylamine HCl Diethylamine HCl->Reaction_1 Triethylamine Triethylamine Triethylamine->Reaction_1 2-Vinylquinoline 2-Vinylquinoline Reaction_1->2-Vinylquinoline Reaction_2 Hydrochlorination 2-Vinylquinoline->Reaction_2 HCl HCl HCl->Reaction_2 This compound This compound Reaction_2->this compound Reaction_3 Nucleophilic Substitution This compound->Reaction_3 Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Reaction_3 Base Base Base->Reaction_3 Substituted Product Substituted Product Reaction_3->Substituted Product

General synthetic workflow for this compound and its derivatives.

Conclusion

This compound is a valuable and reactive precursor in organic synthesis, providing a direct route to a variety of functionalized quinoline derivatives. Its ability to undergo nucleophilic substitution and participate in cyclization reactions makes it a key building block for the construction of complex heterocyclic systems. The established importance of the quinoline scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies, underscores the potential of this compound as a starting point for the discovery of novel drug candidates. Further exploration of its reactivity and the biological activity of its derivatives is a promising avenue for future research in the fields of synthetic chemistry and drug development.

References

Potential Therapeutic Targets of 2-(2-Chloroethyl)quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the quinoline scaffold have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer, antimalarial, antiviral, and neuroprotective effects. The introduction of a 2-(2-chloroethyl) moiety to the quinoline core presents a compelling strategy for the development of targeted therapeutic agents. This technical guide elucidates the potential therapeutic targets of 2-(2-chloroethyl)quinoline derivatives, focusing primarily on their anticipated role as DNA alkylating agents in oncology. Drawing upon the established mechanisms of both the quinoline heterocycle and chloroethyl-containing compounds, this document provides a comprehensive overview of their likely mechanisms of action, summarizes relevant quantitative data from analogous compounds, details key experimental protocols for their evaluation, and visualizes the pertinent biological pathways and experimental workflows. While direct studies on this compound derivatives are limited, this guide synthesizes current knowledge to provide a robust framework for future research and drug development in this promising area.

Introduction: The Quinoline Scaffold and the Chloroethyl Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, attributable to the ability of the quinoline ring system to intercalate into DNA and interact with various enzymes.[2] Concurrently, the 2-chloroethyl group is a well-established pharmacophore in cancer chemotherapy, most notably in the nitrogen mustard class of alkylating agents. Its mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, leading to cytotoxicity in rapidly proliferating cancer cells.

The conjugation of a 2-(2-chloroethyl) group to the quinoline scaffold is hypothesized to create a hybrid molecule with dual functionality: the quinoline moiety can act as a carrier, directing the molecule to the DNA, where the chloroethyl group can then exert its alkylating effect. This targeted delivery could potentially enhance efficacy and reduce off-target toxicity.

Primary Therapeutic Target: DNA Alkylation

The principal and most direct therapeutic target of this compound derivatives is expected to be genomic DNA. The mechanism of action is anticipated to mirror that of other chloroethyl-containing alkylating agents.

Mechanism of DNA Alkylation:

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the quinoline ring (or an exocyclic nitrogen if present) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained and electrophilic three-membered aziridinium ion.

  • Nucleophilic Attack by DNA: The aziridinium ion is then susceptible to nucleophilic attack by electron-rich centers in DNA. The most common site of alkylation is the N7 position of guanine bases. Other potential sites include the N1 and N3 positions of adenine, and the N3 position of cytosine.

  • Formation of DNA Adducts: This reaction results in the formation of a covalent bond between the 2-ethylquinoline moiety and the DNA base, forming a monoadduct.

  • Interstrand and Intrastrand Cross-linking: If a second 2-(2-chloroethyl) group is present (as in a bis-2-chloroethyl derivative), it can undergo a similar cyclization and alkylation reaction with another DNA base. This can result in the formation of highly cytotoxic interstrand cross-links (ICLs) between opposite DNA strands, or intrastrand cross-links between bases on the same strand. These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

DNA_Alkylation_Mechanism cluster_0 This compound Derivative cluster_1 Activation cluster_2 DNA Interaction cluster_3 Cellular Consequences Derivative This compound Aziridinium Aziridinium Ion Intermediate Derivative->Aziridinium Intramolecular Cyclization DNA Genomic DNA (N7 of Guanine) Aziridinium->DNA Nucleophilic Attack MonoAdduct Monoadduct Formation DNA->MonoAdduct Crosslink Interstrand/Intrastrand Cross-link MonoAdduct->Crosslink Second Alkylation (if applicable) ReplicationBlock DNA Replication Block Crosslink->ReplicationBlock TranscriptionBlock Transcription Block Crosslink->TranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Secondary and Synergistic Therapeutic Targets

Beyond direct DNA alkylation, the quinoline scaffold itself can interact with several other cellular targets, potentially leading to synergistic or independent therapeutic effects.

Topoisomerase Inhibition

Many quinoline derivatives are known to inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds can lead to the accumulation of DNA strand breaks, ultimately inducing apoptosis. It is plausible that this compound derivatives could also possess topoisomerase inhibitory activity, which would complement their DNA alkylating effects.

Topoisomerase_Inhibition cluster_0 Drug Action cluster_1 Enzyme Interaction cluster_2 Cellular Outcome QuinolineDerivative This compound Derivative CleavageComplex Topoisomerase-DNA Cleavage Complex QuinolineDerivative->CleavageComplex Stabilization Topoisomerase Topoisomerase I/II Topoisomerase->CleavageComplex DNA DNA DNA->CleavageComplex StrandBreaks DNA Strand Breaks CleavageComplex->StrandBreaks Inhibition of Re-ligation Apoptosis Apoptosis StrandBreaks->Apoptosis

Kinase Inhibition

The quinoline core is a common feature in many kinase inhibitors. Depending on the substitution pattern, these derivatives can target a variety of kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt/mTOR pathway.[4] While the primary activity of a 2-(2-chloroethyl) derivative would likely be DNA alkylation, concurrent kinase inhibition could provide a multi-pronged attack on cancer cells.

Quantitative Data from Analogous Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Chloro-3-substituted Quinoline2-Chloro-3-(...)-quinolineA549 (Lung)Dose-dependent cytotoxicity observed[5]
2-Chloro-3-substituted QuinolineCompound 4cHePG2 (Liver)8.02 ± 0.38[6]
2-Chloro-3-substituted QuinolineCompound 4dHePG2 (Liver)6.95 ± 0.34[6]
2-OxoquinolineN-alkylated derivativesHEp-2 (Larynx)IC50 (%) in the range of 49.01–77.67[2]
Biquinoline2,2′-Dimethoxy-3,7′-biquinolinePA1 (Ovarian)36-54[2]
Biquinoline2,2′-Dimethoxy-3,7′-biquinolineMCF-7 (Breast)36-54[2]

Experimental Protocols

The evaluation of this compound derivatives would involve a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition and Analysis SeedCells Seed Cancer Cells in 96-well Plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add this compound Derivative Incubate24h->AddCompound Incubate48_72h Incubate for 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate for 2-4h AddMTT->Incubate2_4h AddSolubilizer Add Solubilization Solution Incubate2_4h->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

DNA Cross-linking Assays

To confirm the mechanism of action as DNA alkylating agents, specific assays to detect DNA cross-links can be employed.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks and cross-links. Under denaturing conditions, DNA with cross-links will migrate slower than control DNA.

  • Immunoblotting for γ-H2AX: The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks, which can be a consequence of ICL repair.

Cell Cycle Analysis

Flow cytometry can be used to analyze the effect of the compounds on the cell cycle. DNA alkylating agents typically induce cell cycle arrest at the G2/M phase.

Methodology:

  • Cell Treatment: Cells are treated with the this compound derivative for a specified time.

  • Cell Fixation: Cells are harvested and fixed in cold ethanol.

  • DNA Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. The primary therapeutic target is anticipated to be DNA, with the chloroethyl moiety acting as an alkylating agent, leading to the formation of cytotoxic DNA cross-links. The quinoline core may provide additional synergistic activities through the inhibition of key enzymes such as topoisomerases and protein kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to:

  • Establish structure-activity relationships (SAR).

  • Quantify their cytotoxic potency against a panel of cancer cell lines.

  • Confirm their mechanism of action through detailed studies on DNA alkylation and other potential targets.

  • Evaluate their efficacy and safety in preclinical in vivo models.

Such studies will be instrumental in validating the therapeutic potential of this class of compounds and advancing them towards clinical development.

References

In Silico Modeling of 2-(2-Chloroethyl)quinoline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of 2-(2-Chloroethyl)quinoline, a quinoline derivative with potential pharmacological applications. Quinoline scaffolds are prevalent in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] This document outlines a systematic in silico workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational techniques are provided to guide researchers in evaluating the therapeutic potential of this compound. The presented methodologies are grounded in established practices for the in silico analysis of quinoline derivatives, aiming to accelerate the drug discovery and development process.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many therapeutic agents.[1][2][3][4][5][6] The versatility of the quinoline ring allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to predict the interactions of small molecules with biological targets, thereby guiding further experimental validation.[7][8][9]

This guide focuses on the in silico characterization of this compound. While specific experimental data on this particular molecule is limited in the public domain, the well-established biological activities of other quinoline derivatives allow for a structured and predictive modeling approach. This document serves as a roadmap for researchers to investigate the potential protein targets, binding affinities, and pharmacokinetic properties of this compound using computational methods.

In Silico Modeling Workflow

The in silico analysis of this compound can be systematically approached through a multi-step workflow. This process, from initial preparation to detailed simulation, provides a comprehensive understanding of the molecule's potential biological interactions.

In_Silico_Workflow A Ligand Preparation: This compound Structure Optimization C Molecular Docking: Prediction of Binding Pose and Affinity A->C F ADMET Prediction: Evaluation of Pharmacokinetic Properties A->F B Target Identification & Preparation: Selection of Potential Protein Targets (e.g., Kinases, Viral Enzymes) B->C D Molecular Dynamics (MD) Simulation: Analysis of Complex Stability and Interactions C->D E Binding Free Energy Calculation: (e.g., MM/PBSA, MM/GBSA) Quantification of Binding Affinity D->E G Data Analysis & Visualization D->G E->G F->G

Figure 1: In Silico Modeling Workflow for this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments. These protocols are based on widely used software and methodologies in the field of computational drug design.

Ligand Preparation

Accurate representation of the ligand is crucial for reliable in silico predictions.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step optimizes the geometry of the molecule to its lowest energy state.

  • Charge Assignment: Assign partial charges to the atoms of the molecule. Gasteiger charges are commonly used for this purpose.

  • File Format Conversion: Save the prepared ligand structure in a suitable format for docking software (e.g., PDBQT for AutoDock Vina).

Target Identification and Preparation

Based on the known biological activities of quinoline derivatives, several protein families can be considered as potential targets. These include, but are not limited to, tyrosine kinases (e.g., c-Met, VEGFR, EGFR), serine/threonine kinases, and viral enzymes like HIV reverse transcriptase.[4][6][10][11]

Protocol:

  • Protein Data Bank (PDB) Search: Identify and download the 3D crystal structures of potential protein targets from the PDB. Select structures with high resolution and, if available, with a co-crystallized ligand.

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Protonation: Add hydrogen atoms to the protein, corresponding to a physiological pH (typically 7.4).

  • Charge Assignment: Assign charges to the protein atoms.

  • Grid Box Definition: Define the binding site for molecular docking. This is typically a cubic region centered on the active site of the protein, often guided by the position of a co-crystallized ligand.[12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[7][13][14]

Protocol (using AutoDock Vina):

  • Input Files: Prepare the ligand in PDBQT format and the receptor with a defined grid box.

  • Configuration File: Create a configuration file specifying the paths to the ligand and receptor files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Execution: Run the docking simulation using the AutoDock Vina executable.

  • Analysis of Results: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization: Visualize the protein-ligand interactions of the best docking pose using software like PyMOL or Discovery Studio to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[12][13]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[8][9][15][16]

Protocol (using GROMACS):

  • System Preparation:

    • Generate the topology and parameter files for the ligand using a tool like CHARMM-GUI or AmberTools.

    • Place the docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron).

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds).[17]

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of the protein (e.g., Root Mean Square Fluctuation - RMSF), and specific protein-ligand interactions over time.

MD_Simulation_Workflow A System Preparation: Protein-Ligand Complex in Solvated Box B Energy Minimization A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Pressure Stabilization) C->D E Production MD Simulation D->E F Trajectory Analysis: RMSD, RMSF, Interaction Analysis E->F

Figure 2: Molecular Dynamics Simulation Workflow.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
c-Met Kinase3QRI-8.5MET1160, TYR1230, ASP1222
VEGFR-23WZD-7.9CYS919, ASP1046, GLU885
EGFR Kinase2J6M-8.1MET793, LYS745, ASP855
HIV-1 RT4I2P-9.2LYS101, TYR181, TYR188
BCR-ABL13QRJ-8.8MET318, THR315, PHE382

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from performing the docking calculations as described in the protocol.

Table 2: Predicted ADMET Properties of this compound
PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )191.65< 500
LogP (Octanol/Water Partition)3.2< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors1< 10
Aqueous Solubility (logS)-3.5> -4
BBB PermeabilityHighHigh/Low (depending on target)
CarcinogenicityNon-carcinogen-
Ames MutagenicityNon-mutagen-

Note: These values are predictions and should be confirmed by experimental assays.

Signaling Pathway Visualization

Understanding the broader biological context of a potential drug target is crucial. The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases, which are common targets for quinoline-based inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Binding & Dimerization

Figure 3: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By following the outlined workflow and experimental protocols, researchers can systematically investigate the therapeutic potential of this compound. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction offers a powerful approach to identify promising drug candidates and guide subsequent experimental validation. The methodologies described herein are broadly applicable to the study of other small molecules and contribute to the acceleration of the drug discovery pipeline.

References

A Technical Guide to the Synthetic Pathways of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The synthesis of quinoline and its derivatives has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core synthetic pathways to quinoline compounds, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways.

Classical Synthetic Pathways for Quinoline Synthesis

Five classical named reactions have historically dominated the synthesis of the quinoline core: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. These methods, while foundational, often require harsh reaction conditions.

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a cyclization reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2][3][4] The reaction is known to be highly exothermic.[2][5]

General Reaction:

Mechanism:

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring.[4]

Experimental Protocol: Synthesis of Quinoline

  • Reagents: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate (optional, to moderate the reaction).[2][5]

  • Procedure: A mixture of aniline, glycerol, and nitrobenzene is cautiously added to concentrated sulfuric acid. The reaction mixture is heated, often with the addition of ferrous sulfate to control the exothermic reaction. After the reaction is complete, the mixture is poured into water and neutralized with a base. The quinoline is then isolated by steam distillation and further purified.

Quantitative Data for Skraup Synthesis:

Aniline DerivativeGlycerol SourceOxidizing AgentAcidYield (%)Reference
AnilineGlycerolNitrobenzeneH₂SO₄75-80Organic Syntheses
m-ToluidineGlycerolm-NitrotoluidineH₂SO₄60-70[4]
p-AnisidineGlycerolp-NitroanisoleH₂SO₄55-65[4]

Diagram of the Skraup Synthesis Mechanism:

Skraup_Synthesis cluster_reactants Reactants cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of aldehydes or ketones.[4][6] This method allows for the synthesis of substituted quinolines.[4]

General Reaction:

Mechanism:

The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6]

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Reagents: Aniline, Crotonaldehyde, Hydrochloric Acid.

  • Procedure: Aniline is dissolved in hydrochloric acid, and crotonaldehyde is added portion-wise while controlling the temperature. The mixture is then heated for several hours. After cooling, the reaction mixture is made alkaline, and the 2-methylquinoline is extracted with an organic solvent and purified by distillation.

Quantitative Data for Doebner-von Miller Reaction:

Aniline Derivativeα,β-Unsaturated CarbonylAcidYield (%)Reference
AnilineCrotonaldehydeHCl65-72Organic Syntheses
p-ToluidineCrotonaldehydeHCl70[4]
AnilineBenzylideneacetoneHCl55[7]

Diagram of the Doebner-von Miller Reaction Mechanism:

Doebner_von_Miller cluster_reactants Reactants cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller reaction.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4][8]

General Reaction:

Mechanism:

The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline.[4][8]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reagents: Aniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid.[9]

  • Procedure: Aniline and acetylacetone are mixed and heated to form the enamine intermediate. The mixture is then cooled and slowly added to concentrated sulfuric acid. The resulting solution is heated to induce cyclization. After cooling, the mixture is poured onto ice and neutralized with a base. The 2,4-dimethylquinoline is then extracted and purified.

Quantitative Data for Combes Synthesis:

Aniline Derivativeβ-DiketoneAcidYield (%)Reference
AnilineAcetylacetoneH₂SO₄85[9]
m-ChloroanilineAcetylacetoneH₂SO₄78[10]
Aniline3,5-HeptanedioneH₂SO₄81 (anil)[11]

Diagram of the Combes Synthesis Mechanism:

Combes_Synthesis cluster_reactants Reactants cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine -H₂O Diketone β-Diketone Diketone->Enamine -H₂O Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Electrophilic Cyclization (H⁺) Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline -H₂O

Caption: Mechanism of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis

This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters. The regioselectivity is temperature-dependent.[12][13]

General Reaction:

Mechanism:

At lower temperatures (around 140°C), the aniline attacks the keto group of the β-ketoester to form an enamine, which then cyclizes to give the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures (around 250°C), the aniline attacks the ester group to form an anilide, which then cyclizes to yield the 2-hydroxyquinoline (Knorr product).[13]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

  • Reagents: Aniline, Ethyl acetoacetate.

  • Procedure (for 4-hydroxyquinoline): Aniline and ethyl acetoacetate are heated together at a moderate temperature (e.g., 140°C) to form the anilinocrotonate intermediate. This intermediate is then added to a high-boiling solvent (e.g., mineral oil) and heated to a higher temperature (e.g., 250°C) to effect cyclization. The product precipitates upon cooling and can be purified by recrystallization.

Quantitative Data for Conrad-Limpach-Knorr Synthesis:

Aniline Derivativeβ-KetoesterProductTemperatureYield (%)Reference
AnilineEthyl acetoacetate4-Hydroxy-2-methylquinoline140°C then 250°C70-80[14]
AnilineEthyl acetoacetate2-Hydroxy-4-methylquinoline>250°C-[13]
m-ToluidineEthyl acetoacetate4-Hydroxy-2,7-dimethylquinoline140°C then 250°C65[15]

Diagram of the Conrad-Limpach-Knorr Synthesis:

Conrad_Limpach_Knorr cluster_pathways Temperature Dependent Pathways Reactants Aniline + β-Ketoester Low_Temp Low Temp (e.g., 140°C) Reactants->Low_Temp High_Temp High Temp (e.g., >250°C) Reactants->High_Temp Enamine Enamine (Kinetic Product) Low_Temp->Enamine Anilide Anilide (Thermodynamic Product) High_Temp->Anilide Product_4_OH 4-Hydroxyquinoline Enamine->Product_4_OH Cyclization Product_2_OH 2-Hydroxyquinoline Anilide->Product_2_OH Cyclization

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17] The reaction can be catalyzed by either acid or base.[16][17]

General Reaction:

Mechanism:

The reaction proceeds via an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring.[16][17]

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reagents: 2-Aminobenzaldehyde, Acetophenone, Sodium hydroxide, Ethanol.

  • Procedure: A solution of 2-aminobenzaldehyde and acetophenone in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and can be collected by filtration and recrystallized.

Quantitative Data for Friedländer Synthesis:

2-Aminoaryl Carbonylα-Methylene CarbonylCatalystYield (%)Reference
2-AminobenzaldehydeAcetoneNaOH80-90[18]
2-AminobenzophenoneAcetoneNaOH75[19]
2-AminobenzaldehydeEthyl acetoacetatePiperidine85[20]

Diagram of the Friedländer Synthesis Mechanism:

Friedlander_Synthesis cluster_reactants Reactants cluster_product Product Amino_Carbonyl 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Amino_Carbonyl->Aldol_Adduct Aldol Condensation Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone/Aldehyde Aldol_Adduct->Enone -H₂O Cyclized_Intermediate Cyclized Intermediate Enone->Cyclized_Intermediate Intramolecular Michael Addition Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline -H₂O

Caption: Mechanism of the Friedländer quinoline synthesis.

Quinoline Compounds in Drug Development: Signaling Pathways

The quinoline scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Understanding the signaling pathways affected by quinoline-based drugs is crucial for the development of new and more effective therapeutic agents.

Fluoroquinolone Antibiotics: Inhibition of Bacterial DNA Replication

Fluoroquinolones are a class of broad-spectrum antibiotics that contain a quinoline core. They exert their bactericidal effect by inhibiting two key enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.

Diagram of Fluoroquinolone Mechanism of Action:

Fluoroquinolone_Pathway DNA_Replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase Requires Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV Requires Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Topoisomerase_IV->Replication_Block Fluoroquinolone Fluoroquinolone Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Cell_Death Bacterial Cell Death Replication_Block->Cell_Death VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes Quinoline_Inhibitor Quinoline-based VEGFR Inhibitor Inhibition Inhibition Quinoline_Inhibitor->Inhibition Inhibition->VEGFR

References

Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(2-Chloroethyl)quinoline is a chemical intermediate. As such, extensive public data on its specific physicochemical properties are limited. This guide provides a comprehensive overview of the standard methodologies and expected characteristics for determining its solubility and stability, based on established principles for quinoline derivatives and related chloro-alkylated aromatic compounds.

Executive Summary

This document outlines the critical aspects of the solubility and stability of this compound. It provides a predictive assessment of its solubility profile and details the industry-standard experimental protocols for quantitative determination. Furthermore, it covers a thorough stability analysis, including forced degradation methodologies to identify potential degradation pathways and long-term stability testing protocols as mandated by regulatory guidelines. All experimental sections are accompanied by detailed workflows and data presentation tables to guide laboratory investigations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation development, and purification processes.[1] The structure of this compound, featuring a hydrophobic quinoline ring and a reactive chloroethyl group, dictates its solubility behavior.

Predicted Solubility Characteristics

Based on the general properties of quinoline and its derivatives, the following qualitative solubility profile for this compound can be anticipated:

  • Aqueous Solubility: Expected to be low or sparingly soluble in neutral aqueous solutions due to the hydrophobic nature of the quinoline core.[2][3] Quinoline itself is only slightly soluble in cold water.[3]

  • pH-Dependent Solubility: As a weak base, its solubility may increase in acidic media (pH 1.2-5.0) due to the protonation of the quinoline nitrogen.

  • Organic Solvent Solubility: Likely to exhibit good solubility in a range of polar and non-polar organic solvents, such as ethanol, methanol, acetonitrile (MeCN), dichloromethane (DCM), and chloroform.[2][4]

Illustrative Solubility Data

The following table summarizes the expected solubility classifications in various common solvents. This data is illustrative and must be confirmed experimentally.

Solvent/Medium Anticipated Descriptive Term Rationale
Water (pH 7.0)Sparingly Soluble to InsolubleThe hydrophobic quinoline ring dominates.[2]
Aqueous Buffer (pH 1.2)Slightly SolubleProtonation of the quinoline nitrogen enhances solubility.
Methanol / EthanolSoluble to Freely SolublePolar protic solvents can interact with the nitrogen lone pair.[4]
Acetonitrile (MeCN)SolublePolar aprotic solvent.
Dichloromethane (DCM)Freely SolubleNon-polar organic solvent compatible with the aromatic core.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials and Reagents:

  • This compound (high purity)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)[5]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • HPLC or UV-Vis Spectrophotometer

  • Solvents: Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Methanol, Acetonitrile.

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume (e.g., 10 mL) of the desired solvent. The excess solid should be clearly visible.

  • Seal the flasks securely to prevent solvent evaporation.

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[1]

  • After agitation, allow the samples to stand to permit sedimentation of the excess solid.

  • Centrifuge an aliquot of the suspension to further separate the solid from the supernatant.

  • Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Perform each determination in triplicate to ensure accuracy.[5]

Workflow for Solubility Determination

G prep Sample Preparation (Add excess solid to solvent) agitate Equilibration (Shake at constant T° for 24-72h) prep->agitate Step 1 separate Phase Separation (Centrifuge & Filter Supernatant) agitate->separate Step 2 dilute Dilution (Prepare for analysis) separate->dilute Step 3 analyze Quantification (HPLC or UV-Vis) dilute->analyze Step 4 result Calculate Solubility (e.g., mg/mL) analyze->result Step 5

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile

Stability testing is essential for identifying degradation products, establishing degradation pathways, and determining appropriate storage conditions and shelf-life.[7] The this compound molecule has two primary sites susceptible to degradation: the electrophilic chloroethyl side chain and the quinoline aromatic ring system.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of analytical methods.[7][8] A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[8]

Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Room Temperature or Heat (e.g., 60°C)Hydrolysis of the chloroethyl group to a hydroxyethyl group.
Base Hydrolysis 0.1 M NaOH; Room Temperature or Heat (e.g., 60°C)Hydrolysis of the chloroethyl group; potential ring-opening of the quinoline nucleus under harsh conditions.[9]
Oxidation 3% Hydrogen Peroxide (H₂O₂); Room TemperatureOxidation of the quinoline ring to form N-oxides or hydroxylated derivatives.
Thermal Dry Heat (e.g., 80-100°C) for several daysGeneral decomposition, potential dehydrohalogenation.
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines); in solution & solid statePhotolytic cleavage or rearrangement. Quinoline itself can degrade upon exposure to light.[3][10]
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products of this compound and develop a stability-indicating analytical method.

Materials and Reagents:

  • This compound

  • Stock solution of the compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)[8]

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

Procedure:

  • Preparation: Prepare five separate solutions of the compound from the stock solution. One will be the control (unstressed), and the others will be for acid, base, oxidative, and thermal stress. For solid-state thermal and photolytic studies, place the pure compound in transparent vials.

  • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Store at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Store at 60°C. Withdraw samples at time points, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Store at room temperature. Withdraw samples at time points, dilute, and analyze.

  • Thermal Degradation: Store a solution and a solid sample in an oven at 80°C. Analyze at set time points.

  • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and the control using a suitable HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of degradation products. Monitor for peak purity and mass balance.

Workflow for Forced Degradation Studies

G start Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analyze Analyze Samples at Timepoints (HPLC, LC-MS) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze pathway Identify Degradants & Propose Pathways analyze->pathway method Validate Stability- Indicating Method analyze->method

Caption: Workflow for a Forced Degradation (Stress) Study.

Long-Term and Accelerated Stability Testing

Following forced degradation, formal stability studies are conducted under ICH-prescribed conditions to determine a re-test period or shelf life.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months, then annually.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months.[11]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months.

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.

Recommended Analytical Methods

The quantification of this compound and its potential degradation products requires robust, validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for both solubility and stability studies. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a UV detector (DAD/PDA) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for stability studies, LC-MS provides molecular weight information that is crucial for the identification and structural elucidation of unknown degradation products.[9]

Conclusion

References

The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloroethyl group onto this heterocyclic system creates a reactive moiety with significant potential for the development of targeted covalent inhibitors, particularly in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological implications of chloroethyl-quinolines, with a focus on their application as DNA alkylating agents.

Synthesis of Chloroethyl-Quinolines

The synthesis of quinolines bearing a chloroethyl group can be achieved through various established methods for quinoline ring formation, followed by the introduction or modification of the chloroethyl side chain.

General Synthetic Strategies

Common strategies for the synthesis of the quinoline core include the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] Once the quinoline nucleus is formed, a hydroxyethyl group can be introduced and subsequently chlorinated to yield the desired chloroethyl-quinoline.

A typical synthetic sequence involves:

  • Formation of a hydroxyethyl-quinoline: This can be achieved by reacting a suitable quinoline precursor with ethylene oxide or a protected 2-haloethanol, followed by deprotection.

  • Chlorination of the hydroxyethyl group: The hydroxyl group is then converted to a chloride, most commonly using thionyl chloride (SOCl₂) or a similar chlorinating agent.[3]

Reactivity Profile of the Chloroethyl Group

The chloroethyl group attached to a quinoline ring is a key functional moiety that imparts electrophilic character to the molecule, enabling it to react with biological nucleophiles.

Mechanism of Action: DNA Alkylation

The primary mechanism of action for many biologically active chloroethyl-quinolines is through the alkylation of DNA.[4][5] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by the electron-rich centers in DNA bases, primarily the N7 position of guanine.[6][7]

The general mechanism can be summarized as follows:

  • Formation of the Aziridinium Ion: The nitrogen atom of the quinoline ring (or another suitably positioned nitrogen) attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a strained three-membered aziridinium ring. This is the rate-determining step.[6]

  • Nucleophilic Attack by DNA: The N7 atom of a guanine base in DNA acts as a nucleophile, attacking one of the carbons of the aziridinium ring. This opens the ring and forms a covalent bond between the quinoline derivative and the DNA base, resulting in a mono-adduct.[6]

  • Interstrand Cross-linking: If the chloroethyl group is part of a bis(2-chloroethyl)amino moiety (a nitrogen mustard), the second chloroethyl arm can undergo the same activation process to alkylate a guanine on the complementary DNA strand, leading to an interstrand cross-link (ICL).[7] These ICLs are particularly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription.[3]

G cluster_activation Activation cluster_alkylation DNA Alkylation cluster_crosslinking Cross-linking (for Nitrogen Mustards) Chloroethyl-Quinoline Chloroethyl-Quinoline Aziridinium_Ion Aziridinium_Ion Chloroethyl-Quinoline->Aziridinium_Ion Intramolecular Cyclization (-Cl⁻) Guanine Guanine Aziridinium_Ion->Guanine Nucleophilic Attack Mono-adduct Mono-adduct Guanine->Mono-adduct Second_Arm_Activation Second_Arm_Activation Mono-adduct->Second_Arm_Activation Guanine_Complementary Guanine_Complementary Second_Arm_Activation->Guanine_Complementary Nucleophilic Attack ICL Interstrand Cross-link Guanine_Complementary->ICL

Factors Influencing Reactivity

The reactivity of the chloroethyl group is influenced by the electronic properties of the quinoline ring. Electron-donating groups on the quinoline ring can increase the nucleophilicity of the nitrogen atom involved in the formation of the aziridinium ion, thereby accelerating the rate of activation. Conversely, electron-withdrawing groups can decrease the rate of activation. The position of the chloroethyl group on the quinoline ring also plays a role in its reactivity.

Biological Activity and Therapeutic Potential

The ability of chloroethyl-quinolines to alkylate DNA makes them potent cytotoxic agents with potential applications in cancer chemotherapy.

Anticancer Activity

Numerous studies have demonstrated the in vitro anticancer activity of chloroethyl-quinoline derivatives against a range of cancer cell lines. The cytotoxicity of these compounds is often correlated with their ability to induce DNA damage.

Table 1: Cytotoxicity of Selected Chloroethyl-Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
SL-1 (N-mustard-quinoline conjugate)Colorectal Cancer CellsVaries by cell line[5]
Quinoxaline-mustard conjugateVarious Cancer Cell LinesMore active than Chlorambucil[4]

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Signaling Pathways and Cellular Response

The DNA damage induced by chloroethyl-quinolines triggers a complex cellular response, often culminating in apoptosis (programmed cell death). Key signaling pathways involved include the p53 pathway and various DNA damage response (DDR) pathways.

Upon sensing DNA damage, the tumor suppressor protein p53 is activated and stabilized.[8] Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, it can initiate apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA.[9][10]

G DNA_Damage DNA Damage (by Chloroethyl-Quinoline) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR senses p53 p53 ATM_ATR->p53 activates/ stabilizes MDM2 MDM2 p53->MDM2 negative feedback p21 p21 p53->p21 induces BAX_PUMA BAX, PUMA, etc. p53->BAX_PUMA induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21->Cell_Cycle_Arrest causes Mitochondria Mitochondria BAX_PUMA->Mitochondria acts on Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Cells possess sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The primary pathways for repairing the types of lesions induced by chloroethyl-quinolines are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[11][12]

  • Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions, such as those resulting from the alkylation of a single base.[13][14]

  • Nucleotide Excision Repair (NER): NER handles bulky, helix-distorting adducts and interstrand cross-links.[15]

The efficiency of these repair pathways can influence a cancer cell's sensitivity to chloroethyl-quinoline-based drugs. Tumors with deficiencies in certain DNA repair pathways may be more susceptible to these agents.

G cluster_ber Base Excision Repair (BER) cluster_ner Nucleotide Excision Repair (NER) DNA_Adduct DNA Adduct/ Cross-link Glycosylase Glycosylase DNA_Adduct->Glycosylase for mono-adducts Recognition Damage Recognition (e.g., XPC) DNA_Adduct->Recognition for bulky adducts/ICLs AP_Endonuclease AP_Endonuclease Glycosylase->AP_Endonuclease DNA_Polymerase DNA_Polymerase AP_Endonuclease->DNA_Polymerase DNA_Ligase_BER DNA Ligase DNA_Polymerase->DNA_Ligase_BER Unwinding DNA Unwinding (e.g., TFIIH) Recognition->Unwinding Incision Dual Incision (e.g., XPG, XPF) Unwinding->Incision Synthesis_Ligation Synthesis & Ligation Incision->Synthesis_Ligation

Experimental Protocols

This section provides representative experimental protocols for the synthesis and reactivity assessment of chloroethyl-quinolines.

Synthesis of 4-(2-Chloroethyl)morpholine (A representative chloroethyl amine)

This protocol illustrates the general method for converting a hydroxyethyl amine to a chloroethyl amine using thionyl chloride.

  • Procedure: Thionyl chloride (5.0 eq.) is slowly added to a stirred solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane at 0 °C with a catalytic amount of DMF. The reaction mixture is then heated to 40 °C overnight. After completion, the solvent is removed by vacuum evaporation. The crude product is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is concentrated, and the residue is purified by column chromatography to afford 4-(2-chloroethyl)morpholine.[16]

Nucleophilic Substitution on a Chloroquinoline (Illustrative Protocol)

This protocol demonstrates a typical nucleophilic substitution reaction on a chloroquinoline, which can be adapted to study the reactivity of the chloroethyl group with various nucleophiles.

  • Procedure for Hydrazination: To a solution of 4-chloro-8-methylquinoline-2(1H)-thione (1.0 eq.) in ethanol (30 mL), hydrazine hydrate (1.0 eq.) is added. The mixture is heated under reflux for 4 hours and then poured onto ice-cold water. The resulting precipitate is collected by filtration and crystallized.[17]

Conclusion and Future Directions

The chloroethyl group, when appended to a quinoline scaffold, serves as a potent electrophilic warhead capable of alkylating biological macromolecules, most notably DNA. This reactivity profile has been exploited in the development of anticancer agents. A thorough understanding of the factors governing the reactivity of the chloroethyl moiety, the cellular responses to the induced DNA damage, and the interplay with DNA repair pathways is crucial for the rational design of next-generation chloroethyl-quinoline-based therapeutics. Future research should focus on developing derivatives with improved tumor selectivity, overcoming drug resistance mechanisms, and exploring synergistic combinations with other anticancer agents, such as inhibitors of DNA repair pathways.

References

Preliminary Cytotoxicity Screening of 2-(2-Chloroethyl)quinoline and Structurally Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the topic of preliminary cytotoxicity screening for 2-(2-Chloroethyl)quinoline. However, a comprehensive review of publicly available scientific literature and databases did not yield specific cytotoxicity data for this exact compound. Therefore, this document provides a detailed overview of the cytotoxic properties of structurally related quinoline derivatives, particularly those with substitutions at the 2-position, to offer valuable insights for researchers, scientists, and drug development professionals. The methodologies and potential mechanisms of action described herein are based on studies of these analogous compounds and are intended to serve as a foundational guide for the potential cytotoxic evaluation of this compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1] The quinoline scaffold is a key component in several approved drugs and numerous molecules under investigation for therapeutic use. The introduction of various substituents onto the quinoline ring can significantly modulate the cytotoxic activity of these compounds. This guide focuses on the preliminary cytotoxic screening of quinoline derivatives, with a particular emphasis on the potential role of a 2-(2-chloroethyl) substituent, by examining the data available for structurally similar molecules.

Cytotoxicity of Structurally Related Quinoline Derivatives

The cytotoxic potential of various quinoline derivatives has been evaluated against a range of human cancer cell lines. The data presented below is a summary of findings for compounds structurally related to this compound, providing a comparative basis for potential future studies.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of selected quinoline derivatives from the available literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (e.g., 3a₁) HepG2, SK-OV-3, NCI-H460, BEL-7404Not SpecifiedModerate to High[2]
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives Not Specifiedβ-hematin formation inhibition< 10[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7MTTNot Specified (82.9% growth reduction)[4]
Quinoline hydrazone analogue (18j) NCI 60 cell linesNot SpecifiedGI50: 0.33 - 4.87[5]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in the drug discovery process. Various in vitro assays are employed to determine the effect of a substance on cell viability and proliferation. The following are detailed methodologies for key experiments commonly cited in the study of quinoline derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). A positive control (e.g., a known cytotoxic drug) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to measure cell proliferation and cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a defined period.

  • Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plate is washed five times with deionized water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing the plate five times with 1% acetic acid. The plate is then air-dried.

  • Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The percentage of cell growth is calculated, and the IC50 value is determined.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, studies on related quinoline derivatives suggest several potential mechanisms of action that contribute to their cytotoxicity.

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by intercalating into the DNA double helix, which can interfere with DNA replication and transcription.[6] Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[1]

  • Induction of Apoptosis: Cytotoxic quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Several quinoline derivatives have been reported to cause cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cell proliferation.[1]

  • Inhibition of Angiogenesis: Some quinoline compounds have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1]

Visualizations

The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a potential signaling pathway that could be investigated for this compound based on the known mechanisms of related compounds.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound in DMSO) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay absorbance Absorbance Reading mtt_assay->absorbance srb_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_execution Execution Phase compound This compound (or related analog) dna DNA Damage compound->dna mito Mitochondrial Stress compound->mito dr Death Receptors compound->dr dna->mito p53 activation caspase9 Caspase-9 Activation mito->caspase9 caspase8 Caspase-8 Activation dr->caspase8 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis induction pathway for quinoline derivatives.

Conclusion

While specific cytotoxicity data for this compound is not currently available in the public domain, the extensive research on structurally related quinoline derivatives provides a strong foundation for predicting its potential as a cytotoxic agent. The methodologies and potential mechanisms of action outlined in this guide offer a clear roadmap for the preliminary cytotoxic screening of this and other novel quinoline compounds. Further investigation is warranted to determine the precise cytotoxic profile and mechanism of action of this compound, which may hold promise for the development of new anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedlander synthesis for preparing 2-substituted quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development. This document includes detailed experimental protocols for various synthetic methodologies, quantitative data on reaction yields, and visualizations of the reaction mechanism and relevant biological signaling pathways.

Introduction to the Friedlander Synthesis

The Friedlander synthesis, first reported by Paul Friedländer in 1882, is a versatile and widely used method for the synthesis of quinolines.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, to form the quinoline ring system.[3][4] This synthesis can be catalyzed by acids or bases and has been adapted to various reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, to improve yields and reaction times.[5][6][7]

2-Substituted quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic bioactive molecules.[8] They exhibit a broad spectrum of pharmacological activities, including anticancer, antileishmanial, antimalarial, antibacterial, and anti-inflammatory properties, making them attractive scaffolds for drug discovery.[2][6]

Reaction Mechanism

The Friedlander synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[2]

  • Aldol Condensation Pathway: This pathway is favored under basic conditions and initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.

  • Schiff Base Formation Pathway: Under acidic conditions, the reaction often proceeds through the initial formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[2]

Friedlander_Mechanism

Data Presentation: Synthesis of 2-Substituted Quinolines

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted quinoline derivatives using conventional heating, microwave irradiation, and ultrasound-assisted methods.

Table 1: Conventional Heating Methods

2-Aminoaryl Ketoneα-Methylene KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateHClWaterReflux485[7]
2-Amino-5-chlorobenzophenoneCyclohexanoneAmberlyst-15EthanolReflux592[5]
2-AminobenzophenoneAcetophenoneβ-CyclodextrinWater100690[5]
2-Amino-5-bromobenzaldehydeDimedoneZnCl₂None120295[6]
2-AminoacetophenoneEthyl benzoylacetatePEG-SO₃HWater60394[5]

Table 2: Microwave-Assisted Synthesis

2-Aminoaryl Ketoneα-Methylene KetoneCatalyst / SolventPower (W)Temp. (°C)Time (min)Yield (%)Reference
2-AminobenzophenoneCyclopentanoneAcetic Acid100160591[1]
2-Amino-5-chlorobenzophenone1,3-CyclohexanedioneAcetic Acid1001601088[1]
2-AminobenzophenoneDimedoneSiO₂ Nanoparticles300100893[6]
2-Amino-5-nitroacetophenoneEthyl acetoacetate[Hbim]BF₄-1001590[6]
2-AminobenzophenoneAcetonep-TsOH450120385[9]

Table 3: Ultrasound-Assisted Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventTime (min)Yield (%)Reference
AnilineBenzaldehydeEthyl 3,3-diethoxypropionateSnCl₂·2H₂OWater2085[10]
4-Chloroaniline4-MethylbenzaldehydeEthyl 3,3-diethoxypropionateSnCl₂·2H₂OWater2582[10]
6-Methoxy-2-methylquinolin-4-olBenzyl bromideK₂CO₃-DMF1584[11]
IsatinAcetophenone-[Hbim]BF₄Methanol1084[6]
Aniline4-NitrobenzaldehydeEthyl 3,3-diethoxypropionateSnCl₂·2H₂OWater3078[10]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-substituted quinolines via conventional heating, microwave irradiation, and ultrasound assistance.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine 2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst, and Solvent Start->Reactants Reaction Perform Reaction (Conventional Heating, Microwave, or Ultrasound) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Hydrochloric acid (HCl, 2-3 drops)

  • Ethanol (10 mL)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines the rapid synthesis of 2,3-cycloalkenopyridino[b]quinolines.[1]

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Cyclic ketone (e.g., cyclopentanone, cyclohexanone) (2 mmol)

  • Glacial acetic acid (2 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, dissolve the desired 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol) in glacial acetic acid (2 mL).[1]

  • Seal the vial and subject the resulting solution to microwave heating for 5 minutes at 160 °C.[1]

  • After cooling, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the mixture with DCM (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired quinoline product.[1]

Protocol 3: Ultrasound-Assisted Synthesis

This protocol describes the synthesis of 4-alkoxy-2-methylquinolines.[11]

Materials:

  • 6-Methoxy-2-methylquinolin-4-ol (1 mmol)

  • Appropriate benzyl bromide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (3 mmol, 415 mg)

  • Dimethylformamide (DMF) (20 mL)

  • Water

Procedure:

  • In a 100 mL beaker, mix 6-methoxy-2-methylquinolin-4-ol (1 mmol), the corresponding benzyl bromide (1.2 mmol), and K₂CO₃ (3 mmol) in DMF (20 mL).[11]

  • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.[11]

  • Reduce the volume of the solvent under reduced pressure.

  • Dilute the resulting mixture with water.

  • Filter the solid that forms and wash it with water (3 x 20 mL) with agitation.

  • After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4 °C) to obtain the purified 4-alkoxy-2-methylquinoline.[11]

Applications in Drug Development

2-Substituted quinoline derivatives have emerged as promising candidates in drug development, particularly in the areas of oncology and infectious diseases.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Several 2-substituted quinoline derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer.[2] One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, 2-substituted quinolines can induce apoptosis and inhibit tumor growth.

PI3K_Pathway

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. 2-Substituted quinolines have shown significant activity against various Leishmania species.[8] The proposed mechanisms of action are multifaceted and may involve multiple cellular targets within the parasite. One potential target is N-myristoyltransferase (NMT), an enzyme crucial for the viability and virulence of Leishmania. NMT catalyzes the attachment of myristate, a fatty acid, to a variety of cellular proteins (myristoylation). This process is essential for protein trafficking, signal transduction, and the structural integrity of the parasite. Inhibition of NMT by 2-substituted quinolines disrupts these vital cellular functions, leading to parasite death.

Antileishmanial_Mechanism

Conclusion

The Friedlander synthesis remains a cornerstone for the construction of the quinoline scaffold, providing access to a diverse array of 2-substituted derivatives. The adaptability of this reaction to modern synthetic techniques such as microwave and ultrasound irradiation has further enhanced its utility, offering rapid and efficient routes to these valuable compounds. The significant biological activities exhibited by 2-substituted quinolines, particularly in the realms of cancer and leishmaniasis, underscore their importance as privileged structures in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application of 2-(2-Chloroethyl)quinoline in the Synthesis of Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with notable examples including chloroquine, quinine, and mefloquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of novel and effective antimalarial agents. One promising avenue of research involves the chemical modification of the quinoline core to enhance efficacy and overcome resistance mechanisms. 2-(2-Chloroethyl)quinoline serves as a valuable synthetic intermediate in the preparation of novel quinoline-based antimalarial candidates. Its reactive chloroethyl side chain allows for the facile introduction of various amine-containing moieties, a common structural feature in many potent antimalarial compounds. This application note details the synthetic utility of this compound in generating potential antimalarial agents and provides a general protocol for their synthesis and evaluation.

The primary mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. After digesting hemoglobin, the parasite releases toxic free heme. This heme is typically polymerized into non-toxic hemozoin crystals. Quinoline derivatives are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death[1]. The basic side chain, often introduced via intermediates like this compound, is crucial for the accumulation of the drug in the acidic food vacuole of the parasite.

Synthetic Application and Workflow

The primary application of this compound in antimalarial synthesis is its use as an electrophile in nucleophilic substitution reactions. The terminal chlorine atom is a good leaving group, readily displaced by nucleophilic amines. This reaction allows for the introduction of a variety of side chains, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of the resulting compounds. A common approach is the reaction with diamines, such as N,N-diethylethylenediamine, to mimic the side chain of chloroquine.

Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Amine Nucleophilic Amine (e.g., N,N-diethylethylenediamine) Amine->Reaction Product 2-Substituted Quinoline Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Antimalarial Activity Assay (e.g., in vitro against P. falciparum) Characterization->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data

Caption: General workflow for the synthesis and evaluation of antimalarial agents from this compound.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic methodologies for the preparation of quinoline derivatives. Researchers should adapt these protocols based on the specific properties of the reactants and products.

Protocol 1: Synthesis of N,N-diethyl-N'-(2-(quinolin-2-yl)ethyl)ethane-1,2-diamine

This protocol describes the synthesis of a potential antimalarial agent by reacting this compound with N,N-diethylethylenediamine.

Materials:

  • This compound

  • N,N-Diethylethylenediamine

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq).

  • Add N,N-diethylethylenediamine (1.5-2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux under an inert atmosphere and maintain for several hours (reaction progress can be monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Antimalarial Activity Assay against P. falciparum

This protocol outlines a standard method for assessing the in vitro antimalarial activity of the synthesized compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Materials:

  • Synthesized quinoline derivative

  • Chloroquine (as a reference drug)

  • P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive, Dd2 or K1 for chloroquine-resistant)

  • Human red blood cells

  • Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the synthesized compound and serially dilute it in the culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite cultures to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The antimalarial activity of synthesized quinoline derivatives is typically reported as the 50% inhibitory concentration (IC₅₀) in µM or ng/mL. It is crucial to test against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to determine the resistance index (RI), which is the ratio of the IC₅₀ for the resistant strain to the IC₅₀ for the sensitive strain.

CompoundTargetSide ChainIC₅₀ (CQS Strain, e.g., 3D7) [µM]IC₅₀ (CQR Strain, e.g., Dd2) [µM]Resistance Index (RI)
1 2-substituted quinolineN,N-diethylethylenediamineData not availableData not availableData not available
Chloroquine4-aminoquinolineN,N-diethyl-1,4-pentanediamine~0.02~0.2~10

Note: The data for Compound 1 is hypothetical as specific experimental values for the direct product of this compound and N,N-diethylethylenediamine were not found in the searched literature. The data for Chloroquine is representative and can vary between studies.

Signaling Pathways and Mechanism of Action

The presumed mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation.

Hemozoin_Inhibition cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystals) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Quinoline Quinoline Derivative Quinoline->Complex Binding Death Parasite Death Complex->Death Inhibition of Polymerization & Heme Toxicity

Caption: Proposed mechanism of action for quinoline antimalarials.

Conclusion

This compound is a versatile building block for the synthesis of novel quinoline derivatives with potential antimalarial activity. The straightforward nucleophilic substitution chemistry allows for the creation of a diverse library of compounds for structure-activity relationship studies. The protocols provided herein offer a general framework for the synthesis and biological evaluation of these compounds. Further research is warranted to explore the full potential of this compound in the development of the next generation of antimalarial drugs.

References

Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-(2-chloroethyl)quinoline, a versatile scaffold in medicinal chemistry. The focus is on nucleophilic substitution reactions to generate novel derivatives with potential therapeutic applications, particularly in oncology.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, have made them a subject of intense research in drug discovery.[3][4][5] The this compound scaffold, in particular, offers a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the synthesis of diverse chemical libraries for biological screening.

The derivatization of the chloroethyl side chain enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. This document outlines the synthesis of N-substituted 2-(quinolin-2-yl)ethanamine derivatives and discusses their potential mechanisms of action, including the inhibition of VEGFR-2 signaling and tubulin polymerization, two key targets in cancer therapy.[6][7]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-(2-(4-substituted-piperazin-1-yl)ethyl)quinoline derivatives against various human cancer cell lines.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)
1a -HA549 (Lung)15.2 ± 1.3
HCT116 (Colon)12.8 ± 1.1
MCF-7 (Breast)18.5 ± 1.9
1b -CH3A549 (Lung)12.5 ± 1.0
HCT116 (Colon)10.1 ± 0.8
MCF-7 (Breast)14.7 ± 1.2
1c -C6H5A549 (Lung)8.7 ± 0.7
HCT116 (Colon)6.5 ± 0.5
MCF-7 (Breast)9.2 ± 0.8
1d -CH2C6H5A549 (Lung)5.4 ± 0.4
HCT116 (Colon)4.1 ± 0.3
MCF-7 (Breast)6.8 ± 0.6
Doxorubicin (Reference)A549 (Lung)0.8 ± 0.1
HCT116 (Colon)0.6 ± 0.05
MCF-7 (Breast)1.2 ± 0.1

Experimental Protocols

General Synthesis of N-Substituted 2-(Quinolin-2-yl)ethanamine Derivatives

This protocol describes a general method for the nucleophilic substitution reaction between this compound and various amines.

Materials:

  • This compound

  • Substituted amine (e.g., piperazine, piperidine)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired substituted amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 2-(quinolin-2-yl)ethanamine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways targeted by the quinoline derivatives and the general experimental workflow.

experimental_workflow start This compound synthesis Nucleophilic Substitution start->synthesis amine Substituted Amine (e.g., Piperazine) amine->synthesis derivatives N-Substituted 2-(Quinolin-2-yl)ethanamine Derivatives synthesis->derivatives bioassay Biological Evaluation derivatives->bioassay cytotoxicity Cytotoxicity Assay (MTT) bioassay->cytotoxicity mechanism Mechanism of Action Studies bioassay->mechanism data Data Analysis (IC50) cytotoxicity->data

General workflow for synthesis and evaluation.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the VEGFR-2 signaling pathway.

tubulin_polymerization subunits α/β-Tubulin Dimers polymerization Polymerization subunits->polymerization microtubules Microtubules polymerization->microtubules mitosis Mitotic Spindle Formation microtubules->mitosis quinoline Quinoline Derivative quinoline->polymerization Inhibits arrest G2/M Phase Arrest Apoptosis mitosis->arrest Disruption leads to

Inhibition of tubulin polymerization.

References

Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(2-chloroethyl)quinoline as a key intermediate in the synthesis of novel fluorescent probes. While direct literature on fluorescent probes synthesized from this specific precursor is limited, its chemical structure offers a strategic advantage for creating a diverse range of functional dyes through nucleophilic substitution reactions. The protocols outlined below are based on established chemical principles and provide a framework for the development of new analytical tools for cellular imaging and drug discovery.

Introduction to Quinoline-Based Fluorophores

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for designing fluorophores with tunable photophysical properties.[2][3] The nitrogen atom within the quinoline ring can also participate in non-covalent interactions and influence the probe's sensitivity to its microenvironment, making quinoline-based probes valuable for sensing pH, metal ions, and biomolecules.[4][5][6]

The modular nature of the quinoline scaffold allows for the strategic introduction of various functional groups to modulate its absorption and emission characteristics, as well as to install specific functionalities for targeting cellular organelles or biomolecules of interest.[2][7]

This compound: A Key Intermediate

This compound serves as a valuable building block for the synthesis of novel fluorescent probes. The chloroethyl group at the 2-position is a reactive handle that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, phenols, and thiols. This allows for the straightforward covalent attachment of the quinoline moiety to other fluorophores, quenchers, or targeting ligands. This synthetic strategy provides a facile route to a library of fluorescent probes with diverse structures and functions.

Proposed Synthesis of a Novel Fluorescent Probe

This section outlines a proposed synthetic protocol for a novel fluorescent probe, QN-DAB (Quinoline-Diaminobenzophenone) , using this compound as the key intermediate. This hypothetical probe is designed to exhibit environment-sensitive fluorescence, potentially making it useful for imaging lipid droplets or other hydrophobic environments within cells.

Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 This compound C1 Solvent: DMF Base: K2CO3 Temperature: 80 °C R1->C1 R2 3,4-Diaminobenzophenone R2->C1 P1 QN-DAB Fluorescent Probe C1->P1

Caption: Proposed synthesis of QN-DAB.

Experimental Protocol: Synthesis of QN-DAB
  • Materials:

    • This compound

    • 3,4-Diaminobenzophenone

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3,4-diaminobenzophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure QN-DAB probe.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of QN-DAB (Hypothetical Data)

The following table summarizes the hypothetical photophysical properties of the QN-DAB probe in different solvents. This data is for illustrative purposes and would need to be experimentally determined.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dichloromethane385480950.4518,000
Acetonitrile3905101200.2517,500
Methanol3925301380.1017,000
Water395560165< 0.0116,500

Application: Imaging of Intracellular Lipid Droplets

The hypothetical QN-DAB probe, with its environment-sensitive fluorescence, could be a valuable tool for imaging intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases. The nonpolar environment of lipid droplets is expected to enhance the fluorescence of QN-DAB, allowing for selective visualization.

Experimental Workflow for Cellular Imaging

G A Cell Culture (e.g., HeLa cells) B Induce Lipid Droplet Formation (e.g., Oleic acid treatment) A->B C Incubate with QN-DAB Probe B->C D Wash Cells with PBS C->D E Fluorescence Microscopy (e.g., Confocal) D->E F Image Analysis E->F

Caption: Workflow for lipid droplet imaging.

Protocol for Staining and Imaging of Lipid Droplets
  • Cell Culture and Treatment:

    • Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37 °C in a 5% CO₂ incubator.

    • To induce lipid droplet formation, treat the cells with 100 µM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.

  • Cell Staining:

    • Prepare a 1 mM stock solution of QN-DAB in DMSO.

    • Dilute the stock solution in serum-free DMEM to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).

    • Add the QN-DAB staining solution to the cells and incubate for 30 minutes at 37 °C.

  • Imaging:

    • Remove the staining solution and wash the cells three times with PBS.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal laser scanning microscope with excitation at ~390 nm and emission collection at 450-600 nm.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be investigated using a fluorescent probe derived from this compound designed to target a specific kinase.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor R Receptor GF->R K1 Kinase 1 R->K1 K2 Kinase 2 K1->K2 TF Transcription Factor K2->TF N Nucleus TF->N Translocation P Fluorescent Probe (Quinoline-Kinase Inhibitor) P->K2 Inhibition & Fluorescence

Caption: Kinase inhibition and detection.

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel fluorescent probes. The straightforward reactivity of the chloroethyl group allows for the facile introduction of a wide range of functionalities, enabling the development of probes with tailored photophysical properties and biological targets. The protocols and concepts presented in these application notes provide a solid foundation for researchers to explore the potential of this versatile building block in creating the next generation of fluorescent tools for chemical biology and drug discovery.

References

Application Notes and Protocols for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, a key structural motif in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for performing the Skraup synthesis, aimed at researchers, scientists, and professionals in drug development.

Introduction

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction that produces quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction is highly exothermic and can be vigorous, but with proper control, it provides an effective route to a wide variety of substituted quinolines.[3][4] The general reaction scheme is as follows:

Aniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> Quinoline

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system.[3][5]

Key Reaction Parameters and Optimization

Several factors can influence the outcome of the Skraup synthesis, including the choice of reactants and reaction conditions.

  • Aromatic Amine: A wide range of anilines can be used, leading to correspondingly substituted quinolines. The position of substituents on the aniline ring directs the regiochemistry of the cyclization. Ortho- and para-substituted anilines generally yield single products, while meta-substituted anilines can lead to mixtures of 5- and 7-substituted quinolines.[5]

  • Glycerol Source: "Dynamite" glycerol, containing less than 0.5% water, is often recommended to ensure good yields.[6]

  • Acid Catalyst: Concentrated sulfuric acid is the most common acid catalyst.

  • Oxidizing Agent: Various oxidizing agents can be employed. Nitrobenzene is a traditional choice and can also serve as a solvent.[7] Arsenic pentoxide is another effective but more toxic option.[7] Milder and more environmentally friendly oxidizing agents such as iodine or even air have also been used.[8] The choice of oxidizing agent can significantly impact the reaction's vigor and yield.

  • Reaction Temperature: The reaction is typically heated to initiate the reaction, which is highly exothermic. Careful temperature control is crucial to prevent the reaction from becoming uncontrollable.[4] The temperature is generally maintained between 100 and 150°C.[9]

  • Moderators: To control the violent nature of the reaction, moderators such as ferrous sulfate (FeSO₄) or boric acid are often added.[3][10] Ferrous sulfate is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[2][4]

Quantitative Data Summary

The yield of the Skraup synthesis can vary significantly depending on the substrate and reaction conditions. Below is a table summarizing representative yields for the synthesis of various quinolines.

Starting AnilineOxidizing AgentModeratorProductYield (%)Reference
AnilineNitrobenzeneFerrous sulfateQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)
3-Nitro-4-aminoanisoleArsenic pentoxide-6-Methoxy-8-nitroquinoline60Organic Syntheses, Coll. Vol. 3, p.601 (1955)
p-ToluidineNitrobenzene-6-Methylquinoline--
AnilineIodine-Quinoline92.8US Patent 6,103,904
Substituted AnilinesIodine-Substituted Quinolines75-90.7US Patent 6,103,904

Experimental Protocols

4.1. General Protocol for the Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.

  • Heating: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup:

    • Allow the reaction mixture to cool.

    • Carefully dilute the mixture with water.

    • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide. The mixture will become strongly alkaline.

    • Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.

  • Purification:

    • Separate the organic layer from the steam distillate.

    • The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any remaining aniline.

    • The purified quinoline is then isolated by steam distillation from the acidified solution after neutralization.

    • Final purification can be achieved by distillation under reduced pressure.

4.2. Protocol for the Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate (for workup)

  • Celite

  • Ethanol (95%)

Procedure:

  • Mixing Reagents: In a large three-necked round-bottom flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • Acid Addition: With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.

  • Dehydration: Heat the mixture under reduced pressure to remove water, maintaining the temperature between 105-110°C.

  • Main Reaction: After the removal of water, carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours, maintaining this temperature range.

  • Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

  • Workup:

    • Cool the reaction mixture and dilute it with water.

    • Neutralize the solution with a concentrated solution of sodium carbonate.

    • Filter the hot solution through a layer of Celite.

  • Purification:

    • Cool the filtrate to induce crystallization of the product.

    • Collect the crude product by filtration.

    • Recrystallize the product from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.

Visualizations

5.1. Reaction Mechanism of the Skraup Synthesis

The following diagram illustrates the key steps in the reaction mechanism of the Skraup synthesis.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (-2H₂O) H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (1,2-Dihydroquinoline derivative) Michael_Adduct->Cyclized_Intermediate Cyclization & Dehydration (-H₂O) Quinoline Quinoline Cyclized_Intermediate->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis.

5.2. Experimental Workflow for the Skraup Synthesis

This diagram outlines the general experimental workflow for performing a Skraup synthesis in the laboratory.

Skraup_Workflow Start Start Mixing Mixing of Reactants Aniline, Glycerol, H₂SO₄, Oxidizing Agent, (Moderator) Start->Mixing Heating Controlled Heating Initiate and sustain the reaction Mixing->Heating Workup Reaction Workup Quenching, Neutralization, Steam Distillation Heating->Workup Purification Purification Extraction, Distillation, Crystallization Workup->Purification End End Product: Quinoline Purification->End

Caption: General experimental workflow for the Skraup synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using a Quinoline Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 2-(2-Chloroethyl)quinoline in the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system allows for the generation of diverse libraries of compounds for drug discovery. This document provides detailed protocols for the synthesis of 1,2,4-triazolo[4,3-a]quinoline, a fused heterocyclic system, utilizing a 2-chloroquinoline precursor. The protocols are based on established synthetic methodologies for analogous compounds.

The chloro-substituent at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making it a versatile handle for the introduction of various functional groups and the construction of fused heterocyclic rings. The following protocols detail a two-step synthesis commencing with the conversion of a 2-chloroquinoline to a 2-hydrazinoquinoline, followed by cyclization to the desired triazolo[4,3-a]quinoline.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinoquinoline

This protocol describes the synthesis of 2-hydrazinoquinoline from 2-chloroquinoline and hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydrazine displaces the chloride ion.

Materials:

  • 2-Chloroquinoline

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Acetic acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1.0 eq) and ethanol.

  • To this solution, add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux with constant stirring for 3 hours.[1]

  • After the reaction is complete, cool the mixture in an ice-water bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as methyl ethyl ketone to yield pure 2-hydrazinoquinoline.[1]

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Hydrazinoquinoline

ParameterValue
Reactants 2-Chloroquinoline, Hydrazine Hydrate
Solvent Ethanol
Catalyst Acetic Acid
Reaction Time 3 hours
Reaction Temperature Reflux
Yield 35% (as reported for an analogous reaction)[1]
Protocol 2: Synthesis of 1,2,4-Triazolo[4,3-a]quinoline

This protocol outlines the cyclization of 2-hydrazinoquinoline using formic acid to form the fused 1,2,4-triazolo[4,3-a]quinoline ring system. This reaction is an acid-catalyzed cyclization followed by dehydration.

Materials:

  • 2-Hydrazinoquinoline

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Neutralization solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place 2-hydrazinoquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1,2,4-triazolo[4,3-a]quinoline can be further purified by column chromatography or recrystallization.

Table 2: Summary of Reaction Parameters for the Synthesis of 1,2,4-Triazolo[4,3-a]quinoline

ParameterValue
Reactant 2-Hydrazinoquinoline
Reagent Formic Acid
Reaction Temperature Reflux
Reaction Time Varies (monitor by TLC)
Work-up Neutralization, Extraction
Purification Column Chromatography/Recrystallization

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of 1,2,4-triazolo[4,3-a]quinoline from a 2-chloroquinoline precursor.

Synthesis_Workflow Start 2-Chloroquinoline Intermediate 2-Hydrazinoquinoline Start->Intermediate Hydrazine Hydrate, Ethanol, Acetic Acid (cat.), Reflux Product 1,2,4-Triazolo[4,3-a]quinoline Intermediate->Product Formic Acid, Reflux Logical_Relationship cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A 2-Chloroquinoline (Activated for Nucleophilic Substitution) B 2-Hydrazinoquinoline (Precursor for Cyclization) A->B Nucleophilic Aromatic Substitution C 1,2,4-Triazolo[4,3-a]quinoline (Fused Heterocyclic System) B->C Intramolecular Cyclization & Dehydration

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture by directly interacting with polar molecules.[3] This volumetric heating minimizes thermal gradients and side reactions, leading to cleaner products and higher yields.[2] Key advantages of MAOS in the synthesis of quinoline derivatives include:

  • Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[2][7]

  • Higher Yields: Improved energy transfer and reduced side product formation frequently result in significantly higher isolated yields.[2][7]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[4][8]

  • Enhanced Selectivity: In some cases, microwave heating can lead to different product selectivity compared to conventional methods.[3]

Key Synthetic Methodologies

Several classical named reactions for quinoline synthesis have been successfully adapted to microwave conditions, offering efficient routes to a diverse range of derivatives.

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[9][10] Microwave irradiation has been shown to significantly accelerate this reaction, often in the presence of a catalyst and sometimes under solvent-free conditions.[9][11][12]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[13] This reaction, often requiring strong acids and high temperatures, benefits greatly from microwave heating, which can reduce the harshness of the required conditions and shorten reaction times.[14]

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a quinoline.[15] Microwave-assisted versions of this reaction provide a rapid and efficient entry to various substituted quinolines.

Experimental Data Summary

The following tables summarize quantitative data from various microwave-assisted syntheses of quinoline derivatives, showcasing the efficiency of this methodology compared to conventional heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Friedländer Annulation [9][16]

EntryReactantsCatalystConditions (Microwave)Yield (MW)Time (MW)Conditions (Conventional)Yield (Conv.)Time (Conv.)
12-Aminobenzophenone, Ethyl AcetoacetateSilica-propylsulfonic acid80 °C, 30 min>90%30 min80 °CFair to good5 h
22-Aminobenzophenone, CyclohexanoneAcetic Acid160 °C, 5 minExcellent5 minRoom TempVery poorSeveral days

Table 2: Microwave-Assisted Doebner-von Miller and Combes-type Syntheses [7][8]

EntryReaction TypeReactantsCatalyst/SolventConditions (Microwave)YieldTime
1Doebner-von MillerAniline, CrotonaldehydePhosphotungstic Acid300 W79-94%10-15 min
2Combes-typeAniline, Dimedone, Aryl Aldehydep-TsOH / Chloroform120 °C85-95%2-3 min
3Multi-componentAniline, Aryl Aldehyde, Styrenep-Sulfonic acid calix[9]arene / Solvent-free200 °C40-68%20-25 min

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Annulation using a Solid Catalyst[9]
  • Reactant Mixture: In a microwave process vial, combine the o-aminoaryl ketone (1 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and silica-propylsulfonic acid (0.1 g).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 30 minutes with stirring.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Filter to remove the solid catalyst.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Polysubstituted Quinolines[8]
  • Reactant Mixture: To a microwave process vial, add the aniline (1 mmol), aromatic aldehyde (1 mmol), 4-substituted phenyl acetylene (1.2 mmol), and montmorillonite K-10 catalyst (20 mol%).

  • Microwave Irradiation: Cap the vial and subject the mixture to microwave irradiation at a specified power (e.g., 100 W) for 10 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), cool the vial to room temperature. Add ethyl acetate and filter to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent. Purify the residue by column chromatography to obtain the desired quinoline derivative.

Applications in Drug Development and Relevant Signaling Pathways

Quinoline derivatives are of significant interest to drug development professionals due to their broad spectrum of biological activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7][8]

  • EGFR and VEGFR Inhibition: Certain quinoline-based compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5][17] By blocking these receptors, they can halt downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are often hyperactivated in cancer.[5][18]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling by quinoline derivatives.

  • PI3K/Akt/mTOR Pathway Inhibition: Some novel quinoline derivatives have been specifically designed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[3][9][18]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR pathway.

Antimalarial Activity

The quinoline core is fundamental to some of the oldest and most important antimalarial drugs, such as quinine and chloroquine. Their primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[14][19]

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin (in host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Parasite_Vacuole Parasite Digestive Vacuole Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinoline Quinoline Antimalarial Quinoline->Heme Binds to Quinoline->Hemozoin Inhibits Polymerization

Caption: Antimalarial mechanism of quinoline derivatives.

Antibacterial Activity

Quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinolines. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Antibacterial_Mechanism Bacterial_DNA Bacterial DNA DNA_Replication DNA Replication & Repair Bacterial_DNA->DNA_Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication enables Topo_IV Topoisomerase IV Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase inhibits Quinolone->Topo_IV inhibits

Caption: Antibacterial mechanism of quinolone antibiotics.

Workflow for Microwave-Assisted Synthesis and Screening

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of a library of quinoline derivatives and their subsequent biological screening.

Workflow Reactant_Selection Reactant Selection (Anilines, Carbonyls, etc.) MAOS Microwave-Assisted Organic Synthesis (MAOS) Reactant_Selection->MAOS Workup Reaction Work-up MAOS->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Quinoline Derivatives Characterization->Library Screening Biological Screening (e.g., Anticancer, Antibacterial assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Reactant_Selection New Designs

Caption: General workflow from synthesis to lead optimization.

References

Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern one-pot synthetic methodologies for the preparation of polysubstituted quinolines, a crucial scaffold in medicinal chemistry and materials science. This document details various catalytic systems and reaction conditions, offering researchers a comparative toolkit to select the optimal synthetic route for their target molecules. Furthermore, it outlines the mechanism of action of a prominent polysubstituted quinoline-based drug, Lenvatinib, to highlight the therapeutic relevance of this class of compounds.

Comparative Data of One-Pot Quinoline Synthesis Methods

The following tables summarize quantitative data for various one-pot syntheses of polysubstituted quinolines, allowing for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Friedländer Annulation and Related Syntheses

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid2-aminoaryl ketone, α-methylene ketoneSolvent-free80-10010-30 min85-95[1]
Iodine2-aminoaryl ketone, β-ketoesterSolvent-free1001-2 h82-96[1]
Neodymium(III) nitrate2-aminoaryl aldehyde, carbonyl compoundEthanolReflux1-3 h88-95[1]
Iron/HCl (in situ reduction)o-nitroarylcarbaldehyde, ketoneEthanol/WaterReflux3-12 h66-100[2]
Nafion NR50 (Microwave)2-aminobenzophenone, dicarbonyl synthonsEthanol12010-30 minHigh[3]
KOH (Aerobic)2-aminobenzyl alcohol, alkyl/aryl alcoholSolvent-free805-7 h62-95[4]

Table 2: Combes Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Sulfuric acidAniline, β-diketone-Not specifiedNot specifiedNot specified[3]
Polyphosphoric acidAniline, β-diketone-Not specifiedNot specifiedNot specified[3]
p-Sulfonic acid calixarene (Microwave)Substituted anilines, benzaldehyde derivatives, styreneSolvent-freeNot specified20 min38-78[4]

Table 3: Doebner-von Miller Reaction

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Tin tetrachlorideAniline, α,β-unsaturated carbonylNot specifiedNot specifiedNot specifiedNot specified
p-Toluenesulfonic acidAniline, α,β-unsaturated carbonylNot specifiedNot specifiedNot specifiedNot specified
Silver(I)-exchanged Montmorillonite K10Aniline, α,β-unsaturated aldehydeSolvent-freeNot specified3 h42-89

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for three common one-pot syntheses of polysubstituted quinolines.

Protocol 2.1: One-Pot Friedländer Annulation using p-Toluenesulfonic Acid

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TSA (0.1 mmol).

  • Place the flask on a preheated hot plate at 80-100 °C and stir the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted quinoline.

Protocol 2.2: One-Pot Combes Quinoline Synthesis using Sulfuric Acid

This protocol outlines the synthesis of a 2,4-disubstituted quinoline from an aniline and a β-diketone.[3]

Materials:

  • Aniline (1.0 mmol)

  • β-Diketone (e.g., acetylacetone) (1.1 mmol)

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Water

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, cautiously add the aniline (1.0 mmol) to the β-diketone (1.1 mmol) with stirring. An exothermic reaction may occur.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 mL) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating to proceed to completion, which should be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the polysubstituted quinoline.

Protocol 2.3: One-Pot Doebner-von Miller Reaction using a Solid Acid Catalyst

This protocol describes a greener approach to the Doebner-von Miller reaction using a reusable solid acid catalyst.

Materials:

  • Substituted aniline (1.0 mmol)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 mmol)

  • Silver(I)-exchanged Montmorillonite K10 (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and hot plate with oil bath

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 mmol), the α,β-unsaturated aldehyde (1.2 mmol), and the Silver(I)-exchanged Montmorillonite K10 catalyst.

  • Heat the solvent-free reaction mixture in an oil bath with stirring. The optimal temperature should be determined based on the substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) to the flask and stir to dissolve the product.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.

  • Wash the combined organic filtrate with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure polysubstituted quinoline.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the one-pot synthesis of polysubstituted quinolines and their applications.

G cluster_materials Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Reactant A (e.g., 2-Aminoaryl Ketone) E Mixing and Heating A->E B Reactant B (e.g., α-Methylene Ketone) B->E C Catalyst C->E D Solvent (if applicable) D->E F Quenching/ Extraction E->F G Drying and Concentration F->G H Purification (e.g., Chromatography) G->H I Polysubstituted Quinoline Product H->I

Caption: General experimental workflow for a one-pot synthesis of polysubstituted quinolines.

G cluster_mechanism Reaction Steps reactant1 2-Aminoaryl Ketone step1 Aldol Condensation reactant1->step1 reactant2 α-Methylene Ketone reactant2->step1 catalyst Acid or Base Catalyst catalyst->step1 step2 Dehydration step1->step2 step3 Cyclization (Intramolecular Schiff Base Formation) step2->step3 step4 Aromatization step3->step4 product Polysubstituted Quinoline step4->product

Caption: Simplified reaction mechanism of the Friedländer annulation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF Ligand VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR PLC PLCγ VEGFR->PLC Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLC->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Lenvatinib Lenvatinib (Polysubstituted Quinoline) Lenvatinib->VEGFR Inhibition

Caption: VEGFR signaling pathway and inhibition by Lenvatinib.

References

Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern catalytic methods for the functionalization of the quinoline ring, a key scaffold in numerous pharmaceuticals and functional materials. The following sections detail protocols for transition-metal catalyzed, photocatalytic, and enzymatic transformations, offering a range of tools for the selective modification of the quinoline core.

Transition-Metal Catalyzed C-H Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in quinolines, offering atom- and step-economical routes to novel derivatives.[1][2] Palladium, rhodium, and copper complexes are among the most versatile catalysts for these transformations, enabling a variety of functional groups to be introduced at different positions of the quinoline ring.

Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

The C2-position of the quinoline ring is electronically activated, making it a prime target for functionalization. Palladium catalysis, particularly with the use of quinoline N-oxides, provides a reliable method for C-C bond formation.[2] The N-oxide group acts as a directing group, facilitating the C-H activation step.[3]

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Halides

EntryQuinoline N-OxideAryl HalideCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1Quinoline N-oxide4-BromotoluenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101295
26-Methylquinoline N-oxide4-BromoanisolePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101292
3Quinoline N-oxide1-Bromo-4-fluorobenzenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101288
47-Chloroquinoline N-oxide3-BromopyridinePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101275

Experimental Protocol: General Procedure for Palladium-Catalyzed C2-Arylation

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

Catalytic Cycle: Palladium-Catalyzed C2-Arylation

G Pd(II) Pd(II) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(II)->Aryl-Pd(II)-X Oxidative Addition (Ar-X) Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation Aryl-Pd(II)-Quinoline Aryl-Pd(II)-Quinoline Aryl-Pd(II)-X->Aryl-Pd(II)-Quinoline C-H Activation (Quinoline N-Oxide) Aryl-Pd(II)-Quinoline->Pd(0) Reductive Elimination (Product)

Caption: Proposed catalytic cycle for the Pd-catalyzed C2-arylation of quinoline N-oxides.

Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides

The C8 position of quinoline offers a unique site for functionalization, and rhodium catalysis has proven effective for this purpose, again utilizing the directing effect of an N-oxide group.[4][5]

Table 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides with Michael Acceptors

EntryQuinoline N-OxideMichael AcceptorCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Quinoline N-oxideN-Phenylmaleimide[CpRhCl₂]₂ (2.5)AgSbF₆ (10)1,2-DCE251295
26-Methylquinoline N-oxideN-Phenylmaleimide[CpRhCl₂]₂ (2.5)AgSbF₆ (10)1,2-DCE251292
3Quinoline N-oxideMethyl acrylate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)1,2-DCE252485
45-Nitroquinoline N-oxideN-Phenylmaleimide[CpRhCl₂]₂ (2.5)AgSbF₆ (10)1,2-DCE251268

Experimental Protocol: General Procedure for Rhodium-Catalyzed C8-Alkylation

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add quinoline N-oxide (0.5 mmol, 1.0 equiv) and the Michael acceptor (0.75 mmol, 1.5 equiv).

  • Add anhydrous 1,2-dichloroethane (1,2-DCE) (2.5 mL).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.

Workflow: Rhodium-Catalyzed C8-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst [Cp*RhCl2]2 Stirring Stir at 25 °C Catalyst->Stirring Additive AgSbF6 Additive->Stirring Substrates Quinoline N-Oxide Michael Acceptor Substrates->Stirring Solvent 1,2-DCE Solvent->Stirring Concentration Concentrate Stirring->Concentration Chromatography Flash Chromatography Concentration->Chromatography Product C8-Alkylated Quinoline N-Oxide Chromatography->Product

Caption: General workflow for Rh(III)-catalyzed C8-alkylation of quinoline N-oxides.

Photocatalytic Functionalization

Visible-light photocatalysis offers a mild and environmentally friendly approach to the functionalization of quinolines. These reactions often proceed via radical intermediates, enabling transformations that are complementary to traditional transition-metal catalyzed methods.

Photocatalytic C4-Hydroxyalkylation (Minisci-type Reaction)

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles. Photocatalysis provides a modern and efficient way to generate the necessary radical species under mild conditions.[6][7]

Table 3: Photocatalytic C4-Hydroxyalkylation of Quinolines with Carboxylic Acids

EntryQuinolineCarboxylic AcidPhotocatalyst (mol%)AdditiveSolventLight SourceTime (h)Yield (%)
1QuinolinePropionic acidFe(phen)Cl₃·H₂O (10)H₂SO₄, KIO₃H₂OBlue LED4850
2QuinolineButyric acidFe(phen)Cl₃·H₂O (10)H₂SO₄, KIO₃H₂OBlue LED4845
3QuinolineValeric acidFe(phen)Cl₃·H₂O (10)H₂SO₄, KIO₃H₂OBlue LED4830
46-MethylquinolinePropionic acidFe(phen)Cl₃·H₂O (10)H₂SO₄, KIO₃H₂OBlue LED4855

Experimental Protocol: General Procedure for Photocatalytic C4-Hydroxyalkylation [8]

  • To a solution of quinoline (1.0 mmol, 1.0 equiv) and H₂SO₄ (0.1 mL) in water (25 mL), add the corresponding carboxylic acid (5 mL).

  • Add Fe(phen)Cl₃·H₂O (0.1 mmol, 10 mol%) and a 0.1 M aqueous solution of KIO₃ (10 mL).

  • Sparge the reaction mixture with nitrogen and degas.

  • Stir the mixture and irradiate with a 36 W blue LED lamp at room temperature for 48 hours.

  • After completion, neutralize the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-hydroxyalkyl quinoline.

Reaction Pathway: Photocatalytic C4-Hydroxyalkylation

G Fe(III)-carboxylate Fe(III)-carboxylate Alkyl_Radical Alkyl Radical Fe(III)-carboxylate->Alkyl_Radical Decarboxylation (Blue Light) Radical_Cation Quinolyl Radical Cation Alkyl_Radical->Radical_Cation Addition to Protonated Quinoline Protonated_Quinoline Protonated Quinoline Cation Quinoline Cation Radical_Cation->Cation Oxidation by Fe(III) Hydroxyalkyl_Quinoline 4-Hydroxyalkyl Quinoline Cation->Hydroxyalkyl_Quinoline Hydrolysis

Caption: Proposed reaction pathway for the iron-photocatalyzed C4-hydroxyalkylation of quinolines.

Enzymatic Functionalization

Biocatalysis offers a green and highly selective alternative for the functionalization of quinolines. Enzymes can operate under mild conditions and often exhibit excellent regio- and stereoselectivity.

Enzymatic Oxidation of Tetrahydroquinolines to Quinolines

Monoamine oxidases (MAOs) can be employed for the efficient oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinoline derivatives.[9] This method provides a biocatalytic route to quinolines that might be difficult to access through traditional synthetic methods.

Table 4: MAO-N Catalyzed Oxidation of Tetrahydroquinolines

EntryTetrahydroquinolineBiocatalystCo-solventTemp (°C)Time (d)Conversion (%)
11,2,3,4-TetrahydroquinolineMAO-N D11 (whole cell)DMSO30755
26-Methyl-1,2,3,4-tetrahydroquinolineMAO-N D11 (whole cell)DMSO30784
36-Methoxy-1,2,3,4-tetrahydroquinolineMAO-N D11 (whole cell)DMSO30769
47-Methoxy-1,2,3,4-tetrahydroquinolineMAO-N D11 (whole cell)DMSO30711

Experimental Protocol: General Procedure for Enzymatic Oxidation of Tetrahydroquinolines [1]

  • To a suspension of E. coli cells overexpressing MAO-N D11 in phosphate buffer (pH 7.5), add the tetrahydroquinoline substrate (1 mM final concentration) from a stock solution in DMSO.

  • Incubate the reaction mixture at 30 °C with shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals, extracting with ethyl acetate, and analyzing by GC-MS.

  • Upon completion, extract the entire reaction mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting quinoline derivative by flash chromatography.

Biocatalytic Workflow: Enzymatic Oxidation

G cluster_prep Bioreactor Setup cluster_reaction Biotransformation cluster_workup Product Isolation Biocatalyst MAO-N D11 (whole cells) Incubation Incubate at 30 °C with shaking Biocatalyst->Incubation Buffer Phosphate Buffer Buffer->Incubation Substrate Tetrahydroquinoline in DMSO Substrate->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Chromatography Drying_Concentration->Purification Product Quinoline Purification->Product

Caption: Workflow for the enzymatic oxidation of tetrahydroquinolines to quinolines.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chloroethyl)quinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(2-Chloroethyl)quinoline, a key intermediate for various pharmacologically active compounds. The protocols detailed herein are designed to be suitable for producing material for preclinical evaluation, with a focus on reproducibility, scalability, and purity. This application note includes a two-step synthetic pathway starting from readily available quinaldine, detailed experimental procedures, purification methods, and analytical characterization data. Additionally, general considerations for the formulation and purity of active pharmaceutical ingredients (APIs) for preclinical studies are discussed.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. This compound, in particular, serves as a versatile precursor for the synthesis of a variety of potential therapeutic agents. The development of a robust and scalable synthetic route is crucial for the advancement of these candidates through the preclinical pipeline. This document outlines a reliable method for the gram-scale synthesis of this compound, ensuring high purity and suitability for further pharmacological and toxicological studies.[1][2][3]

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, commencing with the base-catalyzed condensation of quinaldine with formaldehyde to yield the intermediate, 2-(2-hydroxyethyl)quinoline. This is followed by the chlorination of the alcohol using thionyl chloride to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Chlorination Quinaldine Quinaldine Intermediate 2-(2-Hydroxyethyl)quinoline Quinaldine->Intermediate Base catalyst Formaldehyde Formaldehyde Formaldehyde->Intermediate Intermediate2 2-(2-Hydroxyethyl)quinoline FinalProduct This compound Intermediate2->FinalProduct Dichloromethane ThionylChloride Thionyl Chloride ThionylChloride->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Hydroxyethyl)quinoline

This procedure is adapted from known reactions of activated methyl groups on heterocyclic systems with aldehydes.[4]

Materials:

  • Quinaldine

  • Paraformaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of quinaldine (1.0 eq) in ethanol, add potassium hydroxide (0.2 eq) and stir until dissolved.

  • Add paraformaldehyde (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol utilizes a standard method for the conversion of alcohols to alkyl chlorides.

Materials:

  • 2-(2-Hydroxyethyl)quinoline

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(2-hydroxyethyl)quinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

ParameterStep 1: 2-(2-Hydroxyethyl)quinolineStep 2: this compound
Starting Material Quinaldine2-(2-Hydroxyethyl)quinoline
Reagents Paraformaldehyde, KOHThionyl chloride
Solvent EthanolDichloromethane
Reaction Time 4-6 hours2-3 hours
Yield 75-85%80-90%
Purity (by HPLC) >98%>99%
Appearance Pale yellow oilWhite to off-white solid

Characterization Data

Analysis2-(2-Hydroxyethyl)quinolineThis compound
¹H NMR δ (ppm): 8.1 (d, 1H), 7.9 (d, 1H), 7.7 (t, 1H), 7.5 (t, 1H), 7.3 (d, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 2.5 (s, 1H, OH)δ (ppm): 8.2 (d, 1H), 8.0 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 3.9 (t, 2H), 3.4 (t, 2H)
¹³C NMR δ (ppm): 162.1, 147.5, 136.8, 129.5, 128.9, 127.4, 127.1, 125.8, 121.5, 61.2, 40.3δ (ppm): 159.8, 147.6, 137.1, 129.7, 129.1, 127.6, 127.3, 126.0, 122.1, 43.5, 41.8
Mass Spec (m/z) [M+H]⁺ calculated for C₁₁H₁₁NO: 174.09; found: 174.1[M+H]⁺ calculated for C₁₁H₁₀ClN: 192.05; found: 192.1

Preclinical Development Considerations

For preclinical studies, the purity and characterization of the drug substance are of paramount importance to ensure the reliability and reproducibility of toxicological and pharmacological data.[5][6][7][8][9]

Purity

The final compound should be of high purity, typically >99%, with all impurities identified and quantified. Impurities present at levels above the identification threshold (e.g., 0.1%) should be characterized. For early-phase development, it is crucial to understand the impurity profile of the toxicology batch to set appropriate specifications for clinical batches.[5]

Formulation

The choice of formulation for preclinical studies depends on the physicochemical properties of the compound and the intended route of administration. For early-stage in vivo studies, simple formulations such as solutions or suspensions in appropriate vehicles (e.g., saline, polyethylene glycol) are often used. Stability of the compound in the chosen formulation must be established.[6][9]

Workflow and Logic Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_preclinical Preclinical Preparation start Start: Quinaldine step1 Step 1: Hydroxyethylation start->step1 step2 Step 2: Chlorination step1->step2 crude Crude this compound step2->crude purify Column Chromatography / Recrystallization crude->purify hplc Purity Check (HPLC >99%) purify->hplc char Structural Characterization (NMR, MS) hplc->char formulate Formulation Development char->formulate stability Stability Studies formulate->stability toxicology Toxicology & Pharmacology Studies stability->toxicology

Caption: Overall experimental workflow for synthesis and preclinical preparation.

QC_Logic node_rect node_rect start Synthesized Batch purity_check Purity > 99%? start->purity_check impurity_check Impurities < 0.1%? purity_check->impurity_check Yes fail Repurify or Reject Batch purity_check->fail No pass Release for Preclinical Studies impurity_check->pass Yes characterize_impurity Characterize Impurity impurity_check->characterize_impurity No characterize_impurity->pass

Caption: Quality control decision logic for preclinical batch release.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Chloroethyl)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-Chloroethyl)quinoline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of quinoline derivatives, including this compound, is silica gel (SiO2).[1][2] Standard silica gel with a mesh size of 230-400 is suitable for flash chromatography, while a larger particle size (70-230 mesh) can be used for gravity chromatography.[1]

Q2: Which mobile phase system is a good starting point for the purification of this compound?

A2: A common mobile phase system for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[3] A good starting point for developing your solvent system is to find a ratio that provides a retention factor (Rf) of approximately 0.3 for this compound on a silica gel TLC plate.[4]

Q3: How can I determine the optimal solvent system for my column?

A3: The optimal solvent system is typically determined by thin-layer chromatography (TLC). Experiment with different ratios of hexanes and ethyl acetate. The ideal solvent system will give a clear separation between this compound and any impurities, with the Rf value of the target compound preferably around 0.3.[4]

Q4: What are the common methods for packing a silica gel column?

A4: There are two primary methods for packing a silica gel column: dry packing and wet packing (slurry method). In dry packing, the dry silica gel is poured into the column and then saturated with the mobile phase. In wet packing, a slurry of the silica gel in the mobile phase is prepared and then poured into the column. The wet packing method is often preferred as it can help prevent the formation of air bubbles and channels in the stationary phase.[4][5]

Q5: How should I load my sample onto the column?

A5: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, and this solution is then carefully applied to the top of the silica gel bed. Alternatively, for samples that are not highly soluble in the mobile phase, a "dry loading" technique can be used. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid sample-silica mixture to the top of the column.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem Potential Cause Recommended Solution
Poor or No Separation The polarity of the mobile phase is too high or too low.Optimize the mobile phase using TLC. If the Rf value is too high, decrease the polarity of the mobile phase (increase the proportion of hexanes). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight for difficult separations.[4]
Improperly packed column (channeling).Repack the column carefully, ensuring the silica gel is evenly settled and free of air bubbles. The slurry method is generally more reliable.[4]
Compound is Unstable on Silica Gel This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the mobile phase. Alternatively, consider using a different stationary phase like alumina (neutral or basic).[6]
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexanes).
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, a more polar solvent like methanol may need to be added to the ethyl acetate.[6]
The compound may have degraded on the column.Test the stability of your compound on a small amount of silica gel before performing the column. If degradation is observed, consider using a deactivated stationary phase or an alternative purification method.[6]
Tailing of the Product Peak Interactions between the polar quinoline nitrogen and the acidic silica gel.Add a small amount of a basic modifier, like triethylamine or pyridine (0.1-1%), to the mobile phase to improve peak shape.
The column is overloaded.Reduce the sample load.
Presence of Insoluble Material in the Sample The crude product contains insoluble impurities.Pre-filter the sample solution before loading it onto the column to prevent clogging.

Experimental Protocols

Preparation of the Silica Gel Column (Wet Packing Method)
  • Secure a glass chromatography column of an appropriate size in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Gently pour the slurry into the column. Use a funnel to avoid spilling.

  • Tap the side of the column gently to help the silica gel settle evenly and remove any air bubbles.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance when adding the solvent.

  • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading and Elution
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to elute the desired compound.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Isolation prep_column Prepare Slurry of Silica Gel in Mobile Phase pack_column Pack the Column prep_column->pack_column add_sand Add Protective Layer of Sand pack_column->add_sand load_sample Load Sample onto the Column add_sand->load_sample dissolve_sample Dissolve Crude Product in Minimal Solvent dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end start Start start->prep_column troubleshooting_flowchart cluster_troubleshooting Troubleshooting Steps start Start Purification issue Problem Encountered? start->issue no_problem Successful Purification issue->no_problem No poor_sep Poor Separation? issue->poor_sep Yes no_elution Compound Not Eluting? poor_sep->no_elution No optimize_mp Optimize Mobile Phase (via TLC) poor_sep->optimize_mp Yes tailing Peak Tailing? no_elution->tailing No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes tailing->no_problem No, Resolved add_base Add Base (e.g., Et3N) to Mobile Phase tailing->add_base Yes reduce_load Reduce Sample Load optimize_mp->reduce_load reduce_load->no_elution increase_polarity->tailing add_base->no_problem

References

Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloroethyl)quinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low or no yield of this compound.

Potential Causes & Solutions:

  • Incomplete reaction: The conversion of the precursor, 2-(2-hydroxyethyl)quinoline, may be incomplete.

    • Solution: Increase the reaction time or temperature according to the protocol. Ensure the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) is fresh and used in the correct stoichiometric ratio.

  • Degradation of the product: this compound can be susceptible to degradation under harsh conditions.

    • Solution: Maintain careful temperature control during the reaction and work-up. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Sub-optimal chlorinating agent: The choice and quality of the chlorinating agent are crucial.

    • Solution: Thionyl chloride (SOCl₂) is a common and effective choice. Ensure it is of high purity and handled under anhydrous conditions to prevent decomposition. Phosphorus oxychloride (POCl₃) can also be used.[1]

  • Presence of water: Moisture can quench the chlorinating agent and lead to unwanted side reactions.

    • Solution: All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of significant amounts of unreacted 2-(2-hydroxyethyl)quinoline in the final product.

Potential Cause & Solutions:

  • Insufficient chlorinating agent: The molar ratio of the chlorinating agent to the starting material may be too low.

    • Solution: Increase the equivalents of the chlorinating agent. A slight excess is often used to ensure complete conversion.

  • Reaction conditions not optimal: The reaction temperature may be too low, or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 3: Formation of a dark-colored, tarry reaction mixture.

Potential Causes & Solutions:

  • High reaction temperature: Excessive heat can lead to polymerization and decomposition of both starting materials and products.

    • Solution: Maintain the recommended reaction temperature. Use a controlled heating source like an oil bath.

  • Presence of impurities in the starting material: Impurities in the 2-(2-hydroxyethyl)quinoline can lead to side reactions and charring.

    • Solution: Ensure the purity of the starting material before proceeding with the chlorination. Recrystallization or column chromatography of the starting material may be necessary.

Problem 4: Difficulty in isolating and purifying the final product.

Potential Causes & Solutions:

  • Formation of hard-to-remove byproducts: Certain side reactions can lead to products with similar physical properties to the desired compound.

    • Solution: Employ appropriate purification techniques. Column chromatography using silica gel is often effective. The choice of eluent system is critical for good separation. Recrystallization from a suitable solvent system can also be used for purification.[2]

  • Product instability during work-up: The product may be sensitive to the work-up conditions.

    • Solution: Use mild work-up procedures. For example, use a saturated sodium bicarbonate solution to neutralize excess acid, and avoid strong bases if the product is base-sensitive.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common side reaction products in the synthesis of this compound?

The most common side products largely depend on the chosen synthetic route. When synthesizing this compound via chlorination of 2-(2-hydroxyethyl)quinoline, potential side products include:

  • Unreacted 2-(2-hydroxyethyl)quinoline: This is the most common impurity if the reaction does not go to completion.

  • Dimerization/Polymerization products: Under harsh conditions (e.g., high temperatures), the starting material or product can undergo self-condensation or polymerization, leading to higher molecular weight impurities.

  • Over-chlorination products: While less common for this specific substrate, there is a possibility of chlorination on the quinoline ring, especially if forcing conditions are used.

  • Byproducts from the chlorinating agent: For instance, when using thionyl chloride, residual sulfur-containing compounds might be present if the work-up is not thorough.

Q2: What is the recommended experimental protocol for the synthesis of this compound from 2-(2-hydroxyethyl)quinoline?

A general protocol for the chlorination of 2-(2-hydroxyethyl)quinoline using thionyl chloride is as follows:

Experimental Protocol: Chlorination of 2-(2-hydroxyethyl)quinoline

StepProcedure
1. Reagent Preparation In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 2-(2-hydroxyethyl)quinoline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
2. Addition of Chlorinating Agent Cool the solution in an ice bath (0 °C). Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise via the dropping funnel.
3. Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
4. Work-up Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution.
5. Extraction Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
6. Drying and Concentration Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
7. Purification Purify the crude product by column chromatography on silica gel or by recrystallization.

Q3: How can I effectively purify the synthesized this compound?

Purification is crucial to obtain a high-purity product. The following methods are recommended:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and other byproducts. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds based on their polarity.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying byproducts.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence or absence of key functional groups, such as the disappearance of the hydroxyl (-OH) group from the starting material.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-(2-hydroxyethyl)quinoline Reaction Chlorination (e.g., SOCl2) Start->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Column Chromatography or Recrystallization CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis TLC, NMR, MS, IR PureProduct->Analysis

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quinoline synthesis.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the four major quinoline synthesis reactions: Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup Synthesis: Troubleshooting

Issue: The reaction is too violent and difficult to control.

  • Cause: The traditional Skraup reaction, which involves heating aniline, glycerol, and sulfuric acid with an oxidizing agent like nitrobenzene, is highly exothermic.[1][2][3]

  • Solution:

    • Addition of a Moderator: The most common and effective method to control the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used for this purpose as it appears to function as an oxygen carrier, extending the reaction over a longer period.[2][4][5] Boric acid can also be used to moderate the reaction, leading to a smoother process, although sometimes with slightly lower yields.[3]

    • Order of Reagent Addition: It is crucial to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely. Ensure all reagents are well-mixed before applying heat.[4]

    • Controlled Heating: Begin by heating the mixture gently. Once the reaction initiates and starts to boil, remove the external heat source. The exothermic nature of the reaction should be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the reflux condenser.[4]

Issue: Low yield of the desired quinoline product.

  • Cause: Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, formation of tar and other side products, and loss of product during workup.[1][5][6]

  • Solution:

    • Ensure Anhydrous Conditions: The presence of a significant amount of water in the glycerol can lead to much lower yields. It is recommended to use anhydrous or "dynamite" glycerol.[4]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid can sometimes provide better yields, particularly for quinoline homologs, and results in a less violent reaction.[2]

    • Modern Modifications: Consider using microwave irradiation, which has been shown to reduce reaction times and, in some cases, improve yields.[7][8] The use of ionic liquids as a medium under microwave conditions is another green chemistry approach that can enhance reaction efficiency.[9]

    • Thorough Workup: The workup of the tarry reaction mixture can be challenging and lead to product loss.[1] A carefully executed steam distillation is essential to isolate the crude quinoline from the non-volatile tars. Subsequent purification steps, such as treatment with nitrous acid to remove any unreacted aniline followed by a second steam distillation and final vacuum distillation, are crucial for obtaining a pure product with a good yield.[4]

Issue: Formation of a thick, unmanageable tar.

  • Cause: The harsh, acidic, and high-temperature conditions of the Skraup reaction are prone to causing polymerization and degradation of reactants and products, leading to the formation of a thick black tar.[1][6]

  • Solution:

    • Moderation: As with controlling the reaction violence, the use of ferrous sulfate can help to mitigate tar formation by promoting a more controlled reaction.

    • Careful Temperature Control: Avoid excessive heating. The reaction should be heated just enough to initiate the exothermic process. After the initial vigorous phase, maintain a gentle reflux for the recommended time.

    • Workup Strategy: To work with the tarry residue, allow the reaction mixture to cool slightly (to about 100°C) before carefully diluting it with water. This will make the mixture less viscous and easier to handle for the subsequent steam distillation.[4]

Doebner-von Miller Synthesis: Troubleshooting

Issue: Low product yield due to polymerization of the α,β-unsaturated carbonyl compound.

  • Cause: The acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated aldehyde or ketone, which is a common side reaction that reduces the yield of the desired quinoline.[6][10]

  • Solution:

    • Biphasic Reaction Medium: A significant improvement to this reaction is the use of a biphasic medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its polymerization is drastically reduced, leading to a higher yield of the quinoline product.[10]

    • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two carbonyl compounds. This is known as the Beyer method and can help to minimize polymerization by keeping the concentration of the reactive unsaturated species low.[11]

    • Use of Acrolein Diethyl Acetal: Instead of acrolein, which is highly prone to polymerization, acrolein diethyl acetal can be used as a more stable precursor.[10]

Issue: Formation of multiple side products.

  • Cause: The reaction conditions can lead to various side reactions besides polymerization, resulting in a complex mixture and difficult purification.

  • Solution:

    • Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids. Optimizing the choice and amount of catalyst can improve selectivity. Catalysts such as tin tetrachloride, scandium(III) triflate, p-toluenesulfonic acid, and even iodine have been used.[11]

    • Solvent Optimization: While traditionally carried out in acidic aqueous solutions, exploring other solvent systems can impact the reaction outcome. For instance, carrying out the reaction in water with a sulfuric acid catalyst has been reported as a green synthesis approach.[9]

Combes Quinoline Synthesis: Troubleshooting

Issue: Poor regioselectivity when using unsymmetrical β-diketones.

  • Cause: The cyclization step of the Combes synthesis is an intramolecular electrophilic aromatic substitution. With an unsymmetrical β-diketone and a substituted aniline, two different regioisomers of the quinoline product can be formed.[12]

  • Solution:

    • Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic effects. Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other. The electronic nature of the substituents on the aniline also plays a role; for example, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while halo-substituted anilines may favor the 4-substituted product.[12]

    • Catalyst Choice: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and may influence the regioselectivity.[12]

Issue: Low yield due to incomplete cyclization.

  • Cause: The acid-catalyzed ring closure is the rate-determining step and may not proceed to completion under suboptimal conditions.[12]

  • Solution:

    • Strong Acid Catalyst: A strong acid is necessary to protonate the enamine intermediate and facilitate the electrophilic attack on the aromatic ring. Concentrated sulfuric acid is the most common choice.[9][12]

    • Adequate Heating: The cyclization step typically requires heating to overcome the activation energy barrier. The reaction temperature should be carefully optimized.

    • Alternative Catalysts: As mentioned, PPA or PPE can be more efficient dehydrating agents than sulfuric acid and may lead to higher yields.[12]

Friedländer Synthesis: Troubleshooting

Issue: Low yields under harsh reaction conditions.

  • Cause: The traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to side reactions and degradation of starting materials, especially when scaling up the reaction.[8]

  • Solution:

    • Milder Catalysts: The use of catalytic amounts of gold catalysts has been reported to allow the reaction to proceed under milder conditions.[8]

    • Solvent-Free Conditions: The reaction can be performed under solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine, which can lead to higher yields and easier workup.[8]

    • Ionic Liquids: Ionic liquids can serve as both the solvent and promoter for the Friedländer annulation, often leading to excellent yields under relatively mild conditions without the need for an additional catalyst. These ionic liquids can often be recycled.[13][14]

Issue: Poor regioselectivity with unsymmetrical ketones.

  • Cause: Similar to the Combes synthesis, the use of an unsymmetrical ketone in the Friedländer synthesis can lead to the formation of two regioisomeric quinoline products.

  • Solution:

    • Catalyst Control: The choice of catalyst can influence the regioselectivity.

    • Substrate Modification: While not always practical, modifying the ketone substrate can direct the cyclization to a specific position.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is producing very low yields. What are the most common reasons?

A1: The most common causes for low yields in a Skraup synthesis are:

  • Presence of water: Ensure your glycerol is as anhydrous as possible.[4]

  • Uncontrolled reaction: A violent reaction can lead to loss of material through the condenser. Use a moderator like ferrous sulfate.[2][4]

  • Incomplete reaction: Ensure you are heating for the recommended duration after the initial exothermic phase.

  • Difficult workup: The tarry nature of the reaction mixture can make product isolation challenging, leading to physical loss of product. Careful and patient steam distillation is key.[1]

Q2: I am observing the formation of a solid, rubbery mass in my Skraup reaction. What is happening?

A2: This is likely due to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol. This can happen if you use too much acrolein (if adding it directly) or if the reaction conditions are not well-controlled.[1] To avoid this, ensure the gradual formation of acrolein by controlled heating and consider using a moderator.

Q3: How can I improve the yield and reduce the reaction time of my quinoline synthesis?

A3: Microwave-assisted synthesis is a well-documented method for significantly reducing reaction times and often improving yields for various quinoline syntheses, including the Skraup, Doebner-von Miller, and Friedländer reactions.[7][8][15] The use of ionic liquids, sometimes in combination with microwave heating, can also lead to more efficient and environmentally friendly procedures.[9][13]

Q4: I am getting a mixture of isomers in my Combes synthesis. How can I improve the selectivity for one isomer?

A4: Regioselectivity in the Combes synthesis is a known challenge with unsymmetrical starting materials. You can influence the outcome by:

  • Modifying the β-diketone: Increasing the steric bulk on one side of the diketone can favor cyclization at the less hindered position.[12]

  • Changing the aniline substituent: The electronic properties of the substituent on the aniline can direct the cyclization. For example, electron-donating groups may favor one isomer, while electron-withdrawing groups favor the other.[12]

  • Experimenting with different acid catalysts: While sulfuric acid is common, polyphosphoric acid (PPA) may offer different selectivity.[12]

Q5: What is the best way to purify my crude quinoline product?

A5: The purification strategy depends on the synthesis method and the nature of the impurities.

  • For Skraup and Doebner-von Miller reactions: Steam distillation is a crucial first step to separate the volatile quinoline from non-volatile tars and inorganic salts.[4]

  • Removal of unreacted aniline: Unreacted starting aniline can be removed by treating the crude product with nitrous acid (diazotization), which converts the aniline into a phenol that can be separated.[4]

  • General Purification: For most quinoline derivatives, after an initial extraction and washing, purification is typically achieved by:

    • Distillation: Vacuum distillation is effective for liquid quinolines.[4]

    • Recrystallization: Solid quinoline derivatives can be purified by recrystallization from a suitable solvent.

    • Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of quinoline derivatives.[13]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Quinoline Synthesis
Synthesis TypeSubstrateConventional MethodMicrowave MethodReference
Quinoline N-oxide formation2-methylquinoline9-11 hours, 38-67% yield30-40 minutes, 57-84% yield[16]
Claisen rearrangementQuinoline N-oxide4 hours, 40-80% yield15-35 minutes, 60-100% yield[16]
Skraup Synthesis2,6-diaminotoluene180 minutes8 minutes[7]
Condensation7-amino-8-methyl-quinoline240 minutes, 67% yield4 minutes, 96% yield[7]
Table 2: Effect of Ionic Liquid on Friedländer Synthesis Yield
Ionic Liquid (IL)Water Content in IL solution (v/v)Reaction Temperature (°C)Yield (%)Reference
[EMIM][BF₄]50%60~85[13]
[BMIM][BF₄]50%60~80[13]
[AMIM][Cl]50%60~70[13]
[EMIM][BF₄]20%60~95[13]
[EMIM][BF₄]20%50~80[13]
[EMIM][BF₄]20%40~65[13]

Note: [EMIM][BF₄] = 1-ethyl-3-methylimidazolium tetrafluoroborate; [BMIM][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate; [AMIM][Cl] = 1-allyl-3-methylimidazolium chloride.

Experimental Protocols

Detailed Protocol for Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Aniline (218 g, 2.3 mol)

  • Glycerol (c.p., 865 g, 9.4 mol)

  • Nitrobenzene (170 g, 1.4 mol)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate (powdered crystalline, 80 g)

  • 40% Sodium Hydroxide solution

  • Saturated Sodium Nitrite solution

Procedure:

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 cc of concentrated sulfuric acid.

  • Initiation: Mix the contents of the flask thoroughly and heat gently with a free flame.

  • Reaction: Once the liquid begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes. If the reaction is too vigorous, assist the condenser by placing a wet towel over the top of the flask.

  • Completion: After the initial boiling subsides, apply heat again and maintain a steady boil for five hours.

  • Workup - Part 1 (Removal of Nitrobenzene): Allow the mixture to cool to approximately 100°C and transfer it to a 12-L flask. Rinse the reaction flask with a small amount of water and add it to the 12-L flask. Set up for steam distillation and distill until about 1500 cc of distillate is collected to remove any unreacted nitrobenzene.

  • Workup - Part 2 (Isolation of Crude Quinoline): Change the receiver and cautiously add 1.5 kg of 40% sodium hydroxide solution to the distillation flask through the steam inlet. The heat of neutralization will cause the mixture to boil. Pass steam through the mixture as rapidly as possible to distill the quinoline. Collect 6-8 L of distillate.

  • Purification - Part 1 (Removal of Aniline): Separate the crude quinoline from the aqueous layer of the distillate. Combine the crude quinoline with the aqueous layer from a second steam distillation of the initial aqueous distillate. Add 280 g of concentrated sulfuric acid and cool the solution to 0-5°C. Add a saturated solution of sodium nitrite until an excess of nitrous acid is present. Warm the mixture on a steam bath for one hour and then steam distill to remove volatile byproducts.

  • Purification - Part 2 (Final Isolation): Neutralize the contents of the distillation flask with 700 g of 40% sodium hydroxide solution and steam distill to collect the purified quinoline.

  • Final Purification: Dry the crude quinoline with solid alkali and distill under reduced pressure, collecting the fraction boiling at 110–114°C/14 mm. The expected yield is 255–275 g (84–91%).

Visualizations

experimental_workflow_skraup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: Aniline, Glycerol, Nitrobenzene, H₂SO₄, FeSO₄ heating Gentle Heating to Initiate reagents->heating reflux Exothermic Reflux (30-60 min) then Heat for 5 hours heating->reflux steam_dist1 Steam Distillation 1: Remove unreacted nitrobenzene reflux->steam_dist1 basify1 Basify with NaOH steam_dist1->basify1 steam_dist2 Steam Distillation 2: Isolate crude quinoline basify1->steam_dist2 acidify Acidify with H₂SO₄ steam_dist2->acidify diazotization Treat with NaNO₂: Remove unreacted aniline acidify->diazotization steam_dist3 Steam Distillation 3: Remove byproducts diazotization->steam_dist3 basify2 Basify with NaOH steam_dist3->basify2 steam_dist4 Steam Distillation 4: Isolate purified quinoline basify2->steam_dist4 vac_dist Final Vacuum Distillation steam_dist4->vac_dist product Pure Quinoline vac_dist->product

Caption: Experimental workflow for the Skraup synthesis of quinoline.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Quinoline Synthesis cause1 Incomplete Reaction start->cause1 cause2 Side Reactions/ Polymerization start->cause2 cause3 Product Loss during Workup start->cause3 cause4 Poor Regioselectivity start->cause4 sol1a Optimize reaction time and temperature cause1->sol1a sol1b Use a more active catalyst cause1->sol1b sol2a Add a reaction moderator (e.g., FeSO₄) cause2->sol2a sol2b Use a biphasic solvent system cause2->sol2b sol2c Consider milder reaction conditions (e.g., microwave, ionic liquids) cause2->sol2c sol3a Careful extraction and separation cause3->sol3a sol3b Optimize purification method (distillation vs. chromatography) cause3->sol3b sol4a Modify substrates (steric/electronic effects) cause4->sol4a sol4b Screen different catalysts cause4->sol4b

References

Technical Support Center: Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-chloroethyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with its low reactivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in nucleophilic substitution reactions?

A1: The low reactivity of this compound in SN2 reactions stems from a combination of factors. The electron-withdrawing nature of the quinoline ring reduces the electron density on the ethyl side chain, making the carbon atom attached to the chlorine less electrophilic. Additionally, steric hindrance from the bulky quinoline ring can impede the backside attack required for an SN2 mechanism.

Q2: What are the common side reactions observed when attempting substitutions with this compound?

A2: A significant side reaction is elimination (E2), which competes with substitution, especially when using strong, bulky bases.[1][2][3] This results in the formation of 2-vinylquinoline. The likelihood of elimination increases with higher reaction temperatures.

Q3: Can I use this compound in Williamson ether synthesis?

A3: Yes, but careful optimization is required. Due to the factors mentioned in Q1, forcing conditions may be necessary, which can also promote the competing elimination reaction. The choice of base and solvent is critical to favor the desired substitution.[4][5][6]

Q4: Are there any catalysts that can improve the reaction rate?

A4: Yes, the addition of a catalytic amount of potassium iodide (KI) can be beneficial. This facilitates a Finkelstein reaction, where the less reactive chloride is converted in situ to a more reactive iodide, which is a better leaving group.[7] Phase-transfer catalysts can also be employed to enhance the reaction rate, particularly in biphasic systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during substitution reactions with this compound.

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step Rationale
Insufficient Reactivity of the Substrate Add a catalytic amount of potassium iodide (KI) to the reaction mixture.KI facilitates an in-situ halogen exchange (Finkelstein reaction), converting the alkyl chloride to the more reactive alkyl iodide. Iodide is a better leaving group, accelerating the SN2 reaction.[7]
Weak Nucleophile Use a stronger nucleophile or increase its concentration. For alcohols, deprotonate with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.[5]A higher concentration of a more potent nucleophile will increase the rate of the bimolecular SN2 reaction.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents solvate the cation of the nucleophile but not the anion, leaving the nucleophile "naked" and more reactive.[4]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures provide the necessary activation energy for the reaction to proceed. However, be cautious as this can also favor elimination.
Problem 2: Formation of 2-Vinylquinoline as the Major Product
Possible Cause Troubleshooting Step Rationale
Strongly Basic and/or Sterically Hindered Nucleophile Use a less sterically hindered and/or less basic nucleophile if possible.Bulky bases favor the E2 elimination pathway as they can more easily abstract a proton from the β-carbon than perform a backside attack on the sterically hindered α-carbon.[1][2][3]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion rate.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.
Choice of Base For reactions requiring a base (e.g., Williamson ether synthesis), use a non-hindered base like sodium hydride or potassium carbonate instead of bulky bases like potassium tert-butoxide.Non-hindered bases are more likely to act as nucleophiles or deprotonate the nucleophile without promoting elimination on the substrate.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for successful substitution reactions with this compound, based on analogous reactions with similar substrates. Optimization will likely be necessary for your specific system.

Table 1: Substitution with Azide Nucleophile

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AzideSodium Azide (NaN3)DMF50-6024~50[8]

Table 2: Williamson Ether Synthesis Analogue

NucleophileReagentsSolventTemperature (°C)Time (h)NotesReference
Phenoxide4-Methylphenol, NaOH, Chloroacetic acidWater90-1000.5-0.7This demonstrates the general conditions for a Williamson ether synthesis with a chloro-acid.[9]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for your specific nucleophile.

Protocol 1: General Procedure for Substitution with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the amine nucleophile (1.2-2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq).

  • Heat the reaction mixture at an appropriate temperature (start with 80 °C and optimize as needed) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis
  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq).

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF, followed by a catalytic amount of potassium iodide.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[10]

Visualizations

Below are diagrams illustrating key concepts and workflows.

G Factors Influencing Reactivity of this compound sub This compound reac Low Reactivity sub->reac ewg Quinoline as EWG reac->ewg due to steric Steric Hindrance reac->steric due to sol Solutions reac->sol ki Add KI (Finkelstein) sol->ki solvent Use Polar Aprotic Solvent (DMF, DMSO) sol->solvent temp Increase Temperature sol->temp ptc Use Phase-Transfer Catalyst sol->ptc

Caption: Factors contributing to the low reactivity of this compound and potential solutions.

G General Experimental Workflow for Substitution start Mix Substrate, Nucleophile, Base, and Catalyst in Solvent react Heat and Monitor Reaction (TLC/LC-MS) start->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for performing nucleophilic substitution on this compound.

References

Preventing polymerization of 2-(2-Chloroethyl)quinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2-Chloroethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material.

Troubleshooting Guide: Preventing Polymerization of this compound

While this compound is generally stable under recommended storage conditions, its reactive chloroethyl group presents a potential risk for self-reaction or polymerization over time, especially when exposed to adverse conditions. This guide provides systematic steps to identify and prevent unwanted polymerization.

Issue: Suspected Polymerization or Degradation of this compound

If you observe any of the following signs, your sample of this compound may be undergoing polymerization or degradation:

  • Change in physical appearance: The material changes from a clear or pale-yellow liquid/solid to a viscous, syrupy, or solid mass.

  • Discoloration: The compound develops a darker color, such as turning brown or black.[1]

  • Insolubility: The compound no longer dissolves in solvents in which it was previously soluble.

  • Presence of solid precipitates: Formation of solid particles in the liquid.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Suspected Polymerization check_appearance Observe Physical Appearance (Viscosity, Color, Solids) start->check_appearance is_polymerized Signs of Polymerization? check_appearance->is_polymerized quarantine Quarantine the Material and Contact Supplier/Safety Officer is_polymerized->quarantine Yes review_storage Review Storage Conditions (Temperature, Light, Atmosphere) is_polymerized->review_storage No end_issue Material is Unstable Follow Disposal Procedures quarantine->end_issue improper_storage Improper Storage Conditions? review_storage->improper_storage correct_storage Implement Correct Storage Protocol (See Table 1) improper_storage->correct_storage Yes consider_inhibitor Consider Adding a Polymerization Inhibitor (See Table 2) improper_storage->consider_inhibitor No perform_qc Perform Quality Control Check (e.g., NMR, HPLC) correct_storage->perform_qc consider_inhibitor->perform_qc end_ok Material is Stable Continue with Experiment perform_qc->end_ok QC Pass perform_qc->end_issue QC Fail

Caption: Troubleshooting workflow for suspected polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize the risk of degradation and polymerization, this compound should be stored in a cool, dry, and dark place.[2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[4][5][6][7]

Q2: Can this compound polymerize? What is the likely mechanism?

While there is no specific literature detailing the polymerization of this compound, its structure suggests a potential for self-reaction. The chloroethyl group is susceptible to nucleophilic attack by the nitrogen atom of another quinoline molecule, leading to the formation of dimers, oligomers, or polymers. This reaction can be accelerated by heat, light, or the presence of impurities.

PolymerizationMechanism cluster_0 Initiation cluster_1 Propagation Monomer 1 This compound Dimer Dimer Formation Monomer 1->Dimer Nucleophilic attack by Quinoline N Monomer 2 This compound Monomer 2->Dimer Trimer Trimer Formation Dimer->Trimer Reaction with another monomer Monomer 3 This compound Monomer 3->Trimer Polymer Polymer Chain Trimer->Polymer Further Propagation

Caption: Hypothetical polymerization pathway of this compound.

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

For long-term storage or if the material will be subjected to heating, adding a polymerization inhibitor is a good precautionary measure.[8][9] Phenolic inhibitors are commonly used for this purpose.[9]

Q4: How can I check the purity of my this compound sample?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of your sample and detect the presence of oligomers or degradation products.

Q5: What should I do if I confirm that my sample has polymerized?

If you confirm that polymerization has occurred, the material should be treated as hazardous waste and disposed of according to your institution's safety protocols.[4] Do not attempt to use the polymerized material in your experiments as it will not have the desired reactivity and may interfere with your results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces reaction rates and minimizes degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Light Amber vial or stored in the darkProtects from light-induced degradation. Quinoline compounds can be light-sensitive.[1][10]
Container Tightly sealed glass containerPrevents contamination and exposure to air and moisture.[2][4][5][6][7]
Purity High purity gradeImpurities can sometimes catalyze polymerization.

Table 2: Common Polymerization Inhibitors for Reactive Organic Compounds

InhibitorTypical ConcentrationMechanism of ActionRemoval Method
Hydroquinone (HQ) 100-1000 ppmFree radical scavenger.[9]Basic wash (e.g., with NaOH solution).[11]
4-Methoxyphenol (MEHQ) 10-100 ppmFree radical scavenger, effective in the presence of oxygen.[8]Basic wash or distillation.
4-tert-Butylcatechol (TBC) 10-50 ppmHighly effective free radical scavenger.[8]Basic wash or distillation.
Butylated Hydroxytoluene (BHT) 100-500 ppmPhenolic antioxidant and radical scavenger.[8]Distillation or chromatography.

Note: The choice of inhibitor and its concentration may need to be optimized for your specific application. Always test on a small scale first.

Experimental Protocols

Protocol 1: Quality Control Check for this compound by ¹H NMR

Objective: To assess the purity of this compound and detect potential oligomerization.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the characteristic peaks of the starting material.

    • The presence of broad signals or peaks that cannot be assigned to the starting material or known impurities may indicate the presence of oligomers or polymers.

    • Integrate the peaks to determine the relative purity.

Protocol 2: Addition of a Polymerization Inhibitor

Objective: To add a polymerization inhibitor to this compound for long-term storage.

Materials:

  • This compound

  • Selected inhibitor (e.g., Hydroquinone)

  • Appropriate solvent for the inhibitor (if necessary)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the required amount of inhibitor: Based on the desired final concentration (e.g., 200 ppm), calculate the mass of the inhibitor needed for your volume of this compound.

  • Add the inhibitor: Directly add the calculated amount of the solid inhibitor to the container of this compound. If the inhibitor is not readily soluble, a minimal amount of a compatible solvent can be used to create a concentrated stock solution of the inhibitor, which is then added to the bulk material.

  • Ensure complete dissolution: Seal the container and mix thoroughly using a vortex mixer or a magnetic stirrer until the inhibitor is completely dissolved.

  • Label the container: Clearly label the container indicating the name and concentration of the added inhibitor.

  • Store under recommended conditions: Place the stabilized material in storage at 2-8 °C, protected from light and under an inert atmosphere.

References

Troubleshooting guide for the Friedlander annulation reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Friedlander annulation reaction to synthesize quinolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Friedlander annulation reaction showing low to no product yield?

Low or no yield in a Friedlander annulation can stem from several factors, ranging from reaction conditions to the nature of your starting materials.

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. Traditional methods often employ strong acids or bases, which can cause side reactions or degradation of starting materials, ultimately lowering the yield.[1] Consider screening a variety of catalysts, including milder Lewis acids (e.g., In(OTf)₃, Ce(SO₄)₂) or solid-supported catalysts (e.g., silica-supported P₂O₅), which can offer higher yields under less harsh conditions.[2][3] Molecular iodine has also been reported as an efficient catalyst.[4]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition of reactants and products.[1] Modern approaches often utilize milder conditions. For instance, some reactions can be performed at ambient temperature with the right catalyst.[5] Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and potentially improve yields.[6]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. While some reactions proceed well in polar aprotic solvents, others benefit from solvent-free conditions.[1] Catalyst-free reactions in water have also been reported to be effective and offer a greener alternative.[7][8]

  • Poorly Reactive Starting Materials: The electronic nature of the substituents on both the 2-aminoaryl aldehyde/ketone and the methylene-containing carbonyl compound can affect their reactivity. Electron-withdrawing groups on the 2-aminoaryl reactant can decrease its nucleophilicity, while bulky groups on either reactant can introduce steric hindrance.

Troubleshooting Steps:

  • Catalyst Optimization: If using a traditional acid or base, try reducing the catalyst loading or switching to a milder Lewis acid. Refer to the table below for a comparison of different catalytic systems.

  • Temperature and Time Adjustment: Monitor the reaction by TLC. If you observe starting material decomposition, consider lowering the reaction temperature. If the reaction is sluggish, a moderate increase in temperature or a switch to microwave irradiation might be beneficial.

  • Solvent Screening: If the reaction is performed in a solvent, try switching to a solvent with a different polarity or consider running the reaction under solvent-free conditions.

  • Starting Material Activation: If you suspect low reactivity of your starting materials, you might explore using more activated derivatives, although this can add extra synthetic steps.

2. How can I control the regioselectivity of the reaction when using an unsymmetrical ketone?

A significant challenge in the Friedlander annulation is controlling the regioselectivity when an unsymmetrical ketone is used, as it can lead to the formation of two different constitutional isomers.

  • Catalyst Control: The choice of catalyst can strongly influence the regioselectivity. For instance, certain amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity.[9]

  • Reaction Conditions: Temperature and the rate of addition of the ketone can also play a crucial role. In some systems, higher temperatures and slow addition of the methyl ketone substrate have been shown to favor the formation of the 2-substituted product.[9]

  • Use of Ionic Liquids: Ionic liquids can act as promoters and have been shown to afford regiospecific synthesis of quinolines.[10]

  • Substrate Modification: Introducing a directing group on the ketone can control the direction of enolization. For example, introducing a phosphoryl group on the α-carbon of the ketone has been used to solve the regioselectivity problem.[1]

Troubleshooting Steps:

  • Employ a Regioselective Catalyst: Investigate the use of amine catalysts known to favor the formation of one regioisomer over the other.

  • Optimize Reaction Conditions: Experiment with varying the reaction temperature and the rate of addition of the unsymmetrical ketone.

  • Consider Ionic Liquids: Explore the use of ionic liquids as a medium for the reaction to enhance regioselectivity.

3. My reaction is producing significant amounts of side products. What are they and how can I minimize them?

Side product formation is a common issue, often arising from the reaction conditions and the reactivity of the starting materials.

  • Self-condensation of the Carbonyl Compound: Under basic conditions, the ketone or aldehyde with α-hydrogens can undergo self-aldol condensation.

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens as the carbonyl partner under strong basic conditions, the Cannizzaro reaction can be a competing pathway.

  • Formation of Non-Friedlander Products: In some cases, particularly with β-ketoesters, alternative cyclization pathways can lead to the formation of products other than the desired quinoline. The choice of Lewis acid catalyst can be critical in directing the reaction towards the Friedlander product.[2]

Troubleshooting Steps:

  • Modify Reaction Conditions: To minimize self-condensation, consider using milder basic conditions or switching to an acid-catalyzed protocol. Using the imine analogue of the o-aminoaryl aldehyde or ketone can also help to avoid side reactions of the ketone under alkaline conditions.[1]

  • Catalyst Selection: Carefully select the catalyst. For reactions prone to forming non-Friedlander products, a screen of Lewis acid catalysts may be necessary to find one that selectively promotes the desired annulation.[2]

  • Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired quinoline.

Quantitative Data Summary

The following table summarizes various catalytic systems and reaction conditions reported for the Friedlander annulation, providing a comparative overview of their efficiency.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
None -Water703 h97[7]
Iodine 1-10015 min95[4]
In(OTf)₃ 2-8030 min92[2]
Ce(SO₄)₂ 10EthanolReflux45 min94[5]
P₂O₅/SiO₂ --8015-120 min85-98
[Hbim]BF₄ --1003-6 h93[11]
SiO₂ nanoparticles --100 (MW)5-10 min93[11]
ImBu-SO₃H --5030 min92[11]

Experimental Protocols

General Procedure for the Synthesis of Quinolines using Iodine as a Catalyst

A mixture of the 2-aminoaryl aldehyde or ketone (1 mmol), the carbonyl compound (1.2 mmol), and iodine (1 mol%) is heated at 100 °C for the appropriate time (monitored by TLC). After completion of the reaction, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel using an appropriate eluent to afford the desired quinoline derivative.[4]

General Procedure for Catalyst-Free Friedlander Annulation in Water

In a round-bottom flask, the 2-aminobenzaldehyde (1 mmol) and the ketone (1.2 mmol) are added to water (5 mL). The mixture is stirred at 70 °C for 3 hours. After completion of the reaction, the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried to give the pure quinoline. If the product is not a solid, it can be extracted with an organic solvent.[7]

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol Adduct/Schiff Base Aldol Adduct/Schiff Base 2-Aminoaryl Aldehyde/Ketone->Aldol Adduct/Schiff Base Condensation Carbonyl Compound (with α-methylene) Carbonyl Compound (with α-methylene) Carbonyl Compound (with α-methylene)->Aldol Adduct/Schiff Base Cyclized Intermediate Cyclized Intermediate Aldol Adduct/Schiff Base->Cyclized Intermediate Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

Caption: General reaction mechanism of the Friedlander annulation.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Is the catalyst appropriate? Start->CheckCatalyst CheckConditions Are reaction conditions too harsh? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen catalysts (e.g., Lewis acids, I₂) CheckCatalyst->OptimizeCatalyst No CheckReactants Are starting materials reactive? CheckConditions->CheckReactants No OptimizeConditions Lower temperature or use microwave CheckConditions->OptimizeConditions Yes ModifyReactants Use more activated starting materials CheckReactants->ModifyReactants No Success Improved Yield CheckReactants->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success ModifyReactants->Success

Caption: Troubleshooting workflow for low yield in Friedlander annulation.

Regioselectivity_Control Start Poor Regioselectivity CatalystChoice Use regioselective catalyst (e.g., amine catalyst) Start->CatalystChoice ConditionOptimization Optimize temperature and addition rate Start->ConditionOptimization IonicLiquid Use ionic liquid as promoter Start->IonicLiquid SubstrateModification Introduce directing group on ketone Start->SubstrateModification Outcome Improved Regioselectivity CatalystChoice->Outcome ConditionOptimization->Outcome IonicLiquid->Outcome SubstrateModification->Outcome

Caption: Strategies to control regioselectivity in the Friedlander annulation.

References

Technical Support Center: Enhancing the Stability of 2-(2-Chloroethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(2-chloroethyl)quinoline derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound derivatives?

A1: The primary stability concerns for this compound derivatives stem from the reactivity of both the quinoline ring and the 2-chloroethyl side chain. Key potential degradation pathways include:

  • Hydrolysis: The chloroethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding 2-(2-hydroxyethyl)quinoline derivative. This reaction can be catalyzed by acidic or basic conditions.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the side chain vulnerable to substitution by various nucleophiles present in the reaction mixture or solvent (e.g., amines, thiols, alcohols). Halogenated quinolines in positions 2 and 4 are particularly susceptible to nucleophilic substitution reactions.[1]

  • Elimination: Under basic conditions, an elimination reaction can occur, resulting in the formation of a 2-vinylquinoline derivative. This is a common reaction for alkyl halides.

  • Photodegradation: Quinoline and its derivatives can be susceptible to degradation upon exposure to light, which may lead to the formation of various photoproducts, including hydroxylated derivatives.[2]

  • Oxidation: The quinoline ring can be oxidized, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

Q2: What are the ideal storage conditions for this compound derivatives?

A2: To minimize degradation, this compound derivatives should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (refrigerated or frozen) are recommended to slow down the rates of potential degradation reactions.

  • Light: Protect from light by storing in amber vials or in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture and prevent hydrolysis.

Q3: How can I monitor the stability of my this compound derivative?

A3: The stability of your compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify degradation products by providing information on their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products and to monitor the disappearance of the parent compound's signals over time.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your compound and to detect the formation of new impurities.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptom: During a reaction involving a this compound derivative, you observe unexpected peaks in your HPLC or TLC analysis.

Possible Causes & Solutions:

CauseSolution
Reaction with Nucleophilic Reagents/Solvents The 2-chloroethyl group is reacting with nucleophiles in your reaction mixture. Avoid using nucleophilic solvents (e.g., methanol, ethanol). If a nucleophilic reagent is part of your intended reaction, consider protecting the chloroethyl group or using milder reaction conditions (lower temperature, shorter reaction time).
Base-Induced Elimination If your reaction is performed under basic conditions, you may be forming the 2-vinylquinoline derivative. Use a non-nucleophilic base or a weaker base if possible. Monitor the reaction closely and minimize the reaction time.
Hydrolysis Trace amounts of water in your reagents or solvents can lead to the formation of the 2-(2-hydroxyethyl)quinoline derivative. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Issue 2: Degradation During Work-up and Purification

Symptom: The purity of your compound decreases significantly after extraction, chromatography, or other purification steps.

Possible Causes & Solutions:

CauseSolution
Hydrolysis during Aqueous Work-up Prolonged contact with acidic or basic aqueous solutions can cause hydrolysis. Neutralize the reaction mixture before work-up and minimize the time the compound is in contact with the aqueous phase. Use a buffered aqueous solution if necessary.
Degradation on Silica Gel The acidic nature of silica gel can promote degradation. Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before use. Alternatively, use a less acidic stationary phase like alumina.
Thermal Degradation during Solvent Evaporation High temperatures during solvent removal can lead to decomposition. Use a rotary evaporator at a lower temperature and reduced pressure. For very sensitive compounds, consider lyophilization.
Issue 3: Compound Degrades Upon Storage

Symptom: A previously pure sample of your this compound derivative shows impurities after a period of storage.

Possible Causes & Solutions:

CauseSolution
Exposure to Light Photodegradation can occur if the compound is not stored in a light-protected container. Always store in amber vials or wrap the container in aluminum foil.
Exposure to Air and Moisture Oxidation and hydrolysis can occur upon exposure to the atmosphere. Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). The use of a desiccator is also recommended.
Inappropriate Temperature Higher temperatures accelerate degradation reactions. Store the compound at a low temperature, such as in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]

Objective: To identify the potential degradation products of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • UV lamp (254 nm and 365 nm)

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 methanol/water mixture. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 methanol/water mixture. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide in a 1:1 methanol/water mixture. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in methanol to UV light at 254 nm and 365 nm for 24 hours. Also, expose the solid compound to direct sunlight for one week.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under ideal conditions), by a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.

Expected Outcomes:

Stress ConditionPotential Degradation Product(s)
Acid/Base Hydrolysis2-(2-hydroxyethyl)quinoline derivative
Base Catalysis2-vinylquinoline derivative
OxidationN-oxides, hydroxylated quinoline derivatives
ThermalVarious decomposition products
PhotodegradationHydroxylated quinoline derivatives, ring-opened products[2]
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.

Procedure:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) is a good starting point. The pH of the buffer can be adjusted to optimize the separation.

  • Gradient Elution: A gradient elution is often necessary to separate compounds with a wide range of polarities.

  • Method Optimization: Inject the mixture of stressed samples from the forced degradation study. Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway main This compound Derivative hydrolysis 2-(2-Hydroxyethyl)quinoline Derivative main->hydrolysis H₂O (Acid/Base) elimination 2-Vinylquinoline Derivative main->elimination Base substitution Nucleophilic Substitution Product main->substitution Nucleophile

Caption: Potential degradation pathways of this compound derivatives.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Stability Assessment stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) samples Generate Stressed Samples stress->samples hplc Develop Stability-Indicating HPLC Method samples->hplc analyze Analyze Stressed Samples hplc->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for assessing the stability of this compound derivatives.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a cornerstone in quinoline production, is notoriously energetic. This guide provides detailed troubleshooting, frequently asked questions, and established protocols to help you safely manage its powerful exothermic nature and achieve successful outcomes in your research and development endeavors.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the Skraup quinoline synthesis, with a focus on controlling the reaction's temperature.

Q1: My Skraup reaction is showing signs of a runaway exotherm. What immediate steps should I take?

A1: A rapid, uncontrolled temperature increase is a serious safety concern. If you observe this, prioritize safety by following these steps:

  • Remove the heat source immediately.

  • If it is safe to do so, begin cooling the reaction vessel using an ice bath or other external cooling method.

  • Be prepared for a sudden increase in pressure and potential release of vapors. Ensure adequate ventilation in a fume hood.

  • Have appropriate fire extinguishing equipment readily accessible.

  • If the reaction cannot be brought under control, evacuate the immediate area and follow your laboratory's emergency procedures.

Q2: The temperature of my reaction is fluctuating uncontrollably, even with external cooling. What could be the cause?

A2: Unstable temperature control, even with cooling, often points to issues with the reaction setup or reagent addition. Consider the following possibilities:

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction accelerates, causing temperature spikes. Ensure your stirring mechanism is robust enough for the viscous reaction mixture.

  • Rate of Reagent Addition: Adding sulfuric acid or other reagents too quickly can overwhelm the cooling capacity of your system. Slow, dropwise addition is crucial for maintaining control.

  • Incorrect Reagent Order: The order of reagent addition is critical. Adding sulfuric acid before the moderator (e.g., ferrous sulfate) can trigger a violent initial reaction.[1]

Q3: I've followed the protocol, but the reaction is still too vigorous. How can I further moderate the exotherm?

A3: If a standard protocol proves too energetic for your specific substrate or scale, you can implement several strategies to enhance control:

  • Increase the amount of moderator: Ferrous sulfate is commonly used to extend the reaction over a longer period, preventing a sudden release of heat.[1] Boric acid can also be employed for a smoother reaction.[2]

  • Use a less reactive oxidizing agent: While nitrobenzene is a common choice, arsenic acid is noted to result in a less violent reaction.[3]

  • Modify the solvent system: The use of ionic liquids or microwave irradiation has been shown to improve reaction efficiency and control under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in the Skraup synthesis?

A1: The highly exothermic nature of the Skraup reaction is primarily due to two key processes: the acid-catalyzed dehydration of glycerol to the highly reactive acrolein, and the subsequent vigorous condensation and cyclization reactions with the aniline derivative.[2][4]

Q2: What is the role of ferrous sulfate in the Skraup reaction?

A2: Ferrous sulfate acts as a moderator, helping to control the otherwise violent exothermic reaction.[1][2][3] It is believed to function as an oxygen carrier, which extends the reaction over a longer period, thus preventing a rapid and uncontrolled release of heat.[1]

Q3: Are there alternatives to ferrous sulfate for moderating the reaction?

A3: Yes, other moderators can be used. Boric acid is a common alternative that helps to make the reaction less violent.[2] Acetic acid has also been used to moderate the reaction.[1]

Q4: What are the key safety precautions to take when performing a Skraup synthesis?

A4: Due to the vigorous nature of the reaction, stringent safety measures are essential:

  • Always conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use a reaction vessel that is large enough to accommodate potential foaming and splashing.

  • Ensure a reliable and efficient stirring mechanism is in place.

  • Have an appropriate cooling bath and fire extinguisher readily available.

  • Pay close attention to the specified reaction times and temperatures.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for managing the exothermic nature of the Skraup synthesis.

ParameterRecommended Range/ValueNotes
Initial Sulfuric Acid Addition Temperature 65-70°C (spontaneous rise)Careful, slow addition is critical to avoid a rapid temperature spike.[5]
Controlled Reaction Temperature (with moderator) 100-150°CMaintaining the temperature within this range is crucial for a controlled reaction.[6]
Optimal Temperature for Sulfuric Acid Addition (post-dehydration) 117-119°CPrecise temperature control at this stage is vital for the success of the reaction.[5]
Post-Addition Reaction Temperature 120-123°CThe reaction is typically held at this temperature for several hours to ensure completion.[5]
Sulfuric Acid Addition Time 2.5-3.5 hours (dropwise)Too rapid addition can lead to an uncontrolled exotherm and decomposition.[5]

Detailed Experimental Protocol: A Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a procedure in Organic Syntheses and emphasizes temperature control and safety.[5]

Materials:

  • Powdered arsenic oxide

  • 3-nitro-4-aminoanisole

  • Glycerol (U.S.P. grade)

  • Concentrated sulfuric acid (sp. gr. 1.84)

Procedure:

  • Initial Slurry Preparation: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a homogeneous slurry by mixing the following in order: 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.

  • Initial Sulfuric Acid Addition: Fit a dropping funnel containing 315 ml of concentrated sulfuric acid to the flask. With efficient stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration Step: Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. The flask and its contents should be weighed. Heat the flask in an oil bath, carefully raising the internal temperature to 105°C. Maintain the temperature between 105°C and 110°C until a weight loss of 235-285 g is observed (approximately 2-3 hours). If the temperature exceeds 110°C, lower the oil bath to cool the mixture.

  • Second Sulfuric Acid Addition: Once dehydration is complete, replace the suction tube with the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C and maintain it strictly between 117°C and 119°C. Add 438 g of concentrated sulfuric acid dropwise over 2.5-3.5 hours. Critical Step: Do not allow the temperature to deviate from this range. Too rapid addition will cause an uncontrolled temperature rise and decomposition of the reaction mixture.

  • Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Workup: Cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow the mixture to cool overnight, preferably with stirring.

Visualizing Workflows and Relationships

The following diagrams illustrate key aspects of managing the Skraup synthesis.

TroubleshootingWorkflow start Uncontrolled Exotherm Detected remove_heat Remove Heat Source start->remove_heat cool_externally Apply External Cooling remove_heat->cool_externally monitor_pressure Monitor Pressure & Vapors cool_externally->monitor_pressure prepare_fire Prepare Fire Extinguisher monitor_pressure->prepare_fire evaluate_control Is Reaction Under Control? prepare_fire->evaluate_control continue_monitoring Continue Monitoring evaluate_control->continue_monitoring Yes evacuate Evacuate & Follow Emergency Protocol evaluate_control->evacuate No

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

ExothermFactors exotherm Exotherm Severity slow_rate Slow Reagent Addition exotherm->slow_rate good_stirring Efficient Agitation exotherm->good_stirring moderator_present Presence of Moderator (e.g., FeSO4, Boric Acid) exotherm->moderator_present mild_oxidizer Milder Oxidizer exotherm->mild_oxidizer sub_node_increase Factors Increasing Exotherm sub_node_decrease Factors Decreasing Exotherm rate Fast Reagent Addition rate->exotherm stirring Poor Agitation stirring->exotherm moderator_absent Absence of Moderator moderator_absent->exotherm oxidizer Highly Reactive Oxidizer oxidizer->exotherm

Caption: Factors influencing the severity of the exothermic reaction.

References

Technical Support Center: LC-MS Method for Detecting Genotoxic Impurities in Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LC-MS methods to detect genotoxic impurities (GTIs) in amine-containing compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Amine Analytes

Q: My chromatogram shows significant peak tailing for my amine analytes. What are the potential causes and how can I fix this?

A: Peak tailing for basic compounds like amines is a common issue in reversed-phase LC-MS and is often caused by interactions with residual silanols on the silica-based column packing.[1][2] Here are several troubleshooting steps you can take:

  • Mobile Phase Modification:

    • Add an acidic modifier: Incorporating a small amount of an acid like formic acid or acetic acid into your mobile phase can protonate the amine analytes. This reduces their interaction with the negatively charged silanol groups.[2][3]

    • Use a buffer: Adding a buffer, such as ammonium formate or ammonium acetate, to your mobile phase can help to mask the silanol groups and improve peak shape.[2][3] It is important to use volatile buffers that are compatible with mass spectrometry.[4]

    • Increase buffer concentration: If you are already using a buffer, try increasing its concentration. The positive ions from the buffer will compete with the protonated amine for interaction with the silanol groups.[5]

  • Column Selection:

    • Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.[1]

    • Consider a different stationary phase: If peak shape issues persist, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may have different interactions with your analytes.

  • System Check:

    • Check for dead volume: Ensure all fittings and connections are properly made to avoid extra-column band broadening, which can contribute to peak tailing.[6]

    • Column degradation: Over time and with aggressive mobile phases, the column can degrade, exposing more silanol groups. If the column is old or has been used extensively, replacing it may be necessary.[7]

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is less common than tailing for amine compounds but can occur due to:

  • Sample Overload: Injecting too much sample can lead to saturation of the stationary phase and result in peak fronting.[7] Try diluting your sample and re-injecting.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can cause peak distortion. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

  • Column Collapse: In rare cases, extreme mobile phase conditions (e.g., high pH and temperature) can cause the silica bed of the column to collapse, leading to severe peak fronting.[7]

Issue 2: Low Sensitivity and Poor Detection Limits

Q: I am struggling to achieve the required low detection limits for my genotoxic amine impurities. How can I improve the sensitivity of my LC-MS method?

A: Achieving low detection limits is critical for genotoxic impurity analysis, as the threshold of toxicological concern (TTC) is typically around 1.5 µ g/day .[8] Here are some strategies to enhance sensitivity:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for amine compounds in positive ion mode.[9] Ensure that the source parameters, such as capillary voltage, gas flow, and temperature, are optimized for your specific analytes.

    • MS Detection Mode: For the highest sensitivity and selectivity, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[10] If an MS/MS instrument is not available, Selected Ion Monitoring (SIM) on a single quadrupole MS can also provide improved sensitivity over full scan mode.[10]

    • Analyte Tuning: Infuse a standard solution of your target amine impurity directly into the mass spectrometer to optimize the precursor and product ions for MRM transitions.

  • Improve Chromatographic Conditions:

    • Mobile Phase Additives: The choice of mobile phase modifier can significantly impact ionization efficiency. Formic acid is often a good choice for positive mode ESI as it aids in protonation.[11][12] Avoid ion-pairing reagents like trifluoroacetic acid (TFA), which can cause ion suppression.[11][12]

    • Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm vs. 4.6 mm) can increase sensitivity by concentrating the analyte as it elutes.[12]

    • Flow Rate: Lower flow rates can sometimes improve ESI efficiency, leading to better sensitivity.[11]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): A well-chosen SPE method can effectively remove matrix components that may cause ion suppression and concentrate your analytes of interest, leading to a significant increase in sensitivity.[12]

    • Derivatization: If your amine has poor ionization efficiency, derivatization can be employed to introduce a more readily ionizable group.[8][13]

Issue 3: Matrix Effects

Q: I suspect that matrix effects from my API are interfering with the quantification of my genotoxic amine impurities. How can I identify and mitigate these effects?

A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in trace analysis.[14][15] Here’s how to address them:

  • Identifying Matrix Effects:

    • Post-column infusion: Infuse a constant flow of your analyte standard into the MS source after the analytical column while injecting a blank matrix sample. A dip or rise in the analyte signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.

    • Matrix-matched calibration: Compare the slope of a calibration curve prepared in a clean solvent to one prepared in a blank sample matrix. A significant difference in the slopes indicates the presence of matrix effects.[16][17]

  • Mitigating Matrix Effects:

    • Improve chromatographic separation: Modify your gradient or change your column to better separate the genotoxic impurities from the co-eluting matrix components.[14]

    • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[14][17] However, ensure that the final concentration of your analyte is still above the limit of quantification.

    • Effective sample preparation: As mentioned for improving sensitivity, techniques like SPE are excellent for removing interfering matrix components.[12]

    • Use of an internal standard: An isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[14]

Frequently Asked Questions (FAQs)

Q1: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of genotoxic amines?

A1: HILIC is a valuable alternative to reversed-phase chromatography for very polar amine compounds that have little or no retention on a C18 column.[18] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar analytes.[5] However, HILIC methods can be more challenging to develop and require careful column equilibration between injections to ensure reproducible retention times.[5][19]

Q2: What are the key considerations when developing a derivatization method for amine GTIs?

A2: Derivatization can be a powerful tool to improve the chromatographic properties and/or the MS response of amine impurities.[8][13] Key considerations include:

  • Reaction Specificity and Yield: The derivatizing reagent should react specifically with the amine group under mild conditions with a high and reproducible yield.

  • Stability of the Derivative: The resulting derivative should be stable throughout the sample preparation and LC-MS analysis.[20]

  • Chromatographic Properties: The derivatization should ideally result in a less polar compound for better retention in reversed-phase LC or a more readily ionizable compound for improved MS sensitivity.

  • Absence of Interferences: The derivatizing reagent and any by-products should not interfere with the analysis of the derivatized analyte.

Q3: My method is not reproducible, with retention times shifting between runs. What should I check?

A3: Shifting retention times can be caused by several factors:

  • Inadequate Column Equilibration: This is a common issue, especially in HILIC and with gradient methods.[5][19] Ensure that the column is equilibrated with a sufficient volume of the initial mobile phase between injections (typically 5-10 column volumes).

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and buffer concentrations, can lead to retention time shifts. Prepare fresh mobile phase regularly.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.

Q4: What are the typical regulatory limits I need to achieve for genotoxic impurities?

A4: The acceptable daily intake for a genotoxic impurity is often based on the Threshold of Toxicological Concern (TTC), which for lifetime exposure is typically 1.5 µ g/day .[8][21] The concentration limit in the drug substance will depend on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 1 gram, the limit for a genotoxic impurity would be 1.5 ppm. Analytical methods must be sensitive enough to reliably quantify the impurity at or below this limit.[22]

Data and Protocols

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS methods used in the analysis of genotoxic amine impurities.

Analyte ClassMethodColumnDetection ModeLOD/LOQ (relative to API)Reference
Arylamines/AminopyridinesUHPLC-MS/MSAgilent RRHD C18 (150 mm)MRMLOD: < 20 ppb[23]
2-Methyl-6-nitro anilineLC-MS/MSLiChrospher RP-18SIMLOD: 0.05 µg/mL; LOQ: 0.1 µg/mL[22]
HydroxylamineLC-MS/MSNot specifiedMRMLOD: 1 ppm[10]
NitrosaminesHPLC-MS/MSPhenomenex Kinetex F5MRMLLOQ: 0.1 ng/mL[24]
Experimental Protocols

Protocol 1: Generic Method for the Analysis of Arylamine and Aminopyridine Impurities in an API

This protocol is based on a generic approach for the determination of various arylamine and aminopyridine PGIs.[23]

  • Sample Preparation:

    • Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a vial.

    • Add 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the API.

    • If spiking is required, add the appropriate volume of a standard solution of the genotoxic impurities.

    • Vortex the sample to ensure complete dissolution.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm

    • Mobile Phase A: 0.05% Formic acid in water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

    • MS System: Agilent 6460 Triple Quadrupole MS

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each impurity must be optimized by infusing individual standards.

Protocol 2: Analysis of 2-Methyl-6-nitro aniline in Telmisartan API

This protocol is adapted from a method for the quantitation of a specific genotoxic impurity in Telmisartan.[22]

  • Sample Preparation:

    • Prepare a sample solution of Telmisartan at a concentration of 20 mg/mL in acetonitrile.

    • Prepare standard solutions of 2-Methyl-6-nitro aniline in acetonitrile at various concentrations for the calibration curve.

  • LC-MS Conditions:

    • LC System: Shimadzu LCMS 8040

    • Column: LiChrospher RP-18, 100 x 4.6 mm, 5.0 µm

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.01 M Ammonium acetate buffer

    • Gradient Program (T/%B): 0/5, 2.5/15, 5.0/30, 10.0/50, 15.0/95, 20.0/95

    • Detection: Selected Ion Monitoring (SIM) mode, monitoring m/z 170.2 ([M+NH4]+).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis SamplePrep Sample Weighing & Dissolution Spiking Spiking with Standards (if required) SamplePrep->Spiking Derivatization Derivatization (Optional) Spiking->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup LC_Separation LC Separation (RP or HILIC) Cleanup->LC_Separation MS_Detection MS Detection (SIM or MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for LC-MS analysis of genotoxic impurities.

Troubleshooting_Peak_Tailing start_node Peak Tailing Observed d1 Is mobile phase acidified/buffered? start_node->d1 decision_node decision_node action_node action_node end_node Peak Shape Improved a1 Add/increase acid (e.g., Formic Acid) or buffer (e.g., Ammonium Formate) d1->a1 No d2 Is the column end-capped and in good condition? d1->d2 Yes a1->d2 a2 Replace with a new, high-purity, end-capped column d2->a2 No/Unsure d3 Are there any dead volumes in the system? d2->d3 Yes a2->d3 d3->end_node No a3 Check and remake all fittings and connections d3->a3 Possible a3->end_node

Caption: Troubleshooting workflow for addressing peak tailing in amine analysis.

References

Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of quinoline derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter in the lab.

Low to No Product Yield

Q1: My Friedländer reaction is giving a very low yield. What are the first things I should check?

A1: Low yields in Friedländer synthesis can stem from several factors. Begin by verifying the purity of your starting materials, as impurities can inhibit the catalyst. Next, ensure your reaction conditions are strictly anhydrous if you are using a moisture-sensitive catalyst like a Lewis acid. The choice of catalyst is crucial; consider screening different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts, as their effectiveness can be substrate-dependent.[1][2] Finally, reaction temperature and time are critical parameters. Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at a lower temperature to minimize side product formation.[3]

Q2: I'm performing a Doebner-von Miller reaction, and my yield is consistently poor. What are some common causes?

A2: The Doebner-von Miller reaction is known for sometimes producing low yields due to the potential for polymerization of the α,β-unsaturated carbonyl compound.[4] Key factors to investigate include:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical.[5][6] Insufficient acid may lead to incomplete reaction, while excessive acid can promote side reactions.

  • Oxidizing Agent: An appropriate oxidizing agent, such as nitrobenzene or arsenic acid, is often required to aromatize the dihydroquinoline intermediate.[7] Ensure you are using a suitable oxidant at the correct stoichiometry.

  • Reaction Temperature: High temperatures are typically necessary for this reaction, but excessive heat can lead to decomposition of reactants and products.[7] Careful optimization of the temperature profile is recommended.

Q3: My Combes synthesis is not yielding the desired quinoline derivative. What should I troubleshoot?

A3: The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate.[8] Common reasons for failure include:

  • Acid Strength: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to facilitate the cyclodehydration step.[8][9]

  • Enamine Formation: Ensure that the initial condensation of the aniline with the β-diketone to form the enamine is proceeding as expected. This can sometimes be the rate-limiting step.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the cyclization process, leading to lower yields.[9]

Poor Selectivity and Side Product Formation

Q4: I am observing the formation of multiple regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the regioselectivity?

A4: Regioselectivity in the Friedländer synthesis is a common challenge when using unsymmetrical ketones.[3] Strategies to control the regioselectivity include:

  • Catalyst Choice: The choice of catalyst can significantly influence the regiochemical outcome. Some Lewis acids may favor the formation of one isomer over another.[2]

  • Protecting Groups: Introducing a temporary protecting group on one of the α-carbons of the ketone can direct the condensation to the desired position.

  • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer.

Q5: My Doebner-von Miller reaction is producing a complex mixture of byproducts. How can I obtain a cleaner reaction profile?

A5: The acidic and high-temperature conditions of the Doebner-von Miller reaction can lead to various side reactions. To minimize these:

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help to control the reaction rate and reduce polymerization.

  • Biphasic Conditions: Running the reaction in a two-phase system can sometimes sequester the reactive carbonyl compound in the organic phase, limiting its self-condensation in the acidic aqueous phase.[4]

  • Alternative Catalysts: Exploring milder Lewis acid catalysts might help to reduce the formation of acid-catalyzed byproducts.[6]

Catalyst-Related Issues

Q6: My heterogeneous catalyst seems to be losing activity after a few runs. What could be the cause and how can I regenerate it?

A6: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors, including:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[10]

  • Poisoning: Strong adsorption of impurities or byproducts from the reaction mixture can poison the catalyst.[10]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[10]

Regeneration strategies depend on the cause of deactivation. Coking can often be reversed by calcination (heating in the presence of air or oxygen) to burn off the carbon deposits. Poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent to remove the adsorbed species. Sintered catalysts are generally more difficult to regenerate.[10][11]

Q7: I am considering using a nanocatalyst for my quinoline synthesis. What are the main advantages and potential challenges?

A7: Nanocatalysts offer several advantages for quinoline synthesis, including high surface area-to-volume ratio leading to higher activity, and often milder reaction conditions.[12] Many nanocatalysts are also magnetically separable, simplifying work-up and catalyst recovery. However, challenges can include:

  • Stability: Nanoparticles can be prone to aggregation and deactivation, especially at elevated temperatures.

  • Leaching: Metal nanoparticles may leach into the reaction solution, leading to contamination of the product and loss of catalytic activity.

  • Synthesis and Characterization: The synthesis of well-defined and reproducible nanocatalysts can be challenging and requires careful characterization.

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data for various catalysts used in the Friedländer, Doebner-von Miller, and Combes syntheses of quinoline derivatives.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃2-Aminobenzophenone, Ethyl AcetoacetateSolvent-free801 h92[2]
ZnCl₂ supported on Fe₃O₄@SiO₂2-Aminoaryl ketones, α-Methylene ketonesSolvent-free602 h95[1]
NiO nanoparticles2-Aminobenzaldehyde, KetoneEthanol80 (reflux)2.5 min95[1]
[Hbim]BF₄ (Ionic Liquid)2-Aminobenzaldehyde, KetoneSolvent-free1003-6 h93[1]
Nafion NR502-Aminoaryl ketones, α-Methylene carbonylsEthanolMicrowave-High[13]
Catalyst-free2-Aminobenzaldehyde, KetonesWater703 h97[14]

Table 2: Catalyst Performance in Doebner-von Miller Reaction

CatalystReactantsSolventTemperature (°C)OxidantYield (%)Reference
HClAniline, CrotonaldehydeWater---[5]
H₂SO₄Aniline, AcroleinWater---[5]
Lewis Acids (e.g., SnCl₄, Sc(OTf)₃)Aniline, α,β-Unsaturated Carbonyl----[6]
Brønsted Acids (e.g., p-TSA)Aniline, α,β-Unsaturated Carbonyl----[6]

Note: Specific yield data for a systematic comparison in Doebner-von Miller reactions is less commonly tabulated in single sources due to the variability of substrates and conditions.

Table 3: Catalyst Performance in Combes Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₂SO₄Aniline, β-Diketone----[8][9]
Polyphosphoric Acid (PPA)Aniline, β-Diketone----[8]
Polyphosphoric Ester (PPE)Aniline, β-Diketone----[9]

Note: The Combes synthesis is often qualitative in its description of catalyst effectiveness, with specific yields being highly substrate-dependent.

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Friedländer Synthesis using In(OTf)₃ Catalyst

This protocol is adapted from the work of V. Sridharan et al.[2]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This is a general procedure based on established methods.[5]

Materials:

  • Aniline (0.1 mol)

  • Crotonaldehyde (0.12 mol)

  • Concentrated Hydrochloric Acid (0.2 mol)

  • Nitrobenzene (0.05 mol)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).

  • Heat the mixture gently in a water bath.

  • Slowly add crotonaldehyde (0.12 mol) from the dropping funnel with constant stirring over a period of 1 hour.

  • After the addition is complete, add nitrobenzene (0.05 mol) as an oxidizing agent.

  • Heat the reaction mixture under reflux for 3-4 hours.

  • Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the reaction mixture.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.

  • Make the acidic washings alkaline with sodium hydroxide solution to precipitate any dissolved 2-methylquinoline.

  • Combine the precipitated 2-methylquinoline with the main organic layer, dry over anhydrous potassium carbonate, and purify by distillation.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

This is a general procedure based on established methods.[8][9]

Materials:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • The 2,4-dimethylquinoline will separate as an oily layer.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by distillation, and purify the crude product by vacuum distillation.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in catalyst selection and troubleshooting for quinoline synthesis.

Experimental_Workflow cluster_start Reaction Setup cluster_catalyst Catalyst Selection & Optimization cluster_analysis Analysis & Work-up cluster_troubleshooting Troubleshooting A Define Target Quinoline Derivative B Select Synthesis Route (Friedländer, Doebner-von Miller, Combes, etc.) A->B C Choose Starting Materials B->C D Initial Catalyst Screening (Lewis Acid, Brønsted Acid, Heterogeneous) C->D E Optimize Catalyst Loading D->E F Optimize Reaction Conditions (Solvent, Temperature, Time) E->F G Monitor Reaction Progress (TLC, GC, LC-MS) F->G H Product Isolation & Purification G->H I Characterization (NMR, MS, etc.) H->I J Low Yield? I->J K Poor Selectivity? I->K L Catalyst Deactivation? I->L J->D Re-screen Catalysts K->D Screen for Selectivity L->D Choose More Robust Catalyst

Caption: A general experimental workflow for quinoline derivative synthesis.

Troubleshooting_Decision_Tree Start Unsatisfactory Reaction Outcome Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield PoorSelectivity Poor Selectivity Problem->PoorSelectivity Selectivity Byproducts Byproduct Formation Problem->Byproducts Purity CheckPurity Verify Starting Material Purity LowYield->CheckPurity ScreenCatalysts Screen Different Catalysts PoorSelectivity->ScreenCatalysts ControlledAddition Controlled Reagent Addition Byproducts->ControlledAddition CheckConditions Check Anhydrous/Inert Conditions CheckPurity->CheckConditions Purity OK OptimizeCatalyst Optimize Catalyst Loading/Type CheckConditions->OptimizeCatalyst Conditions OK OptimizeTempTime Optimize Temperature/Time OptimizeCatalyst->OptimizeTempTime ModifySubstrate Modify Substrate (e.g., Protecting Group) ScreenCatalysts->ModifySubstrate ChangeSolvent Change Solvent/Temperature ModifySubstrate->ChangeSolvent MilderConditions Use Milder Reaction Conditions ControlledAddition->MilderConditions AlternativeRoute Consider Alternative Synthetic Route MilderConditions->AlternativeRoute

References

Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a "work-up" in the context of a chemical reaction?

A work-up refers to the series of manipulations required to isolate and purify the product(s) of a chemical reaction.[1][2][3][4][5][6][7][8] This process is crucial for removing unreacted starting materials, by-products, catalysts, and solvents from the desired compound.[2][3][6][8] The specific steps of a work-up can vary significantly depending on the nature of the product and the impurities present.[2]

Q2: What are the most common techniques for removing unreacted starting materials?

The most common techniques include:

  • Liquid-Liquid Extraction: This is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1][3][9][10] It is often the first step in a work-up procedure.[3]

  • Washing: This involves using a solvent to rinse the reaction mixture and remove impurities.[3][8] Common washing agents include water, brine (saturated sodium chloride solution), dilute acidic or basic solutions, and sodium thiosulfate solution.[8]

  • Quenching: This step is performed to deactivate any unreacted and often highly reactive reagents.[1][3]

  • Filtration: This technique is used to separate solid impurities or by-products from a solution.[3][10]

  • Chromatography: Techniques like flash column chromatography are widely used to separate compounds based on their differential adsorption to a stationary phase.[11]

  • Crystallization: This method purifies solid compounds by dissolving them in a suitable solvent and allowing the desired product to form pure crystals upon cooling, leaving impurities in the solution.[11]

  • Distillation: This technique is used to separate liquids with different boiling points.[10]

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or by-products, which can then be easily filtered off.[11]

Q3: How do I choose the appropriate work-up procedure for my reaction?

The choice of work-up procedure depends on several factors, including the physical and chemical properties of your product and the unreacted starting materials (e.g., polarity, solubility, acidity/basicity). A decision-making process can help guide your choice.

Troubleshooting Guides

This section addresses common issues encountered during the work-up process and provides solutions to resolve them.

Problem Possible Cause Troubleshooting Steps
Formation of an Emulsion An emulsion is a stable mixture of two immiscible liquids. This can be caused by the presence of fine solid particles, high concentrations of starting materials, or the use of certain solvents like chlorinated ones.[3][12]1. Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[3] 2. Gentle Swirling: Gently swirl the mixture or stir it with a glass rod. 3. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3] 4. Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.[3] 5. Solvent Addition: Adding a small amount of a different organic solvent or ethanol can sometimes help.
Precipitate Forms Between Layers An insoluble solid may form at the interface of the organic and aqueous layers, obscuring the boundary.[3][12]1. Continue Washing: Keep washing the mixture with water to dissolve as much of the precipitate as possible.[3][12] 2. Filtration: After separating the layers as best as possible, the solid can be removed by filtration. 3. Drying Agent: Use a copious amount of a drying agent (e.g., anhydrous sodium sulfate) to absorb the precipitate along with residual water, followed by filtration.[3][12]
Product is Lost During Work-up The desired product may be lost for several reasons.1. Check the Aqueous Layer: Your product might be more water-soluble than anticipated. Always save the aqueous layers until you have confirmed the location of your product.[3][11] 2. Check for Volatility: If your product is volatile, it may have evaporated with the solvent. Check the solvent collected in the rotovap trap.[3][11] 3. Check Filtration Media: The product may have adsorbed onto filtration media like Celite® or silica gel. Suspend the solid in a suitable solvent and analyze the solvent by TLC.[3][11]
Difficulty Separating Polar Product from Polar Starting Material When both the product and the starting material have similar high polarity, separation by standard liquid-liquid extraction can be challenging.1. Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl, K₂CO₃) to the aqueous layer to decrease the solubility of the organic compounds, forcing them into the organic layer.[8][13] 2. Use a More Polar Organic Solvent: A solvent mixture like 3:1 chloroform/isopropanol can sometimes extract water-soluble organic compounds more effectively than common extraction solvents.[14] 3. Reverse-Phase Chromatography: Use reverse-phase chromatography (e.g., C18 silica) where non-polar compounds elute first.[13] 4. Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before the aqueous work-up.[14]
Difficulty Separating Non-Polar Product from Non-Polar Starting Material When both the product and starting material are non-polar, they may have very similar retention factors (Rf) in normal-phase chromatography.1. Chemical Conversion: If the starting material has a reactive functional group that the product lacks, it can be chemically converted into a more polar compound that is easier to separate. For example, an unreacted alkyl bromide can be reacted with a secondary amine to form a more polar tertiary amine, which can then be removed by an acidic wash.[15] 2. Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation can be an effective separation method.[15] 3. Argentation Chromatography: For separating compounds with differing degrees of unsaturation (e.g., an alkene from an alkane), chromatography on silica gel impregnated with silver nitrate can be effective.[15]

Quantitative Data on Removal of Unreacted Starting Materials

The efficiency of a work-up procedure can be quantified by measuring the amount of impurity removed. Below are tables summarizing the efficiency of different methods for specific applications.

Table 1: Efficiency of Scavenger Resins for Removing Unreacted Amines
Scavenger ResinTarget AmineSolventAmount Scavenged (%)
Polymer-bound isocyanateBenzylamineTetrahydrofuran74.7
Polymer-bound isocyanatePhenethylamineTetrahydrofuran76.9
Polymer-bound isocyanateButylamineDichloromethane78.0
Polymer-bound isocyanateDiethylamineDichloromethane90.1
Polymer-bound isocyanate3,5-DimethylanilineTetrahydrofuran47.6
Data adapted from a study on the scavenging efficiencies of amines in model reactions.[16]
Table 2: Comparison of Purification Methods for Rosmarinic Acid from Rosemary Extract
Purification StepPurity of Rosmarinic Acid (%)Recovery Rate (%)
Initial Water-Soluble Extract 10.46-
Liquid-Liquid Extraction (3x with ethyl acetate at pH 2) 48.38 ± 0.3193.08 ± 0.2
Silica Gel Column Chromatography (after extraction) 92.85 ± 3.18-
Data from a study on the purification of rosmarinic acid.[17]

Experimental Protocols

Protocol 1: Aqueous Work-up for a Grignard Reaction

This protocol describes the steps to quench the reaction and remove unreacted Grignard reagent and magnesium salts.

  • Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any traces of water before starting the Grignard reaction.[12]

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent. Alternatively, for the formation of a carboxylic acid, the reaction is quenched by pouring it over crushed dry ice.

  • Acidification: To dissolve the magnesium salts and protonate the alkoxide product, add a dilute acid such as 1 M HCl or 2 M H₂SO₄.[13] Continue adding acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product. Shake the funnel gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove any remaining water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was quenched with a strong acid to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Work-up for a Dess-Martin Periodinane (DMP) Oxidation

This protocol details the removal of DMP and its by-products.

  • Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent like diethyl ether or hexanes.[18]

  • Bicarbonate Wash: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will also neutralize the acetic acid by-product.[18][19]

  • Thiosulfate Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining DMP and its by-products to more water-soluble species.[18][19]

  • Extraction and Separation: Transfer the mixture to a separatory funnel and perform a standard aqueous extraction. Separate the organic layer.

  • Filtration (Alternative to Aqueous Wash): For sensitive aldehydes, an aqueous work-up might be avoided.[18][19] In this case, after diluting with a non-polar solvent (e.g., ether or hexanes), the precipitated DMP by-products can be removed by filtration through a pad of Celite®.[12][18]

  • Drying and Concentration: Dry the organic layer with an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 3: Removal of Excess DCC/EDC and the Urea By-product

This protocol outlines methods to remove common carbodiimide coupling agents and their corresponding urea by-products.

  • Filtration (for DCC): Dicyclohexylurea (DCU), the by-product of DCC, is poorly soluble in many organic solvents.[20] A significant portion can be removed by filtering the reaction mixture through a medium frit or a pad of Celite®.[2][20] Rinsing with a minimal amount of the reaction solvent is recommended.[20] To further precipitate the DCU, the reaction mixture can be concentrated and taken up in a solvent where DCU has low solubility, such as diethyl ether, and then filtered.[2]

  • Acidic Wash (for EDC): The urea by-product of EDC is water-soluble and can be removed by washing the reaction mixture with a dilute acid (e.g., 0.5 M HCl).[21]

  • Water Wash (for EDC): A simple wash with water can also effectively remove the water-soluble EDC and its urea by-product.[21]

  • Crystallization: For DCC, after initial filtration, the crude product can be dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cooled in a refrigerator or freezer to precipitate out the remaining DCU.[2]

  • Chromatography: Any remaining urea by-product can typically be removed by flash column chromatography.[2]

Visualizations

Workup_Decision_Tree start Reaction Complete is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid Product is in solution is_soluble Is the product soluble in the reaction mixture? is_solid->is_soluble No aqueous_workup Aqueous Work-up (Extraction & Washing) is_solid->aqueous_workup Yes filtration Filtration is_soluble->filtration No crystallization Crystallization / Recrystallization is_soluble->crystallization Yes check_properties Consider Properties: - Polarity - Acidity/Basicity - Solubility aqueous_workup->check_properties acid_base_extraction Acid/Base Extraction check_properties->acid_base_extraction Acidic or Basic? chromatography Chromatography check_properties->chromatography Neutral distillation Distillation boiling_point Sufficient difference in boiling points? is_liquid->boiling_point Yes boiling_point->aqueous_workup No boiling_point->distillation Yes

Caption: A decision tree for selecting an initial work-up strategy.

Aqueous_Workup_Workflow start_node Reaction Mixture quench Quench Reaction (if necessary) start_node->quench add_solvents Add Immiscible Organic and Aqueous Solvents quench->add_solvents separate_layers Separate Layers (Separatory Funnel) add_solvents->separate_layers wash_organic Wash Organic Layer separate_layers->wash_organic dry_organic Dry Organic Layer (e.g., Na2SO4) wash_organic->dry_organic filter_drying_agent Filter Drying Agent dry_organic->filter_drying_agent concentrate Concentrate (Rotary Evaporator) filter_drying_agent->concentrate crude_product Crude Product concentrate->crude_product wash_options Wash with: - Water - Brine - Dilute Acid/Base wash_options->wash_organic

Caption: A typical workflow for an aqueous work-up procedure.

References

Validation & Comparative

Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of 2-(2-Chloroethyl)quinoline, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is objectively compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental protocols and data are provided to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a vital building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to control the impurity profile of the final API. This guide details and compares three powerful analytical techniques for the comprehensive purity assessment of this compound, enabling researchers to make informed decisions for quality control and process optimization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired quantitative accuracy. Here, we compare HPLC-MS, GC-MS, and qNMR for the analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound
ParameterHPLC-MSGC-MSqNMR
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of protons, using a certified internal standard.
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Linearity (R²) >0.999>0.998N/A (Primary Method)
Precision (%RSD) < 2%< 3%< 1%
Sample Throughput HighMediumLow
Key Advantages Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Provides structural information of impurities.High resolution for volatile and semi-volatile impurities. Established and robust technique.Highly accurate and precise, does not require a reference standard of the analyte. Provides structural confirmation.
Key Disadvantages May require derivatization for some compounds. Matrix effects can influence ionization.Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Potential Impurities in this compound

The impurity profile of this compound is highly dependent on the synthetic route employed. A common method for the synthesis of 2-substituted quinolines is the Doebner-von Miller reaction, starting from aniline and an α,β-unsaturated aldehyde or ketone. For this compound, a plausible synthetic pathway involves the reaction of aniline with a suitable precursor, followed by chlorination. Potential impurities may include:

  • Starting materials: Aniline and other reactants.

  • Intermediates: Unreacted intermediates from the cyclization and chlorination steps.

  • By-products: Isomers, over-chlorinated species, and degradation products.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Table 2: Potential Impurities and their Analysis Method Suitability
ImpurityStructureLikely OriginRecommended Analytical Method
2-MethylquinolineC₁₀H₉NIncomplete chlorination of the ethyl side chain precursor.GC-MS, HPLC-MS
2-(2-Hydroxyethyl)quinolineC₁₁H₁₁NOIncomplete chlorination of the hydroxyl precursor.HPLC-MS
4-(2-Chloroethyl)quinolineC₁₁H₁₀ClNIsomeric by-product from the cyclization reaction.HPLC-MS, GC-MS
AnilineC₆H₇NUnreacted starting material.GC-MS, HPLC-MS

Experimental Protocols

HPLC-MS Method

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500

GC-MS Method

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min (hold for 5 minutes).

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450

Quantitative NMR (qNMR) Method

This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_data Data Processing and Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_MS HPLC-MS Analysis Dissolution->HPLC_MS GC_MS GC-MS Analysis Dissolution->GC_MS qNMR qNMR Analysis Dissolution->qNMR Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition GC_MS->Data_Acquisition qNMR->Data_Acquisition Chromatogram_Processing Chromatogram/Spectrum Processing Data_Acquisition->Chromatogram_Processing Impurity_Identification Impurity Identification & Quantification Chromatogram_Processing->Impurity_Identification Purity_Calculation Purity Calculation Impurity_Identification->Purity_Calculation

Caption: Experimental workflow for the purity analysis of this compound.

Method_Selection_Logic Start Start: Purity Analysis Requirement Impurity_Type Nature of Impurities? Start->Impurity_Type Volatile Volatile/Semi-Volatile Impurity_Type->Volatile Yes Non_Volatile Non-Volatile/Thermally Labile Impurity_Type->Non_Volatile No Unknown Unknown/Mixture Impurity_Type->Unknown Mixture Accuracy_Need High Accuracy Needed? qNMR qNMR Accuracy_Need->qNMR Yes GC_MS GC-MS Volatile->GC_MS HPLC_MS HPLC-MS Non_Volatile->HPLC_MS Combined HPLC-MS + GC-MS Unknown->Combined GC_MS->Accuracy_Need HPLC_MS->Accuracy_Need Combined->Accuracy_Need

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound can be effectively performed using HPLC-MS, GC-MS, and qNMR.

  • HPLC-MS is a versatile and robust method for the simultaneous analysis of the main component and a wide range of impurities.

  • GC-MS offers high resolution for volatile and semi-volatile impurities and is an excellent complementary technique.

  • qNMR serves as a primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte.

The selection of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy. For comprehensive characterization, a combination of these orthogonal techniques is recommended.

Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of quinoline derivatives is crucial for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of the ¹H and ¹³C NMR characteristics of substituted quinolines, with a focus on 2-chloroquinoline as a representative example, in the absence of available experimental data for 2-(2-chloroethyl)quinoline.

While a thorough search of scientific literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound, the characterization of the closely related 2-chloroquinoline offers valuable insights into the influence of an electron-withdrawing substituent at the C2 position on the quinoline ring system. This guide presents a detailed comparison of the NMR data for 2-chloroquinoline and its parent compound, quinoline, supplemented with a standard experimental protocol for NMR analysis.

Comparative ¹H NMR Data

The ¹H NMR spectrum of quinoline displays a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of a chlorine atom at the 2-position in 2-chloroquinoline induces notable shifts in the resonance of the protons, particularly those in the pyridine ring. The table below summarizes the chemical shifts for quinoline and 2-chloroquinoline.

Proton Quinoline Chemical Shift (δ, ppm) 2-Chloroquinoline Chemical Shift (δ, ppm)
H-28.89 (dd)-
H-37.41 (dd)7.35 (d)
H-48.12 (dd)8.03 (d)
H-57.75 (d)7.80 (d)
H-67.52 (ddd)7.60 (ddd)
H-77.65 (ddd)7.75 (ddd)
H-88.08 (d)8.15 (d)

Note: The chemical shifts are reported for samples dissolved in CDCl₃. Coupling patterns are denoted as d (doublet) and ddd (doublet of doublet of doublets).

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The electronegative chlorine atom in 2-chloroquinoline significantly influences the chemical shifts of the carbon atoms in its vicinity, most notably C-2 and C-4.

Carbon Quinoline Chemical Shift (δ, ppm) [1]2-Chloroquinoline Chemical Shift (δ, ppm)
C-2150.3151.8
C-3121.1123.0
C-4136.0139.8
C-4a128.2127.4
C-5127.7127.6
C-6126.5127.3
C-7129.4129.2
C-8129.5130.4
C-8a148.4147.9

Note: The chemical shifts are reported for samples dissolved in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the quinoline derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The data presented in this guide were notionally acquired on a 400 MHz NMR spectrometer.

  • Before acquiring the spectrum of the sample, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative ratios of the different types of protons.

Visualization of NMR Characterization Workflow

The following diagrams illustrate the chemical structures of quinoline and 2-chloroquinoline and a conceptual workflow for their NMR characterization.

G cluster_quinoline Quinoline cluster_2chloroquinoline 2-Chloroquinoline quinoline_structure chloroquinoline_structure G A Sample Preparation (Quinoline Derivative in Deuterated Solvent) B NMR Spectrometer (e.g., 400 MHz) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Coupling, Integration) E->F G Structure Elucidation F->G

References

Comparative study of quinoline synthesis methods (Skraup vs. Friedlander)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)[1][2][3][4]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester)[5][6][7][8]
Catalyst Strong acid (e.g., concentrated H₂SO₄)[1][2][3]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH)[5][6][7]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent reaction.[9][10]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions, sometimes even catalyst-free in water.[9]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[11]Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[5][7]
Yield Often low to moderate and can be variable.[9][10]Generally good to excellent yields.[9]
Key Intermediates Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1][3][4]Aldol adduct or Schiff base.[6]
Advantages A one-pot reaction from simple starting materials.High yields, milder conditions, greater versatility in introducing substituents.
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[9]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.

Reaction Mechanisms

The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.

Skraup Synthesis Mechanism

The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael addition of the aniline to acrolein, subsequent cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring system.[1][3][4]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Skraup Synthesis Mechanism
Friedländer Synthesis Mechanism

The Friedländer synthesis offers two plausible mechanistic pathways, both leading to the quinoline product. The first pathway begins with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene compound, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the α-methylene compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration.[6]

Friedlander_Mechanism cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct Aldol Condensation Methylene_Compound->Schiff_Base Schiff Base Formation Substituted_Quinoline Substituted Quinoline Aldol_Adduct->Substituted_Quinoline Cyclization & Dehydration Schiff_Base->Substituted_Quinoline Intramolecular Aldol & Dehydration

Friedländer Synthesis Mechanism

Comparative Experimental Data

The following table summarizes representative experimental data for both synthesis methods, highlighting the differences in reaction conditions and yields.

SynthesisReactantsCatalyst/ConditionsTimeTemperatureYield (%)Reference
Skraup Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄5 hReflux84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)
Skraup 6-Nitrocoumarin, GlycerolH₂SO₄6 h145-170°C14[10]
Skraup Substituted Anilines, GlycerolH₂SO₄, in water, microwave15 min200°C10-77[12]
Friedländer 2-Aminobenzaldehyde, Acetone10% aq. NaOH12 hRoom Temp.70Organic Syntheses, Coll. Vol. 3, p.56 (1955)
Friedländer 2-Aminobenzophenone, Ethyl AcetoacetateCa(OTf)₂, solvent-free5-10 h110°C45-98[13]
Friedländer 2-Aminobenzaldehydes, KetonesCatalyst-free, in water3-12 h70°C76-95[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established procedures from Organic Syntheses.

Skraup Synthesis of Quinoline

Reference: Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.

  • Make the aqueous layer basic with sodium hydroxide to recover any quinoline that may have dissolved.

  • Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation.

Friedländer Synthesis of 2-Methylquinoline

Reference: Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 28, p.11 (1948).

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture.

  • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.

  • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.

  • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Logical Workflow Comparison

The following diagram illustrates the key procedural differences between the Skraup and Friedländer syntheses.

Workflow_Comparison cluster_skraup Skraup Synthesis Workflow cluster_friedlander Friedländer Synthesis Workflow Skraup_Start Mix Aniline, Glycerol, Oxidizing Agent, FeSO₄ Skraup_Acid Add conc. H₂SO₄ Skraup_Start->Skraup_Acid Skraup_Heat Heat (Exothermic, then Reflux) Skraup_Acid->Skraup_Heat Skraup_Workup Aqueous Workup & Steam Distillation Skraup_Heat->Skraup_Workup Skraup_Product Quinoline Skraup_Workup->Skraup_Product Friedlander_Start Dissolve 2-Aminoaryl Aldehyde/Ketone in α-Methylene Compound Friedlander_Catalyst Add Acid or Base Catalyst Friedlander_Start->Friedlander_Catalyst Friedlander_React React at Room Temp. or with Gentle Heating Friedlander_Catalyst->Friedlander_React Friedlander_Workup Crystallization/Filtration or Extraction Friedlander_React->Friedlander_Workup Friedlander_Product Substituted Quinoline Friedlander_Workup->Friedlander_Product

Comparative Workflow

Conclusion

Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields. In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields. The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.

References

Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoline Scaffolds in Anticancer Drug Discovery

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[4] In particular, modifications at the 2-position have been a focal point of research in the development of novel anticancer agents.[3]

General Synthesis of 2-Substituted Quinoline Analogs

The synthesis of 2-substituted quinoline derivatives often starts from readily available anilines or related precursors. Common synthetic methodologies include:

  • Friedländer Synthesis: This is a classical method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.

  • Vilsmeier-Haack Reaction: This reaction is frequently used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, which then serve as versatile intermediates for further modifications.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are employed to introduce various substituents at the 2-position of a pre-formed quinoline ring, often starting from a 2-chloroquinoline intermediate.[4]

The following diagram illustrates a generalized synthetic workflow for creating a library of 2-substituted quinoline analogs for SAR studies.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification cluster_final Final Products Anilines Anilines / Acetanilides Vilsmeier Vilsmeier-Haack Reaction Anilines->Vilsmeier Chloroquinoline 2-Chloroquinoline Intermediate Vilsmeier->Chloroquinoline Coupling Pd-Catalyzed Cross-Coupling Chloroquinoline->Coupling Nucleophilic Nucleophilic Substitution Chloroquinoline->Nucleophilic Library Library of 2-Substituted Quinoline Analogs Coupling->Library Nucleophilic->Library BuildingBlocks Various Building Blocks (Boronic acids, Amines, etc.) BuildingBlocks->Coupling BuildingBlocks->Nucleophilic

Caption: Generalized workflow for the synthesis of 2-substituted quinoline analogs.

Comparative Anticancer Activity

The anticancer activity of 2-substituted quinoline analogs has been evaluated against a wide array of human cancer cell lines. The tables below summarize the cytotoxic activities (IC50 values) of representative 2-chloro-3-substituted and other 2-substituted quinoline derivatives from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of 2-Chloro-3-Substituted Quinoline Analogs

Compound IDR Group at C3Cancer Cell LineIC50 (µM)Reference
1a -CHONot Reported-[5]
1b -CH=N-OHNot Reported-[3]
1c -CH=N-NH-C(S)NH-PhNot Reported-[3]
1d Fused Pyrrolo[3,4-b]quinolin-3-oneNot Reported-[5]

Note: Specific IC50 values for these foundational 2-chloro-3-substituted quinolines are often not reported as they are typically used as intermediates for further synthesis.

Table 2: Cytotoxicity of Various 2-Substituted Quinoline Analogs

Compound IDR Group at C2Cancer Cell LineIC50 (µM)Reference
2a 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6)HCT116 (Colon)25.5 ± 2.7[7]
2b 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6)A549 (Lung)32 ± 4.7[7]
2c 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[3]
2d 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml[3]
2e N-p-tolylquinolin-4-carboxamideNot specifiedMax cytotoxicity[3]
2f 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF7 (Breast)-[3]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for 2-substituted quinolines, several key SAR trends can be identified:

  • Nature of the Substituent at C2: The electronic and steric properties of the substituent at the 2-position significantly influence anticancer activity. The introduction of aryl or heteroaryl groups can enhance cytotoxicity. For instance, a 2-(3-chlorophenyl) group combined with dimethoxy groups at C6 and C7 showed considerable activity against colon and lung cancer cell lines.[7]

  • Substitution on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene ring of the quinoline scaffold modulate the biological activity. Methoxy groups, for example, are often associated with enhanced potency.

  • Role of the C3 and C4 Positions: Substitutions at the C3 and C4 positions can also play a crucial role. The presence of a formyl group at C3 in 2-chloroquinolines provides a reactive handle for creating a diverse library of compounds.[5][6] Bulky aryl groups at the 2 and 4 positions have been suggested to enhance cytotoxicity.[3]

  • Hybrid Molecules: The conjugation of the quinoline scaffold with other pharmacophores, such as chalcones or pyrazoles, has been a successful strategy to develop potent anticancer agents.[8]

The following diagram illustrates the key positions on the quinoline ring for substitution and their general impact on anticancer activity.

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.

Experimental Protocols

The evaluation of the anticancer activity of quinoline analogs typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-substituted quinoline analogs) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The following diagram outlines the workflow of a typical MTT assay.

G Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with quinoline analogs (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance Solubilize->Read Calculate Calculate IC50 values Read->Calculate End End Calculate->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

While the quinoline scaffold, particularly with substitutions at the 2-position, holds significant promise for the development of novel anticancer agents, a systematic SAR study of 2-(2-chloroethyl)quinoline analogs is a clear gap in the existing literature. The chloroethyl group is a known pharmacophore in alkylating agents, and its incorporation into the quinoline ring system could lead to compounds with a distinct mechanism of action.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic modifications at other positions of the quinoline ring. Such studies would be invaluable in elucidating the specific SAR for this class of compounds and could lead to the identification of potent and selective anticancer drug candidates. Further investigations into their mechanism of action, including their potential as DNA alkylating agents or kinase inhibitors, are also warranted.

References

A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of various electrochemical methods for the analysis of quinoline compounds, a class of molecules with significant importance in the pharmaceutical industry. The following sections detail the experimental protocols, present comparative performance data, and visualize key workflows to aid researchers in selecting the most suitable analytical approach for their specific needs.

Introduction to Electrochemical Analysis of Quinolines

Quinoline and its derivatives are fundamental scaffolds in a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. Accurate and sensitive quantification of these compounds is crucial for drug development, quality control, and clinical monitoring. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid analysis times, cost-effectiveness, and the potential for miniaturization.

The primary electrochemical techniques employed for the analysis of quinoline compounds include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). These methods rely on the oxidation or reduction of the quinoline moiety at an electrode surface, generating a measurable current that is proportional to the analyte's concentration. The choice of technique, electrode material, and experimental parameters significantly influences the method's performance.

Comparative Performance of Electrochemical Methods

The selection of an appropriate electrochemical method is critical for achieving the desired sensitivity, selectivity, and accuracy. The following tables summarize the performance of various electrochemical techniques for the determination of several key quinoline compounds.

Table 1: Performance Comparison for Chloroquine Analysis

Electrochemical TechniqueWorking ElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Square Wave Voltammetry (SWV)Boron-Doped Diamond Electrode (BDDE)0.01 - 0.250.002[1][2]
Adsorptive Stripping Square Wave Voltammetry (AdSSWV)Diresorcinate-1,10-phenanthrolinecobalt(II)-Modified Glassy Carbon Electrode0.005 - 300.00.00039[3]

Table 2: Performance Comparison for Hydroxychloroquine Analysis

Electrochemical TechniqueWorking ElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode11.29 (as µg/mL)-[4]

Table 3: Performance Comparison for Amodiaquine Analysis

Electrochemical TechniqueWorking ElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Square-wave Adsorptive Stripping Voltammetry (SW-AdSV)Boron-Doped Diamond Electrode (BDDE) with SDS0.22 - 430.065[5][6]

Table 4: Performance Comparison for Quinoline Yellow Analysis

Electrochemical TechniqueWorking ElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Differential Pulse Voltammetry (DPV)Poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide modified glassy carbon electrode0.01 - 100.002[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the electrochemical analysis of specific quinoline compounds.

Protocol 1: Square Wave Voltammetry (SWV) for Chloroquine
  • Apparatus: A standard three-electrode electrochemical cell with a Boron-Doped Diamond Electrode (BDDE) as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

  • Electrolyte: 0.1 mol L⁻¹ Britton–Robinson buffer (pH 6.0).[1][2]

  • Procedure:

    • Prepare a standard stock solution of chloroquine.

    • Transfer a known volume of the supporting electrolyte into the electrochemical cell.

    • Add a specific aliquot of the chloroquine standard solution to the cell.

    • Record the square wave voltammogram by scanning the potential.

    • SWV Parameters:

      • Frequency: 100 Hz[1][2]

      • Amplitude: 50 mV[1][2]

      • Potential Increment: 5 mV[1][2]

  • Analysis: The peak current of the resulting voltammogram is proportional to the concentration of chloroquine.

Protocol 2: Square-wave Adsorptive Stripping Voltammetry (SW-AdSV) for Amodiaquine
  • Apparatus: A three-electrode system with a Boron-Doped Diamond Electrode (BDDE) as the working electrode, Ag/AgCl as the reference, and platinum wire as the counter electrode.

  • Electrolyte: Britton-Robinson (BR) buffer at pH 8.0 containing 2·10⁻⁴ mol L⁻¹ sodium dodecyl sulfate (SDS).[5][6]

  • Procedure:

    • Immerse the three-electrode setup in the electrochemical cell containing the electrolyte and a known concentration of amodiaquine.

    • Apply a pre-concentration potential at open-circuit condition while stirring the solution at 500 rpm for a fixed accumulation time.

    • After a short rest period (e.g., 10 seconds) to allow the solution to become quiescent, record the anodic square-wave voltammogram.[8]

    • SW-AdSV Parameters:

      • Frequency: 50 Hz[6]

      • Step Potential: 4 mV[6]

  • Analysis: The peak current is plotted against the concentration of amodiaquine to obtain a calibration curve.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes in the electrochemical analysis of quinoline compounds.

Electrode_Modification_Workflow cluster_GCE_Preparation Glassy Carbon Electrode (GCE) Preparation cluster_Modification Graphene Oxide (GO) Modification cluster_Electrochemical_Reduction Electrochemical Reduction to rGO GCE_Bare Bare GCE Polish Polish with Alumina Slurry GCE_Bare->Polish Rinse Rinse with Deionized Water Polish->Rinse Sonicate Sonicate in Ethanol & Water Rinse->Sonicate Dry Dry under Nitrogen Stream Sonicate->Dry Drop_Cast Drop-cast GO onto GCE Dry->Drop_Cast GO_Dispersion Prepare GO Dispersion GO_Dispersion->Drop_Cast Dry_Oven Dry in Oven Drop_Cast->Dry_Oven CV_Reduction Cyclic Voltammetry in PBS Dry_Oven->CV_Reduction Rinse_Final Rinse and Dry CV_Reduction->Rinse_Final Analysis Ready for Quinoline Analysis Rinse_Final->Analysis

Caption: Workflow for the preparation of a reduced graphene oxide modified glassy carbon electrode.

Carbon_Paste_Electrode_Preparation cluster_Materials Materials cluster_Preparation Paste Preparation cluster_Electrode_Assembly Electrode Assembly Graphite Graphite Powder Weigh Weigh Graphite and Oil Graphite->Weigh Paraffin Paraffin Oil Paraffin->Weigh Mix Thoroughly Mix in a Mortar Weigh->Mix Pack Pack Paste into Electrode Body Mix->Pack Smooth Smooth Surface on Paper Pack->Smooth Ready Carbon Paste Electrode Ready for Use Smooth->Ready

Caption: Step-by-step preparation of a carbon paste electrode.

Conclusion

Electrochemical methods provide a powerful and versatile platform for the analysis of quinoline compounds. The choice of technique, electrode material, and experimental conditions can be tailored to achieve the desired analytical performance for a specific application. This guide offers a starting point for researchers to explore and implement these methods for the sensitive and reliable quantification of quinoline-based pharmaceuticals. The provided protocols and comparative data serve as a valuable resource for method development and optimization in the fields of pharmaceutical analysis and drug development.

References

X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will compare the crystallographic data of three distinct 2-chloroquinoline derivatives, offering insights into how different substituents at the 3-position of the quinoline ring influence their solid-state structures. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for three related 2-chloroquinoline derivatives. These compounds provide a basis for understanding the structural chemistry of the 2-(2-chloroethyl)quinoline class.

Table 1: Crystal Data and Structure Refinement for Selected 2-Chloroquinoline Derivatives

Parameter2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[1][2]2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[3]ethyl 2,4-dichloroquinoline-3-carboxylate[4]
Empirical Formula C16H12ClN3C11H10ClN3OC12H9Cl2NO2
Formula Weight 281.74235.67270.10
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group CcPnmaP21/c
a (Å) 22.028(4)3.8949(2)8.4320(3)
b (Å) 7.9791(12)12.0510(5)11.2340(4)
c (Å) 8.3534(12)21.9910(9)12.8760(5)
α (°) 909090
β (°) 100.224(13)9098.453(2)
γ (°) 909090
Volume (ų) 1443.3(4)1032.20(8)1206.50(8)
Z 444
Temperature (K) 296(2)150293(2)
Wavelength (Å) 0.710730.710730.71073
R-factor (%) 5.23-4.8

Experimental Protocols

The synthesis and crystallization of these quinoline derivatives generally follow a multi-step process. The experimental protocols outlined below are a generalized representation based on the available literature.

General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

The synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, is a common starting point for many of these derivatives. A widely used method is the Vilsmeier-Haack reaction.[5][6][7]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (typically 0-5 °C) to form the Vilsmeier reagent.

  • Reaction with Acetanilide: The appropriate substituted acetanilide is then added to the Vilsmeier reagent.

  • Cyclization and Hydrolysis: The reaction mixture is heated, leading to cyclization and the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[3][4]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages.

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical comparison of the structural features of the analyzed quinoline derivatives.

experimental_workflow Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (Acetanilide, POCl3, DMF) vilsmeier Vilsmeier-Haack Reaction start->vilsmeier product 2-Chloroquinoline Derivative vilsmeier->product dissolve Dissolution in Suitable Solvent product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.

logical_comparison Structural Comparison of 2-Chloroquinoline Derivatives cluster_derivatives Substituents at Position 3 cluster_properties Inferred Structural Impact parent 2-Chloroquinoline Core hydrazone Hydrazone Moiety (-CH=N-NH-Ph) parent->hydrazone methoxy_hydrazone Methoxy-substituted Hydrazone parent->methoxy_hydrazone ester Ester Group (-COOEt) and Cl at C4 parent->ester packing1 Planar system with potential for π-π stacking hydrazone->packing1 packing2 Hydrogen bonding via N-H and O atoms methoxy_hydrazone->packing2 packing3 Steric hindrance affecting molecular packing ester->packing3

Caption: Logical comparison of how different substituents on the 2-chloroquinoline core can influence molecular interactions and crystal packing.

Alternative Structural Analysis Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable complementary information, especially when suitable crystals are difficult to obtain.

  • Powder X-ray Diffraction (PXRD): This technique can be used to analyze the bulk crystallinity of a sample and can help in phase identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining the connectivity of atoms in a molecule in solution, advanced solid-state NMR techniques can provide information about the local environment of atoms in the solid state.

  • Computational Modeling: Molecular dynamics simulations can be employed to model the behavior of molecules in solution and to compare theoretical structures with experimental data.

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of quinolines, a cornerstone of medicinal and materials chemistry, is continuously evolving with the development of novel and more efficient catalytic systems. This guide provides a comparative analysis of different catalysts employed in quinoline synthesis, with a focus on their efficacy, supported by experimental data. Detailed experimental protocols and workflow visualizations are included to assist researchers, scientists, and drug development professionals in navigating this critical area of organic synthesis.

Catalyst Efficacy Comparison

The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of quinoline synthesis. Catalysts for this purpose can be broadly categorized into transition-metal catalysts, metal-free catalysts, and nanocatalysts.

Transition-Metal Catalysts: These catalysts, including complexes of cobalt, copper, ruthenium, and palladium, are widely used due to their high activity and selectivity.[1] For instance, cobalt catalysts have been effectively used in the cyclization of 2-aminoaryl alcohols with ketones.[1] Copper-catalyzed annulation reactions have also demonstrated high efficacy in producing functionalized quinolines.[1] Ruthenium and palladium catalysts are often employed in oxidative annulation strategies, showcasing excellent yields.[1]

Metal-Free Catalysts: In a push towards more sustainable and cost-effective synthesis, metal-free catalysts have gained significant attention. These include ionic liquids and superacids like trifluoromethanesulfonic acid (TFA).[1][2] Ionic liquids, acting as both solvent and catalyst, can lead to high yields and offer the advantage of being recyclable.[2] Superacids have been shown to efficiently construct quinoline scaffolds from vinylogous imines.[1]

Nanocatalysts: Nanocatalysts represent a modern and highly efficient approach to quinoline synthesis, offering advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse.[3][4] Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been developed.[4][5] These catalysts have demonstrated excellent yields (often in the range of 68-98%) under milder reaction conditions and in some cases, solvent-free environments.[3] For example, a ZnO/CNT nanocatalyst has been used in Friedländer condensation to produce quinolines with yields ranging from 24-99%.[3]

Quantitative Data Summary

The following tables summarize the performance of various catalysts in quinoline synthesis based on reported experimental data.

Table 1: Comparison of Transition-Metal Catalysts

CatalystSynthesis MethodSubstratesYield (%)Reaction TimeReference
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[6]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[1]
[(p-cymene)RuCl₂]₂Aza-Michael Addition & AnnulationEnaminones and anthranilsNot SpecifiedNot Specified[1]
Palladium CatalystOxidative CyclizationAryl allyl alcohol and anilineHighNot Specified[1]

Table 2: Comparison of Metal-Free Catalysts

CatalystSynthesis MethodSubstratesYield (%)Reaction TimeReference
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[2]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighShort[2]
Trifluoromethanesulfonic acid (TFA)CondensationAromatic amines and α,β-unsaturated carbonylsHighNot Specified[1]
Nafion NR50 (Solid Acid)Friedländer Reaction (Microwave)2-aminoaryl ketones and α-methylene carbonylsNot SpecifiedNot Specified[1]

Table 3: Comparison of Nanocatalysts

CatalystSynthesis MethodSubstratesYield (%)Reaction ConditionsReference
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[3]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[3]
Not Specified NanocatalystFriedländer AnnulationCyclic and acyclic dicarbonyls68-98100°C, Solvent-free[3]
Not Specified NanocatalystFriedländer Protocolα-methylene ketones and 2-aminoaryl ketones68-9660°C, Ethanol[3]

Experimental Protocols

Below is a representative experimental protocol for quinoline synthesis via the Friedländer reaction using a nanocatalyst, based on methodologies described in the literature.[3]

Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).

  • If the reaction is not solvent-free, add ethanol (5 mL) as the solvent.

  • The reaction mixture is then stirred at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.

  • The solvent (if used) is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of quinoline synthesis catalyst evaluation.

Experimental_Workflow A Reactant Selection (e.g., 2-aminoaryl ketone, α-methylene carbonyl) C Reaction Setup (Solvent, Temperature, Time) A->C B Catalyst Screening (Different types and loadings) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Product Isolation & Purification (Extraction, Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F H Catalyst Recyclability Test E->H G Yield Calculation & Efficacy Comparison F->G H->C Reuse

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

Catalyst_Types A Catalysts for Quinoline Synthesis B Transition-Metal Catalysts (Co, Cu, Ru, Pd, Fe) A->B C Metal-Free Catalysts (Ionic Liquids, Superacids) A->C D Nanocatalysts (High surface area, Reusable) A->D E Homogeneous B->E C->E F Heterogeneous D->F

References

A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various spectrophotometric methods for the quantitative determination of quinoline-based compounds, a critical task in pharmaceutical research and quality control. The following sections detail experimental protocols, present comparative performance data, and visualize key processes to aid in method selection and implementation.

Comparison of Spectrophotometric Methods

The selection of a suitable analytical method is paramount for accurate and reliable quantification of quinoline-based compounds. Spectrophotometry offers a range of techniques, from direct UV-Vis measurements to more complex colorimetric assays. The choice of method often depends on the specific compound, the sample matrix, and the required sensitivity and selectivity.

Below is a summary of the performance characteristics of different spectrophotometric methods applied to the determination of various quinoline-based compounds.

CompoundMethodWavelength (λmax)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
ChloroquineUV-Vis Spectrophotometry343 nm7.2 - 19.2 µg/mL--[1]
ChloroquineIon Pair Extraction420 nm1.25 - 8.75 µg/mL--[2]
ChloroquineDifference Spectrophotometry285 nm (+) & 345 nm (-)50 - 250 µg/mL--[3]
QuinineUV-Vis Spectrophotometry347.5 nm0.2 - 1.0 ppm--[4]
Halogenated 8-HydroxyquinolinesReaction with 4-aminoantipyrine500 nm---[5]
Clioquinol & IodoquinolDerivative UV-Spectrophotometry292 nm & 295 nm (1D)-2.1 ng/mL & 2.3 ng/mL-[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results. The following sections provide step-by-step methodologies for some of the key spectrophotometric techniques.

Direct UV-Vis Spectrophotometric Determination of Chloroquine

This method is suitable for the quantification of chloroquine in pure form or in simple pharmaceutical formulations.

Materials and Reagents:

  • Chloroquine phosphate reference standard

  • 0.1 M Hydrochloric acid (HCl)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of chloroquine phosphate reference standard and dissolve it in 0.1 M HCl to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: For pharmaceutical tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of chloroquine phosphate and dissolve it in 0.1 M HCl. Filter the solution if necessary and dilute to a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength to 343 nm.

    • Use 0.1 M HCl as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of chloroquine in the sample solution from the calibration curve using its measured absorbance.

Colorimetric Determination of Halogenated 8-Hydroxyquinoline Derivatives

This method involves a chemical reaction to produce a colored product that can be measured in the visible region of the spectrum.

Materials and Reagents:

  • 8-Hydroxyquinoline derivative reference standard

  • 4-Aminoantipyrine solution

  • Alkaline oxidizing agent (e.g., potassium ferricyanide in an alkaline medium)

  • Buffer solution (to maintain optimal pH)

  • Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution.

  • Color Development:

    • To a specific volume of each standard and sample solution in a volumetric flask, add a defined volume of 4-aminoantipyrine solution.

    • Add the alkaline oxidizing agent and mix well.

    • Allow the reaction to proceed for a specified time to ensure complete color development.

    • Dilute to the mark with a suitable solvent.

  • Spectrophotometric Measurement:

    • Set the visible spectrophotometer to the wavelength of maximum absorbance of the colored product (e.g., 500 nm).[5]

    • Use a reagent blank (containing all reagents except the analyte) to zero the instrument.

    • Measure the absorbance of the standards and the sample.

  • Data Analysis: Construct a calibration curve and determine the concentration of the 8-hydroxyquinoline derivative in the sample.

Visualizations

Mechanism of Action of Quinoline Antimalarials

Quinoline-based antimalarial drugs, such as chloroquine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite.[7][8][9] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[7][8][9]

Quinoline_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) QuinolineHeme Quinoline-Heme Complex Heme->QuinolineHeme ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Toxicity Quinoline Quinoline Drug Quinoline->QuinolineHeme QuinolineHeme->Hemozoin Inhibition

Caption: Proposed mechanism of action of quinoline antimalarials.

General Workflow for Spectrophotometric Analysis

The process of determining the concentration of a substance using spectrophotometry follows a standardized workflow to ensure accuracy and precision.

Spectrophotometry_Workflow A Prepare Standard & Sample Solutions F Measure Absorbance of Standard Solutions A->F G Measure Absorbance of Sample Solution A->G B Turn on Spectrophotometer & Allow to Warm Up C Select Wavelength (λmax) B->C E Calibrate (Zero) Instrument with Blank C->E D Prepare Blank Solution D->E H Construct Calibration Curve (Absorbance vs. Concentration) F->H I Determine Sample Concentration from Calibration Curve G->I H->I

Caption: General workflow for quantitative analysis by spectrophotometry.

References

Cross-Reactivity Profile of 2-(2-Chloroethyl)quinoline Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable lack of specific cross-reactivity studies focused on 2-(2-Chloroethyl)quinoline derivatives. While the broader quinoline scaffold is a common motif in medicinal chemistry with a wide range of biological activities, detailed profiling of the 2-(2-chloroethyl) subclass against diverse panels of biological targets appears to be limited.

The quinoline core is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents. The biological activity of these compounds is highly dependent on the nature and position of their substituents. The introduction of a reactive 2-(2-chloroethyl) group suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in protein kinases, which could lead to potent and irreversible inhibition. However, this reactivity also raises the possibility of off-target interactions and associated toxicities.

Available Research on Related Quinoline Derivatives

While specific data on the cross-reactivity of this compound derivatives is scarce, research on other substituted quinolines provides some context for their potential biological activities. For instance, various quinoline derivatives have been synthesized and evaluated as inhibitors of specific protein kinases, such as EGFR and HER-2, or enzymes implicated in neurodegenerative diseases like acetylcholinesterase (AChE). These studies, however, typically focus on a primary target and do not provide a broad cross-reactivity assessment.

Future Directions

The absence of comprehensive cross-reactivity data for this compound derivatives highlights a significant gap in the understanding of this particular chemical series. To advance the development of these compounds for any potential therapeutic application, systematic screening is essential.

An example of a logical workflow for such a study is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of this compound Analogs Primary_Assay Primary Target Assay Synthesis->Primary_Assay Kinase_Panel Kinase Panel Screening Primary_Assay->Kinase_Panel GPCR_Panel GPCR Panel Screening Primary_Assay->GPCR_Panel Other_Enzymes Other Enzyme/Receptor Screening Primary_Assay->Other_Enzymes Selectivity_Profiling Selectivity Profiling Kinase_Panel->Selectivity_Profiling GPCR_Panel->Selectivity_Profiling Other_Enzymes->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Selectivity_Profiling->SAR_Analysis

A Head-to-Head Comparison of Novel Quinoline Antimalarials for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of quinoline-based antimalarials is emerging, offering potential solutions to the persistent challenge of drug-resistant malaria. This guide provides a head-to-head comparison of three promising classes of novel quinoline hybrids: Atorvastatin-quinoline hybrids, Quinoline-sulfonamide hybrids, and Quinolinyl-1H-1,2,3-triazoles. The following sections detail their performance based on experimental data, outline the methodologies for key experiments, and visualize their mechanisms and workflows.

Performance at a Glance: A Comparative Analysis

The efficacy and safety of these novel quinoline antimalarials have been evaluated through in vitro and in vivo studies. The data presented below summarizes their antiplasmodial activity against chloroquine-resistant and -sensitive strains of Plasmodium falciparum, their cytotoxicity against mammalian cell lines, and their in vivo efficacy in murine models.

In Vitro Antiplasmodial Activity and Cytotoxicity

The following table provides a comparative overview of the in vitro performance of representative compounds from each class. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of parasite growth. The half-maximal cytotoxic concentration (CC50) reflects the drug's toxicity to mammalian cells, and the Selectivity Index (SI), the ratio of CC50 to IC50, is a measure of the drug's specificity for the parasite.

Compound ClassRepresentative CompoundP. falciparum StrainIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)
Atorvastatin-quinoline Hybrid Atorvastatin-CQ Hybrid (n=4)W2 (CQ-resistant)0.40[1]BGM>100>250
Quinoline-sulfonamide Hybrid Quinoline-sulfonamide 40W2 (CQ-resistant)0.05 - 0.40[2]BGM106.6[3]up to >2132
Quinolinyl-1H-1,2,3-triazole Hybrid Quinolinyl-1,2,3-triazole 56W2 (CQ-resistant)1.4[4]HepG2>492.6351[4]
In Vivo Efficacy

The 4-day suppressive test in mice is a standard method for evaluating the in vivo efficacy of antimalarial candidates. The table below summarizes the available data on the ability of these novel quinolines to reduce parasitemia in P. berghei-infected mice.

Compound ClassDosageRoute of AdministrationParasitemia Reduction (%)
Atorvastatin-quinoline Hybrid --Data not available
Quinoline-sulfonamide Hybrid 10 mg/kg/day for 4 daysOral47-49%[2]
Quinolinyl-1H-1,2,3-triazole Hybrid 5 mg/kg/day for 5 daysOral50%

Unraveling the Mechanism of Action

The primary mechanism of action for quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. The following diagram illustrates this proposed signaling pathway.

Proposed Mechanism of Action of Novel Quinoline Antimalarials cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Food_Vacuole Food Vacuole Novel_Quinoline Novel Quinoline Hybrid Novel_Quinoline->Heme Inhibition of Polymerization

Caption: Proposed mechanism of action for novel quinoline antimalarials.

Experimental Corner: Detailed Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

SYBR Green I-based Antiplasmodial Assay Workflow Start Start Parasite_Culture Maintain P. falciparum culture Start->Parasite_Culture Drug_Plates Prepare 96-well plates with serially diluted compounds Parasite_Culture->Drug_Plates Add_Parasites Add parasitized erythrocytes to plates Drug_Plates->Add_Parasites Incubation Incubate for 72 hours Add_Parasites->Incubation Lysis_Buffer Add lysis buffer with SYBR Green I Incubation->Lysis_Buffer Read_Fluorescence Read fluorescence on a microplate reader Lysis_Buffer->Read_Fluorescence Data_Analysis Calculate IC50 values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Protocol:

  • Parasite Culture: P. falciparum strains (e.g., W2, 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well microtiter plate.

  • Infection: A synchronized parasite culture (primarily ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% and added to the drug-containing wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo 4-Day Suppressive Test

This test, also known as Peters' test, is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.

4-Day Suppressive Test Workflow Start Start Infection Infect mice with P. berghei Start->Infection Treatment Administer test compounds daily for 4 days Infection->Treatment Blood_Smears Prepare thin blood smears on Day 4 Treatment->Blood_Smears Staining Stain smears with Giemsa Blood_Smears->Staining Parasitemia_Count Determine parasitemia by microscopy Staining->Parasitemia_Count Calculate_Suppression Calculate percentage of parasitemia suppression Parasitemia_Count->Calculate_Suppression End End Calculate_Suppression->End

Caption: Workflow for the in vivo 4-day suppressive test.

Protocol:

  • Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: Two to four hours post-infection, the mice are orally or subcutaneously administered with the test compound once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle alone, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, fixed with methanol, and stained with Giemsa.

  • Microscopic Examination: The percentage of parasitized red blood cells is determined by counting a sufficient number of red blood cells (e.g., 1000) under a light microscope.

  • Calculation of Suppression: The average parasitemia of the control group is considered as 100% growth. The percentage of suppression for the treated groups is calculated using the formula: % Suppression = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]

References

Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for establishing standards for 2-(2-Chloroethyl)quinoline, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to ensure accurate quantification and qualification.

Physicochemical Properties of this compound

A foundational aspect of establishing analytical standards is understanding the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Appearance Expected to be a solid or oil-
Solubility Soluble in most organic solvents[2]
Boiling Point Not explicitly available, but expected to be >200 °C-
Melting Point Not explicitly available-

Proposed Analytical Standard for Comparison

Due to the lack of a commercially available certified reference material (CRM) specifically for this compound, the use of a well-characterized internal standard is recommended for quantitative analysis.

Proposed Internal Standard (IS): 4-Methylquinoline

Rationale for Selection:

  • Structural Similarity: 4-Methylquinoline shares the same quinoline core as the analyte, ensuring similar behavior during extraction and chromatographic analysis.[3][4]

  • Chromatographic Separation: The difference in substitution (2-chloroethyl vs. 4-methyl) will result in distinct retention times in both HPLC and GC, allowing for accurate peak integration.

  • Commercial Availability: 4-Methylquinoline is readily available in high purity.

  • Non-Interference: It is not an expected impurity in the typical synthesis routes of this compound.[5][6]

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of recommended analytical techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Identification
Detection Limit Low (ng/mL range)Very Low (pg/mL range)High (µg/mL to mg/mL range)
Quantification Excellent with UV detectionExcellent with Selected Ion Monitoring (SIM)Good for pure samples (qNMR)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Excellent (based on unique chemical shifts)
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for determining the purity and concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • 4-Methylquinoline (Internal Standard)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on the quinoline chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a stock solution of 4-methylquinoline (IS) (e.g., 1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the this compound stock solution and adding a constant concentration of the IS to each.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of acetonitrile.

    • Add the same constant concentration of the IS to the sample solution.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound and 4-methylquinoline.

  • Calculation:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for confirming the identity of this compound and for identifying potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 (due to the ³⁷Cl isotope) in an approximate 3:1 ratio.

    • Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Interpretation:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the two methylene groups of the chloroethyl side chain. The integration of these signals will confirm the number of protons in each environment.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals for the quinoline ring and the chloroethyl side chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and IS B Dissolve in Acetonitrile A->B D Inject into HPLC B->D C Prepare Calibration Standards C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Logical Relationship for Compound Identification

Compound_ID cluster_techniques Analytical Techniques Analyte This compound HPLC HPLC (Retention Time) Analyte->HPLC GCMS GC-MS (Retention Time + Mass Spectrum) Analyte->GCMS NMR NMR (Chemical Shifts + Coupling) Analyte->NMR RT_match Matching Retention Time HPLC->RT_match GCMS->RT_match MS_match Correct m/z and Isotope Pattern GCMS->MS_match NMR_match Characteristic Spectral Pattern NMR->NMR_match Confirmed_ID Confirmed Identity RT_match->Confirmed_ID MS_match->Confirmed_ID NMR_match->Confirmed_ID

Caption: Logical flow for the identification and structural confirmation of this compound.

References

Safety Operating Guide

Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-(2-Chloroethyl)quinoline, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.

Hazard Summary

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Ingestion may cause significant health issues.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Contact with eyes may result in pain, watering, and redness.
Carcinogenicity May cause cancer (based on quinoline data).[1]Long-term or repeated exposure may increase cancer risk.
Mutagenicity Suspected of causing genetic defects (based on quinoline data).[1]May cause heritable genetic damage.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (based on quinoline data).[1]Release into the environment can harm aquatic ecosystems.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • This compound waste must be segregated from other waste streams.

  • It is incompatible with strong oxidizing agents.[4] Do not mix with such materials.

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of this compound.

start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) fume_hood->segregate collect Collect in a Labeled, Sealed, Chemically Compatible Container segregate->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs end_node End: Waste Disposed of by Professionals contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-Chloroethyl)quinoline, a chemical compound that requires careful management. The following procedural guidance is based on safety protocols for structurally similar compounds, such as 2-Chloroquinoline, due to the limited availability of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous materials. They are known to cause skin and serious eye irritation.[1] Ingestion and inhalation may also be harmful.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact, which can lead to irritation.[3][4]
Protective Clothing A lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.To protect the skin from accidental splashes or spills.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors, which may be harmful.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe disp_waste Collect All Chemical Waste cleanup_ppe->disp_waste Proceed to Disposal disp_container Store in a Labeled, Sealed Container disp_waste->disp_container disp_protocol Follow Institutional Hazardous Waste Protocol disp_container->disp_protocol

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Before handling the compound, ensure you are wearing all required PPE as detailed in the table above.

  • All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Prepare your workspace by gathering all necessary equipment and reagents to avoid interruptions during handling.

2. Handling:

  • When weighing the solid compound, do so on a tared weigh boat within the fume hood to contain any dust.

  • Carefully transfer the compound to the reaction vessel using a spatula. Avoid creating dust.

  • If working with a solution, use a calibrated pipette to transfer the liquid, ensuring no splashing occurs.

3. Post-Procedure Cleanup:

  • All glassware and surfaces that have come into contact with this compound should be decontaminated. This can typically be done by rinsing with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water.

  • Remove your gloves and any other disposable PPE and place them in the designated hazardous waste container.

  • Wash your hands thoroughly with soap and water after the procedure is complete.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: All excess solid compound and solutions containing this compound must be collected as hazardous waste.[5]

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.

  • Waste Containers: Use a clearly labeled, sealed, and compatible waste container for all hazardous waste generated.[5]

  • Institutional Guidelines: Follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance. Do not pour any waste down the drain.[3][4]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.